molecular formula C6H12BF3KN B1458648 Potassium ((cyclopentylamino)methyl)trifluoroborate CAS No. 1705578-40-0

Potassium ((cyclopentylamino)methyl)trifluoroborate

Cat. No.: B1458648
CAS No.: 1705578-40-0
M. Wt: 205.07 g/mol
InChI Key: QTMDSECEDKBFNT-UHFFFAOYSA-N
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Description

Potassium ((cyclopentylamino)methyl)trifluoroborate is a useful research compound. Its molecular formula is C6H12BF3KN and its molecular weight is 205.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;(cyclopentylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BF3N.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6,11H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMDSECEDKBFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Potassium ((Cyclopentylamino)methyl)trifluoroborate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Organotrifluoroborates in Medicinal Chemistry

In the landscape of modern synthetic organic chemistry, particularly within the demanding environment of pharmaceutical and agrochemical research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The evolution of this powerful transformation has been marked by the development of progressively more robust and versatile organoboron reagents. While boronic acids and their ester derivatives have been the traditional workhorses, their inherent limitations, such as potential instability and challenging purification, have driven the search for superior alternatives.[2]

Enter the era of potassium organotrifluoroborates. These crystalline, air- and moisture-stable solids have emerged as exceptionally valuable nucleophilic partners in a vast array of cross-coupling reactions.[2][3][4] Their tetracoordinate nature renders the carbon-boron bond stable to a wide range of reaction conditions, allowing for the manipulation of other functional groups within the molecule while preserving the key reactive site for subsequent coupling.[3] This guide focuses on a specific, yet highly relevant member of this class: Potassium ((cyclopentylamino)methyl)trifluoroborate . This reagent serves as a versatile building block for introducing the aminomethyl moiety, a common structural motif in pharmacologically active compounds, providing a unique and powerful tool for drug development professionals.[5][6]

Structural Elucidation and Physicochemical Profile

The structural integrity and physical properties of a reagent are paramount to its successful application in synthesis. This compound is a salt consisting of a potassium cation and a ((cyclopentylamino)methyl)trifluoroborate anion. The core of its reactivity lies in the tetracoordinate boron atom, which is bonded to a cyclopentylaminomethyl group and three fluorine atoms.

Chemical Structure:

Caption: Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. These characteristics underscore its utility as a stable and easy-to-handle reagent in a laboratory setting.

PropertyValueSource
Molecular Formula C₆H₁₁BF₃KN[7]
Molecular Weight 204.06 g/mol [7]
Physical Form Typically a white to off-white crystalline solidGeneral observation for this class of compounds[8]
Stability Air- and moisture-stable; can be stored indefinitely under ambient conditions[2][4][9]
Solubility Soluble in polar organic solvents such as methanol, acetone, and DMSO; sparingly soluble in less polar solvents like THF and diethyl ether.[8]

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of organotrifluoroborates.

  • ¹⁹F NMR: This is often the most informative technique. A characteristic 1:1:1:1 quartet is typically observed due to the coupling of the three equivalent fluorine atoms with the ¹¹B nucleus.[8]

  • ¹¹B NMR: A quartet is also expected in the ¹¹B NMR spectrum, resulting from the coupling with the three fluorine atoms.[8]

  • ¹H and ¹³C NMR: These spectra will show the characteristic signals for the cyclopentyl and methyl groups. The carbon atom attached to the boron often appears as a broad signal due to quadrupolar relaxation.

Synthesis Protocol: A Reliable and Scalable Route

The synthesis of this compound is achieved through a robust and straightforward nucleophilic substitution reaction. The protocol described here is an adaptation of the general procedure developed by Molander and co-workers for the synthesis of various N-alkyl and N,N-dialkyl aminomethyltrifluoroborates.[6][10] The key to this synthesis is the use of potassium bromomethyltrifluoroborate as a stable and reactive electrophile.

Conceptual Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product K_BrCH2BF3 Potassium Bromomethyltrifluoroborate Reaction Nucleophilic Substitution (THF, 80 °C) K_BrCH2BF3->Reaction Cyclopentylamine Cyclopentylamine Cyclopentylamine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Final_Product Potassium ((Cyclopentylamino)methyl)trifluoroborate Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

Materials and Equipment:

  • Potassium bromomethyltrifluoroborate

  • Cyclopentylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium bromomethyltrifluoroborate (1.0 equivalent).

  • Addition of Reagents: Add anhydrous THF to the flask to create a suspension. To this suspension, add cyclopentylamine (1.05 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as a mixture of acetone and diethyl ether, to yield pure this compound.

Self-Validation and Trustworthiness: The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) and mass spectrometry to ensure it meets the standards required for subsequent applications. The stability of the compound allows for straightforward handling and storage.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug development is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction enables the direct installation of the ((cyclopentylamino)methyl) group onto a wide variety of aromatic and heteroaromatic scaffolds, which are prevalent in many drug candidates.

The Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a potassium organotrifluoroborate requires an initial activation step, typically involving a base, to generate a more reactive tricoordinate boronate species in situ.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Borate [R-BF₃]⁻K⁺ (R = (cyclopentylamino)methyl) Borate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.

Exemplary Experimental Protocol: Cross-Coupling with an Aryl Chloride

This protocol is a representative example of how this compound can be used to synthesize a key intermediate in a drug discovery program.

Materials and Equipment:

  • This compound

  • Aryl or heteroaryl chloride (e.g., 4-chlorobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine the aryl chloride (1.0 equivalent), this compound (1.1-1.5 equivalents), palladium(II) acetate (2-5 mol %), SPhos (4-10 mol %), and potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired aminomethylated arene product.

Causality in Experimental Choices:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. These ligands facilitate both the oxidative addition of the often-unreactive aryl chloride and the subsequent reductive elimination step, leading to higher yields and faster reaction rates.

  • Base and Solvent System: A base is required to facilitate the transmetalation step. The biphasic toluene/water solvent system is effective for dissolving both the organic-soluble and water-soluble components of the reaction, promoting efficient catalysis at the interface.

Conclusion and Future Outlook

This compound represents a significant advancement in the toolkit available to medicinal chemists. Its inherent stability, ease of synthesis, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal reagent for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. As the demand for more efficient and robust synthetic methodologies in drug discovery continues to grow, the strategic application of well-defined, reliable reagents like this aminomethyltrifluoroborate will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 73(6), 2052–2057. [Link]

  • D'Vries, T., Cella, R., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Hiebel, M.-A. (2011). Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. Organic Letters, 13(20), 5402–5405. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]

  • Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2012). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 14(3), 824–827. [Link]

  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

  • Molander, G. A. & Petrillo, D. E. (2008). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 10(9), 1795-1798. [Link]

Sources

What is Potassium ((cyclopentylamino)methyl)trifluoroborate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potassium ((cyclopentylamino)methyl)trifluoroborate and its Role in Modern Synthetic Chemistry

Section 1: Introduction and Overview

This compound belongs to the broader class of potassium organotrifluoroborates, a group of reagents that has become indispensable in modern organic synthesis.[1][2][3] Unlike their boronic acid counterparts, which often suffer from instability and a propensity for protodeboronation, organotrifluoroborates are generally stable, crystalline solids that are remarkably resistant to air and moisture.[1][4] This exceptional stability allows for their long-term storage and simplifies handling in experimental setups.

The significance of this particular reagent lies in its function as a nucleophilic partner for introducing the cyclopentylaminomethyl moiety into complex molecular architectures. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for carbon-carbon bond formation.[2][5][6] The aminomethyl structural motif is prevalent in a vast number of pharmacologically active compounds and natural products, making reagents like this compound critical tools for researchers in drug discovery and development.[2][5] This guide provides a technical overview of its properties, synthesis, core applications, and handling protocols for scientific professionals.

Section 2: Physicochemical Properties and Structural Elucidation

The utility of this compound is directly linked to its unique structural and chemical properties. The central boron atom is tetracoordinate, forming a stable anionic trifluoroborate complex with a potassium counterion. This configuration "masks" the reactivity of the carbon-boron bond, rendering the compound inert to a wide range of reaction conditions until it is "activated" under the specific catalytic conditions of a cross-coupling reaction.[1][7]

Recent investigations into similar aminomethyltrifluoroborates have suggested that some of these compounds may exist as zwitterionic ammoniomethyltrifluoroborates rather than simple potassium salts.[8] While their reactivity remains robust, this structural nuance is an important consideration for mechanistic studies.

Table 1: Physicochemical Properties

PropertyData
Molecular Formula C6H12BF3KN
Molecular Weight ~194.07 g/mol (Calculated)
Appearance Typically a white to off-white crystalline solid.
Stability High stability in air and towards moisture; can be stored for extended periods at room temperature.[4]
Solubility Generally poor solubility in nonpolar organic solvents; soluble in polar solvents like methanol, acetonitrile, and water mixtures.[9]

Section 3: Synthesis and Preparation

The synthesis of potassium organotrifluoroborates is a straightforward and high-yielding process, which adds to their appeal as synthetic reagents. The most common method involves the treatment of an organoboron intermediate, such as a boronic acid or a trialkylborate, with potassium hydrogen fluoride (KHF₂).[1][4][10] This method is often performed as a one-pot procedure, avoiding the isolation of potentially unstable intermediates.[4]

For N,N-dialkylaminomethyltrifluoroborates, a common route involves the reaction of a secondary amine with a halomethyltrifluoroborate precursor.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Cyclopentylamine Cyclopentylamine SN2_Reaction Nucleophilic Substitution (SN2) Cyclopentylamine->SN2_Reaction Secondary Amine Bromomethyl_BF3K Potassium Bromomethyltrifluoroborate Bromomethyl_BF3K->SN2_Reaction Alkylating Agent Final_Product Potassium ((cyclopentylamino)methyl)trifluoroborate SN2_Reaction->Final_Product Forms C-N bond

Caption: General synthesis workflow for aminomethyltrifluoroborates.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for synthesizing N,N-dialkylaminomethyltrifluoroborates.[1]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Potassium bromomethyltrifluoroborate (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Nucleophilic Addition: Add cyclopentylamine (1.1 equivalents) to the solution dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then triturated with a solvent in which the product is insoluble but the byproducts are soluble (e.g., diethyl ether or acetone) to induce precipitation.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with the same solvent, and dried under vacuum to yield the pure this compound. The product is typically a crystalline solid that can be used without further purification.

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the convergent synthesis of complex molecules by forming a carbon-carbon bond between an organoboron reagent and an organic halide.[6][10] this compound serves as an effective nucleophilic partner to couple with a wide array of aryl and heteroaryl bromides and chlorides.[1][5] This reaction provides a powerful and direct method for installing the aminomethylaryl linkage, a disconnection that is highly valuable in pharmaceutical synthesis.[5]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Complex R-Pd(II)-X L2 Pd0->PdII_Complex Oxidative Addition Transmetalation_Complex R-Pd(II)-R' L2 PdII_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' Transmetalation_Complex->Product ArX Ar-X (Electrophile) ArX->PdII_Complex BF3K R'-BF3K (Nucleophile) BF3K->Transmetalation_Complex Base Base (e.g., K2CO3) Base->PdII_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a generalized protocol for the cross-coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[1][5]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.3 equivalents), and a base (e.g., potassium carbonate, 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol %) and the phosphine ligand (e.g., XPhos or RuPhos, 6 mol %).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen). Add a degassed solvent system, such as cyclopentyl methyl ether (CPME)/water or THF/water.[5]

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired aminomethylated aryl compound.

Table 2: Typical Suzuki-Miyaura Reaction Conditions

ComponentExample ReagentsPurpose
Catalyst Pd(OAc)₂, PdCl₂(dppf)Facilitates the catalytic cycle.
Ligand XPhos, RuPhos, PPh₃Stabilizes the Pd center and promotes key steps like reductive elimination.[1]
Base K₂CO₃, Cs₂CO₃, t-BuNH₂Activates the boronate species for transmetalation.[1][11]
Solvent CPME/H₂O, THF/H₂O, Toluene/H₂OSolubilizes reagents and facilitates the reaction phases.[1][5]
Electrophile Aryl/Heteroaryl Bromides, Chlorides, TriflatesThe carbon scaffold to which the aminomethyl group is attached.[5][11]

Section 5: Handling, Storage, and Safety

As with all chemical reagents, proper handling of this compound is essential for safety and to maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid generating dust and prevent contact with skin, eyes, and clothing.[12]

  • Storage: The compound is air- and moisture-stable, allowing for convenient storage.[4] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place.[12][14] For sensitive applications, storage in a desiccator or under an inert atmosphere is recommended.

  • Safety: While specific toxicity data is limited, related compounds can cause skin, eye, and respiratory irritation.[15][16] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[12][17]

Section 6: Conclusion and Future Perspectives

This compound stands out as a robust and highly effective reagent for the introduction of the aminomethyl moiety in complex molecule synthesis. Its superior stability, ease of preparation, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it a valuable asset for medicinal chemists and drug development professionals.[3][4][5]

The continued development of new applications for organotrifluoroborates, including their use as radical precursors in photoredox catalysis, suggests that the utility of these versatile compounds will only continue to expand.[18] As the demand for efficient and modular synthetic strategies grows, reagents like this compound will remain at the forefront of innovation in pharmaceutical research.

Section 7: References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Gormis, E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 10(10), 2147–2150. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

  • Unknown Author. (n.d.). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. University of Pennsylvania. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Dreher, S. D., et al. (2008). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 107-110. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]

  • Loba Chemie. (2022). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. [Link]

  • PubChem. (n.d.). Potassium (cyclopropylmethyl)trifluoroboranuide. [Link]

  • Prakash, G. K. S., et al. (n.d.). ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM ORGANOTRIFLUOROBORATES FROM ORGANOBORONIC ACIDS. Organic Syntheses, 90, 261. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]

  • Striplin, C. D., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of organic chemistry, 87(15), 10243–10252. [Link]

  • PubChem. (n.d.). Potassium cyclopentyltrifluoroborate. [Link]

  • ChemBK. (2024). potassium methyltrifluoroborate. [Link]

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An In-depth Technical Guide to Potassium ((cyclopentylamino)methyl)trifluoroborate (CAS 1705578-40-0) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Organotrifluoroborates in Modern Synthesis

Potassium ((cyclopentylamino)methyl)trifluoroborate, bearing the CAS number 1705578-40-0, belongs to the versatile class of organotrifluoroborate salts. These reagents have emerged as indispensable tools in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their growing prominence stems from their remarkable stability, ease of handling, and broad reactivity, offering significant advantages over traditional organoboron compounds like boronic acids and their esters. This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, a probable synthetic route, and its primary application in carbon-carbon bond formation, tailored for professionals engaged in cutting-edge research and development.

Organotrifluoroborates are noted for their stability to both air and moisture, a stark contrast to the often-hygroscopic and less stable nature of many boronic acids. This inherent stability simplifies storage and handling, making them highly practical for a wide range of laboratory applications. Their primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and other carbon-carbon bonds.

Core Chemical Properties and Structure

This compound is a salt consisting of a potassium cation and a ((cyclopentylamino)methyl)trifluoroborate anion. The key structural feature is a tetracoordinate boron atom, which imparts the compound with its characteristic stability.

PropertyValueSource
CAS Number 1705578-40-0[1]
Molecular Formula C6H12BF3KN[1]
Molecular Weight 205.07 g/mol [1]
Physical Form Expected to be a solidGeneral knowledge of organotrifluoroborates
Stability Air and moisture stableGeneral knowledge of organotrifluoroborates

Synthetic Methodology: A Probable Pathway

The synthesis of aminomethyltrifluoroborates, such as this compound, typically proceeds through the nucleophilic substitution of a halomethyltrifluoroborate with a corresponding amine. A likely and efficient synthetic route is outlined below.

Proposed Synthesis Workflow

G cluster_0 Step 1: Formation of Halomethyltrifluoroborate cluster_1 Step 2: Nucleophilic Substitution A Dibromomethane / Diiodomethane B n-Butyllithium A->B in situ reaction C Trialkyl borate B->C D Potassium Bromomethyltrifluoroborate / Iodomethyltrifluoroborate C->D Treatment with KHF2 E Potassium Bromomethyltrifluoroborate F Cyclopentylamine E->F Nucleophilic Attack G This compound (CAS 1705578-40-0) F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar aminomethyltrifluoroborates[2].

Step 1: Synthesis of Potassium Bromomethyltrifluoroborate

  • To a solution of dibromomethane in anhydrous THF at -78 °C, add a solution of n-butyllithium dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a trialkyl borate (e.g., trimethyl borate) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with aqueous HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Treat the combined organic extracts with an aqueous solution of potassium bifluoride (KHF2).

  • Stir vigorously for 2-3 hours.

  • Collect the resulting precipitate by filtration, wash with cold water and ether, and dry under vacuum to yield potassium bromomethyltrifluoroborate.

Step 2: Synthesis of this compound

  • Dissolve potassium bromomethyltrifluoroborate in a suitable solvent such as acetonitrile.

  • Add cyclopentylamine to the solution.

  • Heat the reaction mixture at reflux and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the aminomethyl fragment and an aryl or heteroaryl electrophile, a common structural motif in pharmaceuticals and other biologically active molecules.

General Reaction Scheme

G cluster_0 Suzuki-Miyaura Cross-Coupling A This compound C Pd Catalyst Ligand Base A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D Aryl-CH2-NH-Cyclopentyl C->D C-C Bond Formation G cluster_0 Catalytic Cycle A R-BF3K B R-B(OH)2 A->B Hydrolysis (H2O) E Ar-Pd(II)-X Ln B->E C Pd(0)Ln C->E Oxidative Addition D Ar-X D->E F Ar-Pd(II)-R Ln E->F Transmetalation (Base) F->C Reductive Elimination G Ar-R F->G

Sources

The Ascendancy of Potassium Organotrifluoroborates: A Comprehensive Technical Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic synthesis, the pursuit of robust, versatile, and user-friendly reagents is a perpetual endeavor. For decades, organoboron compounds have been mainstays in the chemist's toolbox, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, traditional organoboron reagents, such as boronic acids and their esters, are not without their limitations, including instability towards air and moisture, and challenges in purification and stoichiometric control. Emerging from this backdrop, potassium (organo)trifluoroborates ([R-BF₃]K) have solidified their position as superior alternatives, offering a unique combination of stability, reactivity, and functional group tolerance. This guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of these remarkable reagents, tailored for researchers, scientists, and drug development professionals seeking to leverage their advantages in complex molecular construction.

The Innate Advantages of the Trifluoroborate Moiety: A Paradigm Shift in Organoboron Chemistry

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, allowing for indefinite storage under ambient conditions without degradation.[1][2] This inherent stability stems from the tetracoordinate nature of the boron atom, which shields the carbon-boron bond from facile cleavage by protic solvents or oxidative conditions.[3] This robustness stands in stark contrast to many boronic acids, which are prone to dehydration to form cyclic boroxines, complicating accurate weighing and stoichiometry.[4]

The advantages of potassium organotrifluoroborates extend beyond their stability, offering significant practical benefits in organic synthesis:

  • Enhanced Stability and Handling: Their solid, crystalline nature simplifies handling, weighing, and storage, making them amenable to high-throughput screening and automated synthesis platforms.[5]

  • Monomeric Structure: Unlike boronic acids, which can exist as equilibria of monomers and anhydrides, organotrifluoroborates are exclusively monomeric, ensuring accurate stoichiometry in reactions.[6]

  • Broad Functional Group Tolerance: The trifluoroborate moiety is remarkably inert to a wide array of reagents and reaction conditions, allowing for the synthesis and manipulation of highly functionalized molecules.[1]

  • Reduced Protodeboronation: A common side reaction with boronic acids, particularly in the presence of base and protic solvents, is the cleavage of the C-B bond to form a C-H bond. Organotrifluoroborates exhibit a significantly lower propensity for this undesired pathway, often leading to higher yields and cleaner reactions.[7]

  • Cost-Effectiveness and Atom Economy: The synthesis of organotrifluoroborates typically utilizes the inexpensive and readily available potassium hydrogen fluoride (KHF₂).[8] Furthermore, the avoidance of protecting groups often required for boronic acids improves overall atom economy.

Synthesis of Potassium Organotrifluoroborates: A Versatile Toolkit for a Diverse Array of Substrates

A significant advantage of potassium organotrifluoroborates is the straightforward and often high-yielding methods for their preparation from a variety of precursors. The most common and practical method involves the treatment of a corresponding organoboron compound, such as a boronic acid or its ester, with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4]

Synthesis_Overview

Synthesis of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are readily prepared from either the corresponding arylboronic acids or by in situ generation from aryl halides.

Protocol 1: From Arylboronic Acids

This is the most direct method and is suitable for a wide range of commercially available or synthetically prepared arylboronic acids.

Step-by-Step Methodology:

  • Dissolve the arylboronic acid (1.0 equiv) in methanol.

  • To this solution, add a solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv) in water.

  • Stir the resulting mixture at room temperature for 1-2 hours, during which time a white precipitate of the potassium aryltrifluoroborate will form.

  • Collect the solid by vacuum filtration, wash with cold methanol and then diethyl ether.

  • Dry the solid under vacuum to afford the pure potassium aryltrifluoroborate.[8]

Protocol 2: One-Pot Synthesis from Aryl Halides via Transmetalation

Step-by-Step Methodology:

  • To a solution of the aryl halide (1.0 equiv) in anhydrous THF at -78 °C, add a solution of n-butyllithium or a Grignard reagent (1.1 equiv).

  • After stirring for 30-60 minutes, add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equiv), and allow the reaction to warm to room temperature.

  • Quench the reaction with an aqueous solution of KHF₂ (3.0-4.0 equiv).

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).[8]

Synthesis of Potassium Vinyl- and Alkenyltrifluoroborates

These valuable reagents can be synthesized from the corresponding vinyl/alkenyl halides or via hydroboration of alkynes.

Protocol 3: From Vinyl/Alkenyl Halides

Step-by-Step Methodology:

  • Generate the corresponding organometallic reagent (Grignard or organolithium) from the vinyl/alkenyl halide.

  • React the organometallic species with a trialkyl borate at low temperature (e.g., -78 °C).

  • Upon completion, treat the reaction mixture with an aqueous solution of KHF₂.

  • Work-up and purification are similar to the aryltrifluoroborate synthesis.[9]

Protocol 4: Via Hydroboration of Alkynes

This method allows for the stereoselective synthesis of alkenyltrifluoroborates.

Step-by-Step Methodology:

  • To a solution of the alkyne (1.0 equiv) in an appropriate solvent (e.g., THF), add a hydroborating agent such as catecholborane or 9-BBN.

  • After the hydroboration is complete, add an aqueous solution of KHF₂ (3.0-4.0 equiv).

  • Stir the mixture at room temperature until the formation of the trifluoroborate is complete.

  • Isolate the product by filtration or extraction and purify by recrystallization.[10]

Synthesis of Potassium Alkyltrifluoroborates

Primary and secondary alkyltrifluoroborates can be prepared from the corresponding alkyl halides or via hydroboration of alkenes.

Protocol 5: From Alkyl Halides via Grignard Reagents

Step-by-Step Methodology:

  • Prepare the alkyl Grignard reagent from the corresponding alkyl halide and magnesium turnings in anhydrous THF.

  • Add the Grignard reagent to a solution of a trialkyl borate in THF at 0 °C.

  • After stirring, quench the reaction with an aqueous solution of KHF₂.

  • Isolate and purify the product as described previously.[11]

Synthesis of Potassium Alkynyltrifluoroborates

These highly useful building blocks can be prepared from terminal alkynes.

Protocol 6: From Terminal Alkynes

Step-by-Step Methodology:

  • Deprotonate the terminal alkyne (1.0 equiv) with a strong base such as n-butyllithium in THF at -78 °C.

  • Add a trialkyl borate (1.1 equiv) to the resulting lithium acetylide.

  • Allow the reaction to warm to room temperature, then add an aqueous solution of KHF₂.

  • Isolate and purify the alkynyltrifluoroborate product.

The Suzuki-Miyaura Cross-Coupling: The Premier Application of Potassium Organotrifluoroborates

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, and potassium organotrifluoroborates have proven to be exceptional coupling partners in this transformation.[7] Their slow-release of the active boronic acid species under the reaction conditions is believed to be a key factor in their success, minimizing side reactions such as protodeboronation and homocoupling.[3][6]

Suzuki_Miyaura_Cycle

Mechanism of Activation and Transmetalation

The prevailing mechanism involves the initial hydrolysis of the organotrifluoroborate to the corresponding boronic acid in the presence of a base and water.[6] The boronic acid is then activated by the base to form a more nucleophilic boronate species, which undergoes transmetalation with the palladium(II) complex.

Protocol 7: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol highlights the utility of organotrifluoroborates in coupling with challenging aryl chloride substrates.

Step-by-Step Methodology:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium aryltrifluoroborate (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a phosphine ligand such as SPhos or XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Comparative Performance: Organotrifluoroborates vs. Other Organoboron Reagents

The choice of organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura coupling. The following table provides a general comparison based on literature data.

FeaturePotassium OrganotrifluoroboratesBoronic AcidsBoronic Esters (e.g., Pinacol)
Stability Excellent (crystalline solids, air and moisture stable)Variable (prone to dehydration and degradation)Good (generally stable, but can be sensitive to hydrolysis)
Handling Easy (non-hygroscopic, easy to weigh)Can be challenging (hygroscopic, boroxine formation)Generally easy (often liquids or low-melting solids)
Reactivity Generally high, slow-release of active speciesHigh, but can lead to side reactionsGenerally lower than boronic acids
Yields Often higher due to reduced side reactions[7]Can be high, but susceptible to protodeboronationGenerally good, but may require harsher conditions
Catalyst Loading Often allows for lower catalyst loadingsMay require higher loadings to compensate for degradationSimilar to or slightly higher than boronic acids
Reaction Times Can be comparable to or slightly longer than boronic acidsGenerally fastCan be slower than boronic acids

Beyond the Suzuki-Miyaura: Expanding the Synthetic Utility of Organotrifluoroborates

The unique reactivity and stability of potassium organotrifluoroborates have led to their application in a growing number of other important organic transformations.

Rhodium-Catalyzed Conjugate Additions

Potassium organotrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, providing a powerful method for the formation of C-C bonds.[13]

Protocol 8: Rhodium-Catalyzed 1,4-Addition of a Potassium Vinyltrifluoroborate to Cyclohexenone

Step-by-Step Methodology:

  • To a reaction vessel, add [Rh(acac)(CO)₂] (3 mol%) and a chiral diene ligand (e.g., (S,S)-Ph-bod*) (3.3 mol%).

  • Add the potassium vinyltrifluoroborate (1.5 equiv) and the cyclohexenone (1.0 equiv).

  • Add a degassed solvent mixture, such as dioxane/water (10:1).

  • Stir the reaction at a specified temperature (e.g., 50 °C) until completion.

  • Work-up involves dilution with an organic solvent, washing with water, drying, and purification by chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Potassium organotrifluoroborates can participate in copper-catalyzed cross-coupling reactions, offering an alternative to palladium-based systems, particularly for the formation of C-O and C-N bonds.

Protocol 9: Copper-Catalyzed O-Arylation of Phenols

Step-by-Step Methodology:

  • Combine the phenol (1.2 equiv), potassium aryltrifluoroborate (1.0 equiv), Cu(OAc)₂ (10 mol%), and a ligand such as DMAP (20 mol%) in a reaction tube.

  • Add a suitable solvent, such as toluene.

  • Heat the reaction mixture under an atmosphere of air or oxygen.

  • After cooling, the reaction is worked up by filtration through a pad of silica gel and purified by chromatography.[6]

The Petasis Borono-Mannich Reaction

Potassium organotrifluoroborates have been successfully employed in the Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboron reagent to form α-amino acids and their derivatives.[14]

Protocol 10: Petasis Reaction with a Potassium Vinyltrifluoroborate

Step-by-Step Methodology:

  • In a reaction vial, combine the amine (e.g., benzylamine, 1.0 equiv), the aldehyde (e.g., paraformaldehyde, 1.2 equiv), and the potassium vinyltrifluoroborate (1.5 equiv).

  • Add a suitable solvent, such as dichloromethane or ethanol.

  • Stir the reaction at room temperature or with gentle heating.

  • Upon completion, the reaction is typically worked up by an extractive procedure and purified by chromatography.[5]

Conclusion and Future Outlook

Potassium organotrifluoroborates have transcended their initial status as mere alternatives to boronic acids and esters to become a distinct and powerful class of reagents in their own right. Their exceptional stability, ease of handling, and broad reactivity profile have cemented their importance in modern organic synthesis. While their application in the Suzuki-Miyaura reaction remains a cornerstone of their utility, the continued exploration of their reactivity in other transition-metal-catalyzed and multicomponent reactions promises to further expand their synthetic repertoire. For researchers and drug development professionals, the adoption of potassium organotrifluoroborates offers a tangible pathway to more efficient, robust, and scalable synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

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  • Molander, G. A.; Figueroa, R. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC, 2011. [Link]

  • Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Trifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]

  • Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

  • Hayashi, T.; Senda, T.; Takaya, Y.; Ogasawara, M. Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to α,β-Unsaturated Ketones. J. Am. Chem. Soc.1999 , 121 (49), 11591–11592. [Link]

  • Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh, 2008. [Link]

  • Nasker, P.; Roy, D. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chem. Rev.2019 , 119 (24), 12347-12415. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]

  • Molander, G. A.; Fumagalli, T. Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. J. Org. Chem.2006 , 71 (15), 5743–5747. [Link]

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Copper-catalyzed O-arylation of phenols with diazonium salts. Tetrahedron Lett.1998 , 39 (19), 2933–2936. [Link]

  • Molander, G. A.; Jean-Gérard, L. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. PMC, 2011. [Link]

  • Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC, 2006. [Link]

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  • Organic Chemistry Portal. Petasis Reaction. Organic Chemistry Portal. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Link]

  • Cammidge, A. N.; Creton, I.; Lloyd-Jones, G. C.; Murray, M. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate, 2012. [Link]

  • Dreher, S. D.; Billingsley, K. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC, 2008. [Link]

  • Ghaffari, B.; Stradiotto, M. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC, 2022. [Link]

  • Koter, M.; Gołębiowski, P. Recent advances in palladium-catalysed asymmetric 1,4-additions of arylboronic acids to conjugated enones and chromones. Beilstein J. Org. Chem.2021 , 17, 1325–1347. [Link]

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  • Scott, J. S.; Maligres, P. E.; Krska, S. W.; Malapit, C. A.; Gensch, T.; Shevlin, M. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4344–4347. [Link]

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  • Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138 (43), 14357–14373. [Link]

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An In-depth Technical Guide to the Stability and Reactivity of ((Cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and reactivity of ((cyclopentylamino)methyl)trifluoroborate, a member of the versatile class of organotrifluoroborates. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical insights into the handling and application of this unique chemical entity.

Introduction: A Stable and Versatile Building Block

Organotrifluoroborates have emerged as indispensable tools in modern organic synthesis, offering a stable and less toxic alternative to traditional organometallic reagents.[1] ((Cyclopentylamino)methyl)trifluoroborate, with the chemical formula C6H12BF3KN, belongs to a subclass known as aminomethyltrifluoroborates.[2] These compounds are noted for their exceptional stability under ambient conditions, being crystalline solids that are tolerant to both air and moisture.[3][4][5][6] This inherent stability simplifies handling and storage, making them highly attractive for a wide range of synthetic applications, particularly in the construction of complex molecules and pharmaceutical intermediates.[4]

A critical aspect of many aminomethyltrifluoroborates is their existence as zwitterionic ammoniomethyltrifluoroborates.[3][7] This structural feature contributes to their stability and influences their reactivity in various chemical transformations.

Synthesis of ((Cyclopentylamino)methyl)trifluoroborate

The synthesis of ((cyclopentylamino)methyl)trifluoroborate is typically achieved through the nucleophilic substitution of a halomethyltrifluoroborate with cyclopentylamine.[3][8] The most common starting materials are potassium iodomethyltrifluoroborate or potassium bromomethyltrifluoroborate.[3] The general synthetic route involves the reaction of the amine with the halomethyltrifluoroborate, often in a suitable solvent like tetrahydrofuran (THF).[3][4]

A general workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Formation Amine Cyclopentylamine Solvent Solvent (e.g., THF) Amine->Solvent Halo_TFB Potassium Halomethyltrifluoroborate (X = Br, I) Halo_TFB->Solvent Temp Temperature (e.g., 80°C) Solvent->Temp Product ((Cyclopentylamino)methyl)trifluoroborate Temp->Product

Caption: Generalized synthetic workflow for ((cyclopentylamino)methyl)trifluoroborate.

Experimental Protocol: Synthesis of ((Cyclopentylamino)methyl)trifluoroborate

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine potassium bromomethyltrifluoroborate (1.0 equivalent) and cyclopentylamine (1.05 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a desired concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to 80°C and stir for the appropriate time, monitoring the reaction progress by a suitable analytical technique such as 19F NMR.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Suspend the crude product in hot acetone and filter to remove the potassium bromide byproduct. The desired ((cyclopentylamino)methyl)trifluoroborate can be further purified by precipitation from the hot acetone solution with diethyl ether.[3]

Stability Profile

The stability of ((cyclopentylamino)methyl)trifluoroborate is a key advantage, rendering it a user-friendly reagent in a laboratory setting.

Parameter Stability Profile Supporting Evidence
Air and Moisture High stability. Can be handled and stored in air without significant decomposition.Organotrifluoroborates are generally known to be air- and moisture-stable crystalline solids.[1][3][4][5][6]
Thermal Stability Thermally stable under typical reaction conditions.Can be heated in solvents like THF at 80°C for extended periods during synthesis.[4]
pH Sensitivity Susceptible to hydrolysis under acidic conditions.The trifluoroborate group can hydrolyze to the corresponding boronic acid in the presence of acid.[1]
Long-term Storage Can be stored indefinitely on the benchtop without decomposition.Many aminomethyltrifluoroborates have proven to be indefinitely bench-stable.[3][9]

Reactivity and Synthetic Applications

The primary application of aminomethyltrifluoroborates, and by extension ((cyclopentylamino)methyl)trifluoroborate, is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][7] This powerful carbon-carbon bond-forming reaction allows for the introduction of the aminomethyl moiety onto various aromatic and heteroaromatic systems.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, ((cyclopentylamino)methyl)trifluoroborate acts as the nucleophilic partner, reacting with an aryl or heteroaryl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable base.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_product Product TFB ((Cyclopentylamino)methyl)trifluoroborate Catalyst Pd Catalyst (e.g., Pd(OAc)2) TFB->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Catalyst Coupled_Product Ar-CH2-NH-Cyclopentyl Catalyst->Coupled_Product Ligand Ligand (e.g., XPhos) Ligand->Catalyst Base Base (e.g., Cs2CO3) Base->Catalyst

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of ((Cyclopentylamino)methyl)trifluoroborate with an Aryl Bromide

  • Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 equivalent), ((cyclopentylamino)methyl)trifluoroborate (1.3 equivalents), palladium(II) acetate (3 mol %), and a suitable phosphine ligand such as XPhos (6 mol %).[4]

  • Reagent Addition: Add cesium carbonate (3 equivalents) as the base.

  • Solvent Addition: Add a solvent mixture, for example, a 10:1 mixture of cyclopentyl methyl ether (CPME) and water.[4]

  • Reaction: Heat the mixture to a temperature of approximately 95°C and stir until the reaction is complete, as monitored by an appropriate analytical method (e.g., LC-MS or GC-MS).

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Advantages in Drug Development

The aminomethyl moiety is a prevalent structural motif in many bioactive natural products and pharmaceuticals.[9] The use of ((cyclopentylamino)methyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient method for incorporating this functional group into drug candidates.[4] The stability and ease of handling of this reagent make it particularly suitable for use in high-throughput screening and library synthesis campaigns.

Conclusion

((Cyclopentylamino)methyl)trifluoroborate is a stable, easy-to-handle, and versatile reagent for organic synthesis. Its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions provides a robust method for the introduction of the cyclopentylaminomethyl group into a wide array of molecular scaffolds. The favorable stability profile of this compound, characteristic of the broader class of organotrifluoroborates, makes it an invaluable tool for researchers and scientists, particularly in the field of drug discovery and development.

References

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Raushel, J. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 73(19), 7867–7869. [Link]

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). Reinvestigation of Aminomethyltrifluoroborates and Their Application in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762-2769. [Link]

  • Natte, K., & Molander, G. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3872–3875. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Wikipedia. (2023). Organotrifluoroborate. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Churches, Q. I., Hooper, J. F., & Hutton, C. A. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. Molecules, 27(24), 8826. [Link]

  • Batey, R. A., & Quach, T. D. (2006). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

  • Sandrock, D. L., & Molander, G. A. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 12(3), 592–595. [Link]

  • Dreher, S. D., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters, 14(17), 4474-4477. [Link]

  • Molander, G. A., & Ito, T. (2001). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]

Sources

The Advent of Aminomethyltrifluoroborates: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the aminomethyl moiety is a cornerstone of modern medicinal chemistry, prevalent in a vast array of bioactive molecules and pharmaceutical agents.[1][2] However, traditional synthetic routes for aminomethylation often suffer from limitations, including the use of hazardous reagents, harsh reaction conditions, and poor functional group tolerance.[2][3][4][5] This guide provides an in-depth examination of a powerful and versatile class of reagents—aminomethyltrifluoroborates—that overcomes many of these challenges. We will explore their discovery as stable, easy-to-handle solids, detail robust synthetic protocols for their preparation, and demonstrate their exceptional utility as nucleophilic partners in palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage these innovative reagents for the efficient construction of complex molecular architectures.

Introduction: The Need for a Superior Aminomethylating Agent

The aminomethyl group is a privileged substructure in drug discovery, contributing to the pharmacological profile of numerous therapeutics.[2] Its installation is a frequent objective in synthetic campaigns. Classical methods like the alkylation of amines with benzyl halides, reductive amination of aldehydes, or transformations of aryl cyanides, while foundational, present significant drawbacks.[3][4][5] These can include the use of lachrymatory and toxic reagents, limited substrate scope, and incompatibility with sensitive functional groups.[2][3][5]

Organometallic cross-coupling reactions offer a more direct and versatile strategy. However, early aminomethylating reagents, such as aminomethylstannanes used in Stille couplings, are plagued by high toxicity and difficulties in purification, rendering them less than ideal for pharmaceutical development.[1][3]

This context spurred the development of potassium aminomethyltrifluoroborates. These reagents emerged as a highly attractive alternative due to several key properties inherent to organotrifluoroborates:

  • Enhanced Stability: They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely on the benchtop without special precautions.[2][6][7][8][9]

  • Low Toxicity: Compared to organotin and other heavy-metal reagents, organotrifluoroborates and their byproducts are significantly less toxic.[1][3][10]

  • Ease of Handling: Their solid nature and stability simplify weighing, dispensing, and reaction setup.

  • Proven Reactivity: They serve as excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used C-C bond-forming reactions in modern synthesis.[1][3]

This guide will focus on the synthesis and application of these superior reagents, providing the technical details necessary for their successful implementation in a research and development setting.

The Discovery and Structural Re-evaluation

Initial reports detailed the synthesis of what were believed to be potassium aminomethyltrifluoroborates. These reagents were prepared by the alkylation of amines with halomethyltrifluoroborates and proved to be highly effective in Suzuki-Miyaura cross-coupling reactions.[1][3] However, further investigation, particularly elemental analysis, led to a significant structural reassignment. It was discovered that the products were not the potassium salts as initially thought, but rather zwitterionic ammoniomethyltrifluoroborates (internal salts).[3]

This reinvestigation revealed that the treatment with common bases like KHCO₃ or K₂CO₃ during workup was insufficient to deprotonate the ammonium ion to form the potassium salt.[3] Despite this structural misassignment, the zwitterionic reagents retained the favorable stability and reactivity that made them so promising.[3] For the purposes of this guide, we will adopt the corrected zwitterionic nomenclature, while acknowledging that the term "potassium aminomethyltrifluoroborate" is still prevalent in earlier literature.

Synthesis of Aminomethyltrifluoroborate Reagents

The preparation of aminomethyltrifluoroborates is accessible and relies on the nucleophilic substitution of a halomethyltrifluoroborate precursor with a primary or secondary amine. The choice of protecting group on the amine is critical, with the tert-butyloxycarbonyl (Boc) group being particularly valuable for its stability and ease of removal under standard conditions.[2][4][7][11]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step, one-pot process for primary amines or a two-step process for secondary amines, starting from readily available materials.

G cluster_0 Primary Amine Route ('One-Pot') cluster_1 Secondary Amine Route (Two-Step) A Chloromethyl Pinacol Boronate Ester B Intermediate Azide (via NaN3 substitution) A->B NaN3 C Intermediate Primary Amine (via Staudinger reduction) B->C PPh3, H2O D Boc-Protected Amine Pinacol Ester C->D Boc2O E Potassium Boc-Aminomethyl- trifluoroborate D->E KHF2 F Secondary Amine (Boc-protected) H N-Alkylated Pinacol Ester Intermediate F->H N-Alkylation G Iodomethyl Pinacol Boronate Ester G->H I Potassium Boc-Secondary Aminomethyltrifluoroborate H->I KHF2 Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd2 Ar-Pd(II)-X(L2) (Palladacycle) oa->pd2 tm Transmetalation pd2->tm tm_intermediate [Ar-Pd(II)-CH2NR2(L2)]+ tm->tm_intermediate re Reductive Elimination tm_intermediate->re re->pd0 product Ar-CH2NR2 (Product) re->product arx Ar-X (Aryl Halide) arx->oa rbf3 [F3B-CH2NR2]K (Trifluoroborate) rbf3->tm base Base (e.g., Cs2CO3) H2O base->tm

Sources

Theoretical and Computational Exploration of Aminomethyltrifluoroborates: From Mechanistic Insights to Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis, prized for their stability to air and moisture. Among these, aminomethyltrifluoroborates represent a unique subclass, offering a powerful platform for introducing the aminomethylarene moiety—a prevalent pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to understand and predict the behavior of these compounds. We will delve into the quantum mechanical foundations that govern their structure and stability, elucidate their reactivity in palladium-catalyzed cross-coupling reactions through mechanistic studies, and showcase their application within computational drug discovery workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the design and synthesis of novel chemical entities based on the aminomethyltrifluoroborate scaffold.

Introduction: The Rise of a Versatile Reagent

The incorporation of nitrogen-containing fragments is a cornerstone of medicinal chemistry.[1] The aminomethylarene structure, in particular, is found in a vast array of active pharmaceutical ingredients (APIs).[2][3] Traditionally, the synthesis of these motifs relies on methods like the reduction of nitriles or reductive amination.[4] These classic strategies, while effective, follow consonant reactivity patterns. The advent of potassium aminomethyltrifluoroborates introduced a complementary and dissonant approach, enabling the formation of a key carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction.[1]

These reagents are typically air- and moisture-stable crystalline solids, making them significantly easier to handle than many other organometallic compounds.[4][5] Early investigations into their composition revealed a crucial structural detail: they often exist as zwitterionic ammoniomethyltrifluoroborates rather than simple potassium salts, a finding that has significant implications for their reactivity and solubility.[4]

The power of these reagents is fully unlocked when their experimental utility is paired with theoretical and computational analysis. Computational chemistry provides an indispensable lens to examine molecular structures, reaction energetics, and transition states at a level of detail inaccessible to experiment alone.[6] By employing methods like Density Functional Theory (DFT), we can rationalize reaction outcomes, predict the viability of new substrates, and guide the design of more efficient catalytic systems.[7][8] This guide will bridge the gap between theoretical principles and practical application, demonstrating the synergistic power of in silico and benchtop chemistry.

Part I: Theoretical Framework & Computational Methodologies

The accuracy of any computational study hinges on the selection of an appropriate theoretical model. For medium-sized organic molecules like aminomethyltrifluoroborates, a balance between computational cost and accuracy is essential.

Pillar 1: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its efficient and reliable prediction of molecular properties.[8] The choice of functional and basis set is a critical decision that directly impacts the quality of the results.

  • Functionals: Hybrid functionals, such as B3LYP , are widely used as they incorporate a portion of exact Hartree-Fock exchange, providing a good general description of electronic structure. For studies requiring higher accuracy, especially for non-covalent interactions or reaction barriers, dispersion-corrected functionals (e.g., ωB97XD ) or meta-GGA functionals (e.g., M06-2X ) are often superior choices.[9]

  • Basis Sets: Pople-style basis sets like 6-31G(d,p) offer a solid starting point for geometry optimizations. For more accurate energy calculations, larger basis sets such as 6-311+G(d,p) , which include diffuse functions (+) for anions and polarization functions for all atoms, are recommended.[10][11]

Pillar 2: Simulating the Reaction Environment

Reactions are rarely performed in the gas phase. The inclusion of solvent effects is crucial for obtaining results that correlate with experimental reality.

  • Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are computationally efficient and treat the solvent as a continuous dielectric. This approach is excellent for modeling the general effect of solvent polarity on reactants and transition states.

  • Explicit Solvation Models: For reactions where specific solvent molecule interactions are critical (e.g., hydrogen bonding to the trifluoroborate moiety), a hybrid model including a few explicit solvent molecules in the first solvation shell, surrounded by a polarizable continuum, can provide deeper insight.

Key Computable Properties

The following properties are routinely calculated to build a comprehensive understanding of aminomethyltrifluoroborates:

PropertyDescription & RationaleTypical Computational Method
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles. This is the foundation for all other calculations and allows for direct comparison with X-ray crystallographic data.DFT (e.g., B3LYP/6-31G(d,p))
Thermodynamic Data Calculation of Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) determines the relative stability of isomers and the spontaneity of reaction steps.[8]Frequency calculation at the same level of theory as optimization.
Molecular Orbitals The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's nucleophilicity and electrophilicity, respectively. The HOMO-LUMO gap is a proxy for chemical reactivity.[11]Standard output from any DFT calculation.
Reaction Profiles By locating transition states (TS) and intermediates (INT), a complete energy profile for a reaction can be mapped. The activation energy (Ea) derived from the TS is critical for predicting reaction kinetics.TS Optimization (e.g., QST3, Berny) followed by IRC calculation.
NBO Analysis Natural Bond Orbital (NBO) analysis provides insights into charge distribution, donor-acceptor interactions, and hybridization, helping to explain bonding and stability.[10]Post-processing analysis request.

Part II: Elucidating Structure and Reactivity in Suzuki-Miyaura Coupling

The primary synthetic application of aminomethyltrifluoroborates is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form aminomethylated arenes.[1][2][4][12] Computational studies are perfectly suited to dissect the complex catalytic cycle of this transformation.

The Catalytic Cycle: A Computational Perspective

The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. Computational modeling can provide the structure and energy of the intermediates and transition states for each step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_TS [Ar-Pd(II)-X]L₂ TS Pd0->OA_TS + Ar-X PdII Ar-Pd(II)-X L₂ OA_TS->PdII Oxidative Addition TM_TS Transmetalation TS PdII->TM_TS + [R-BF₃]⁻K⁺ + Base PdII_R Ar-Pd(II)-R L₂ TM_TS->PdII_R Transmetalation (Rate-Determining Step) RE_TS Reductive Elim. TS PdII_R->RE_TS RE_TS->Pd0 Reductive Elimination + Ar-R

Caption: The Suzuki-Miyaura catalytic cycle involving an aminomethyltrifluoroborate (R-BF₃⁻).

Focus on Transmetalation: The Critical Step

Transmetalation is often the rate-determining step and the most computationally demanding to model. Here, the aminomethyl group is transferred from the boron atom to the palladium center. Key questions that computation can answer include:

  • Role of the Base: How does the base (e.g., Cs₂CO₃, K₂CO₃) facilitate the transfer? DFT calculations can model the interaction of the base with the trifluoroborate, potentially forming a more reactive boronate intermediate.

  • Mechanism of Transfer: Does the transfer occur through an open or closed transition state? By locating the transition state structure, we can visualize the precise arrangement of the palladium complex, the trifluoroborate, and the base.

  • Influence of the Amine Substituent: How do different alkyl or aryl groups on the nitrogen atom affect the activation energy of this step? A series of calculations can be run to build a quantitative structure-activity relationship (QSAR) model, predicting which reagents will be most reactive.

Protocol 1: Computational Workflow for Analyzing a Catalytic Step

This protocol outlines the steps to calculate the energy profile for the transmetalation step.

  • Build Initial Structures: Construct the 3D coordinates for the reactants: the Ar-Pd(II)-X complex and the ammoniomethyltrifluoroborate.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for all reactants in the desired solvent using a method like B3LYP/6-31G(d,p) with an implicit solvent model (PCM).

  • Locate the Transition State (TS): Use a TS search algorithm (e.g., Berny optimization with Opt=TS) starting from an estimated geometry of the key bond-forming/breaking events.

  • Verify the TS: A true transition state must have exactly one imaginary frequency in its vibrational analysis. This frequency corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the TS. This traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the TS links the desired minima.

  • Calculate Single-Point Energies: To improve accuracy, perform a final, more computationally expensive single-point energy calculation on all optimized structures using a larger basis set and more robust functional (e.g., M06-2X/6-311+G(d,p)).

  • Construct Energy Profile: Calculate the relative Gibbs free energies of all species to create a reaction energy diagram, identifying the activation barrier.

Part III: Application in Drug Discovery & Development

The trifluoromethyl group (-CF₃) is a highly sought-after moiety in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[13][14] Aminomethyltrifluoroborates serve as precursors to molecules that can be further functionalized, or the trifluoroborate itself can be seen as a unique functional group. Computational methods are essential for leveraging these compounds in a modern drug discovery pipeline.[15]

Computational Drug Design Workflow

The synergy between the synthetic accessibility offered by aminomethyltrifluoroborates and in silico screening can dramatically accelerate the hit-to-lead process.

Drug_Discovery_Workflow start Define Target & Known Ligands library Virtual Library Generation (Suzuki Coupling of R-BF₃K) start->library filters ADMET & Physicochemical Filtering (Lipinski's Rule of 5, etc.) library->filters docking Structure-Based Screening (Molecular Docking) filters->docking Filtered Hits scoring Pose Analysis & Rescoring (MM/GBSA) docking->scoring prioritize Prioritize Candidates for Synthesis scoring->prioritize Top Hits synthesis Lab Synthesis & Validation (Using Aminomethyltrifluoroborates) prioritize->synthesis feedback Biological Assay & Feedback Loop synthesis->feedback feedback->start Iterate Design

Caption: A computational workflow for drug discovery using aminomethyltrifluoroborates.

Protocol 2: High-Throughput Virtual Screening

This protocol describes a practical approach to screen a virtual library of compounds derived from aminomethyltrifluoroborates against a protein target.

  • Target Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states. Define the binding site based on known ligands or prediction algorithms.

  • Virtual Library Generation: Enumerate a virtual library of potential products by computationally performing the Suzuki-Miyaura reaction between a set of commercially available aryl halides and a diverse collection of synthesized aminomethyltrifluoroborates. Generate 3D conformers for each molecule.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to place each molecule from the virtual library into the defined binding site of the target protein. The program will generate multiple possible binding poses and calculate a corresponding docking score, which estimates the binding affinity.

  • Filtering and Prioritization: Filter the docked compounds based on their scores. The top-scoring compounds are then visually inspected to ensure their binding poses are chemically reasonable (e.g., forming key hydrogen bonds or hydrophobic interactions).

  • Selection for Synthesis: The most promising candidates, those with high scores and sensible binding modes, are prioritized for synthesis using the established experimental protocols.[1][2]

Part IV: Experimental Protocols for a Self-Validating System

The trustworthiness of computational predictions is established when they are validated by experimental results. The following protocols provide standardized methods for the synthesis and application of these reagents.

Protocol 3: Synthesis of Potassium Boc-Protected Secondary Aminomethyltrifluoroborates

This method provides access to a protected form of secondary aminomethyltrifluoroborates, which are valuable building blocks.[2][12]

  • Step A (Borylation): To a solution of a secondary amine (1.0 equiv) in THF, add 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) and triethylamine (1.2 equiv). Stir the reaction at room temperature for 12-24 hours until completion is confirmed by TLC or GC-MS.

  • Step B (Boc Protection): Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) to the reaction mixture and stir for an additional 4-6 hours.

  • Step C (Trifluoroborate Formation): Remove the solvent under reduced pressure. Dissolve the crude residue in methanol and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv). Stir vigorously for 1 hour.

  • Workup and Isolation: Remove the methanol in vacuo. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 4: Suzuki-Miyaura Cross-Coupling with an Aryl Chloride

This protocol demonstrates the utility of the synthesized trifluoroborates in a challenging cross-coupling reaction.[1][2]

  • Reaction Setup: In an oven-dried vial, combine the aryl chloride (1.0 equiv), the aminomethyltrifluoroborate (1.1-1.3 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst system (e.g., 3 mol% Pd(OAc)₂ and 6 mol% XPhos ligand).

  • Solvent Addition: Add a degassed solvent mixture, such as 10:1 cyclopentyl methyl ether (CPME)/water, to achieve a concentration of 0.25 M.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-95 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminomethylated arene.

Conclusion and Future Outlook

Aminomethyltrifluoroborates stand at a compelling intersection of synthetic utility and computational accessibility. The synergy between DFT-based mechanistic investigation and high-throughput virtual screening provides a powerful paradigm for modern chemical research. Computational studies not only rationalize observed reactivity but also proactively guide experimental design, saving time and resources.

The future of this field is bright. The integration of machine learning models trained on computational and experimental data could soon predict the outcomes of cross-coupling reactions with even greater speed and accuracy. Furthermore, as our understanding of the nuanced roles of fluorine in biological systems deepens, the demand for novel fluorinated building blocks like aminomethyltrifluoroborates will only grow.[16] The continued collaboration between computational and synthetic chemists will be paramount in translating the theoretical potential of these fascinating compounds into tangible solutions for science and medicine.

References

  • Molander, G. A., & Jean-Gérard, L. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]

  • Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, ACS Publications. [Link]

  • Méndez-Líter, J. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Dreher, S. D., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Dreher, S. D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

  • Wang, F., et al. (2021). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC - NIH. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC - NIH. [Link]

  • Shainyan, B. A., et al. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Royal Society of Chemistry. [Link]

  • Fujioka, S., & Ishii, A. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Guerin, S., et al. (2021). DFT-calculated intermolecular interactions that contribute to the Hirshfeld surfaces... ResearchGate. [Link]

  • Lonsdale, R. (2021). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC - NIH. [Link]

  • Zhu, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]

  • Iulian, O., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Semantic Scholar. [Link]

  • Hudson, B. N., et al. (2021). Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs. NIH. [Link]

  • S. H. Mohamed, A., et al. (2022). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. MDPI. [Link]

  • Kar, R. (2019). Computational Studies on Enzyme-Related Chemistry. Scholarship at UWindsor. [Link]

  • Campillos, M. (2016). Computational approaches for the study of the role of small molecules in diseases. ResearchGate. [Link]

  • Ni, C., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Dhifaoui, S., et al. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. ResearchGate. [Link]

  • Kurt, B., et al. (2022). DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1][4][13]triazol-2-yl)-2H-chromen-2-one(ATTC) Molecule. OUCI. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Potassium organotrifluoroborates are a class of exceptionally stable and versatile reagents that have found widespread application in modern organic synthesis, particularly in drug discovery and development.[1][2] Their stability to air and moisture, coupled with their unique reactivity, makes them superior alternatives to boronic acids in many contexts.[3] A thorough and accurate structural characterization is paramount to ensure the quality and reliability of these reagents in downstream applications. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize Potassium ((cyclopentylamino)methyl)trifluoroborate, a representative aminomethyltrifluoroborate. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Electrospray Ionization Mass Spectrometry (ESI-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The focus is not merely on the data but on the scientific rationale behind the experimental choices and the integrated interpretation of multimodal data to achieve unambiguous structural elucidation.

Molecular Structure and Analytical Overview

The structure of this compound consists of a cyclopentylamine moiety linked via a methylene bridge to a trifluoroborate group, with potassium as the counterion. This unique combination of a bulky aliphatic amine and a highly electronegative trifluoroborate group presents a distinct spectroscopic fingerprint. Our analytical strategy is to leverage a suite of spectroscopic tools to probe different aspects of the molecule, from the proton and carbon framework to the specific boron and fluorine environments, and finally, to confirm its overall mass and functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of the ((cyclopentylamino)methyl)trifluoroborate anion in solution. A multi-nuclear approach is essential.

Rationale for Multi-Nuclear NMR

A complete NMR analysis requires probing all magnetically active nuclei within the structure:

  • ¹H NMR: Maps the proton environment, providing information on chemical shifts, signal integration (proton count), and splitting patterns (neighboring protons).

  • ¹³C NMR: Defines the carbon skeleton of the molecule.

  • ¹⁹F NMR: Directly observes the three fluorine atoms attached to the boron, offering a sensitive probe into the electronic environment of the trifluoroborate group.[4]

  • ¹¹B NMR: Confirms the coordination state and environment of the boron atom. Boron NMR is critical for characterizing organoboron compounds.[5][6]

Experimental Protocol: NMR Data Acquisition

Expert Insight: The choice of solvent is critical. Potassium organotrifluoroborates exhibit excellent solubility in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice as it readily dissolves the salt and its residual solvent peaks do not obscure key analyte signals.[7]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR:

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[7]

    • Acquire with a standard pulse sequence, ensuring a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C NMR:

    • Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.[7]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • ¹⁹F NMR:

    • Reference the spectrum using an external standard, such as trifluoroacetic acid (TFA) at δ 0.0 ppm.[4]

    • Proton-decoupling is typically not necessary but can be used to simplify multiplets if C-F or H-F coupling is observed over multiple bonds.

  • ¹¹B NMR:

    • Reference the spectrum using an external standard of Boron trifluoride diethyl etherate (BF₃·Et₂O) at δ 0.0 ppm.[7]

    • Causality Note: Standard ¹¹B acquisition may result in broad signals due to the quadrupolar nature of the ¹¹B nucleus.[5] Employing a pulse sequence with a shorter pulse angle (e.g., 30°) and a faster repetition time can help improve signal-to-noise, while line-narrowing techniques may be needed to resolve coupling.[7]

Expected Spectral Features and Interpretation

The spectra will contain signals corresponding to the cyclopentyl group and the methylene bridge. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and trifluoroborate groups.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Interpretation
Cyclopentyl-CH-N Multiplet, δ ~3.0-3.3 ppmδ ~55-60 ppmThe methine proton and carbon are directly attached to nitrogen, causing a significant downfield shift. The proton signal will be a multiplet due to coupling with adjacent CH₂ protons and the NH proton.[8][9]
Cyclopentyl-CH₂ Multiplets, δ ~1.5-1.9 ppmδ ~23-35 ppmProtons on the cyclopentyl ring will appear as overlapping multiplets. The carbons are in a typical aliphatic range.[8][10]
N-H Broad singlet, variableN/AThe chemical shift of the N-H proton is concentration and temperature-dependent and may exchange with trace water.
Bridge-CH₂-B Multiplet, δ ~2.0-2.3 ppmBroad, δ ~20-25 ppmThis methylene group is adjacent to both the nitrogen and the boron. The proton signal will be complex due to coupling to the NH proton. The carbon signal is often broadened due to coupling with the quadrupolar ¹¹B nucleus.[4]

These heteronuclear spectra are definitive for confirming the trifluoroborate structure.

Nucleus ¹⁹F NMR (Predicted) ¹¹B NMR (Predicted) Rationale / Interpretation
-BF₃ Quartet, δ ~ -135 to -145 ppmQuartet, δ ~ 3-6 ppmThe key diagnostic feature is the mutual coupling between ¹¹B and ¹⁹F.[4][7] The ¹⁹F spectrum shows a quartet because the three equivalent fluorine atoms (spin 1/2) are coupled to one ¹¹B atom (spin 3/2). The ¹¹B spectrum shows a 1:3:3:1 quartet due to coupling to three equivalent ¹⁹F atoms.[7][11] The observed coupling constant, ¹J(B-F), is typically around 50-70 Hz. The exact chemical shifts confirm the formation of the tetracoordinate borate species.[1][12]

Mass Spectrometry (MS)

Rationale for ESI-MS

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a new molecule. Electrospray Ionization (ESI) is the ideal technique for potassium organotrifluoroborates because they are polar, non-volatile salts that readily ionize in solution.[13][14]

Expert Insight: Operating in the negative ionization mode is crucial. The molecule exists as a potassium salt of the trifluoroborate anion. In solution, it dissociates, and ESI in negative mode will directly detect the anionic component, [((cyclopentylamino)methyl)BF₃]⁻, providing a clean and direct measurement of the mass of the active molecular species.[13][15][16]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters (Negative Ion Mode):

    • Set the ion polarity to negative.

    • Optimize spray voltage (~ -3.0 to -4.5 kV), capillary temperature, and gas flows (nebulizer and drying gas) to achieve a stable signal.

  • Mass Analysis: Acquire data over a mass range that includes the expected molecular anion (e.g., m/z 50-500).

  • Calibration: Ensure the instrument is calibrated with a suitable standard for the desired mass range to achieve high mass accuracy (< 5 ppm).[13]

Expected Data and Interpretation
Ion Formula Calculated m/z (Monoisotopic) Interpretation
[M-K]⁻ C₆H₁₃BF₃N⁻183.1097This is the expected molecular anion. Observing this ion with an accuracy of < 5 ppm provides strong evidence for the elemental composition of the target structure.[13]
[2(M-K) + K]⁻ C₁₂H₂₆B₂F₆N₂K⁻405.1843Adducts where two anions coordinate with a potassium cation are sometimes observed in ESI-MS of these salts.[17]

Infrared (IR) Spectroscopy

Rationale for FTIR

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[18][19] For this compound, IR is excellent for confirming the presence of N-H, C-H, and the characteristic B-F bonds.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal first.

  • Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Expected Vibrational Modes
Wavenumber (cm⁻¹) Vibration Mode Intensity Interpretation
3100-3300N-H StretchMediumConfirms the presence of the secondary amine functional group.
2850-2970C-H Stretch (sp³)StrongCharacteristic of the aliphatic C-H bonds in the cyclopentyl and methylene groups.[20]
1450-1470C-H BendMediumCorresponds to the scissoring and bending vibrations of the CH₂ groups.[20]
940-1100B-F StretchStrong, BroadThis is a highly characteristic and intense absorption region for trifluoroborate salts, confirming the integrity of the -BF₃ group.[1]

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The strength of a structural assignment lies in the congruent and self-validating data from multiple orthogonal techniques. The workflow below illustrates the logical process of combining data for a confident characterization.

cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Final Confirmation Sample This compound Sample NMR Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) Sample->NMR MS HRMS (ESI-TOF) Negative Ion Mode Sample->MS IR FTIR-ATR Sample->IR NMR_Data Connectivity & Environment (C/H Framework, B-F Coupling) NMR->NMR_Data Provides MS_Data Elemental Composition (Exact Mass of [M-K]⁻) MS->MS_Data Provides IR_Data Functional Groups (N-H, C-H, B-F) IR->IR_Data Provides Confirmation Verified Molecular Structure & Purity Assessment NMR_Data->Confirmation Congruent Data MS_Data->Confirmation Congruent Data IR_Data->Confirmation Congruent Data

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural verification of this compound is achieved through a systematic and multi-faceted analytical approach. ¹H and ¹³C NMR define the organic backbone, while the distinctive quartets in ¹¹B and ¹⁹F NMR spectra serve as a definitive confirmation of the trifluoroborate moiety and its coupling. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, FTIR spectroscopy provides a rapid check for the key functional groups. By integrating these datasets, researchers and drug development professionals can proceed with confidence in the identity, purity, and structural integrity of this valuable synthetic building block.

References

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

  • American Chemical Society Publications. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]

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  • dos Santos, M. R., G. de A. A. Jr., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

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  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]

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Physical and chemical characteristics of aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Aminomethyltrifluoroborates

Authored by a Senior Application Scientist

Abstract

Aminomethyltrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Their unique combination of stability, low toxicity, and versatile reactivity makes them superior alternatives to traditional organometallic nucleophiles, such as organostannanes and organozincs.[1][2] This guide provides a comprehensive overview of the synthesis, structure, and physicochemical properties of aminomethyltrifluoroborates. It further delves into their reactivity, with a particular focus on the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic endeavors.

The Genesis and Structural Re-evaluation of Aminomethyltrifluoroborates

The impetus for developing aminomethyltrifluoroborates stemmed from the need for a safer, more practical synthetic equivalent (a "-CH₂NR₂" carbanion synthon) for aminomethylation reactions.[2] Traditional methods often relied on toxic organotin reagents, which presented significant challenges in purification and handling.[2] Potassium organotrifluoroborates, in contrast, are generally air- and moisture-stable crystalline solids, offering indefinite bench-top stability and simplified handling.[1][3]

Initially characterized as simple potassium salts, a critical reinvestigation revealed their true nature. Through detailed analysis, these compounds were reassigned as zwitterionic ammoniomethyltrifluoroborates .[1] This structural nuance is crucial for understanding their solubility and reactivity. The zwitterionic form consists of a positively charged ammonium center and a negatively charged trifluoroborate moiety, existing as an internal salt.

Caption: General zwitterionic structure of an ammoniomethyltrifluoroborate.

Synthesis: A Robust and Scalable Protocol

The synthesis of ammoniomethyltrifluoroborates is typically achieved through the nucleophilic substitution of a halomethyltrifluoroborate with a primary or secondary amine. The use of potassium chloromethyltrifluoroborate is common, offering a reliable and scalable route.[1]

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need to manage reactivity and ensure product purity.

  • Solvent System: A mixture of THF and tert-butanol is often employed. THF effectively solubilizes the starting materials, while the co-solvent can modulate reactivity. For less reactive amines, heating in acetone in a sealed tube can drive the reaction to completion.[1]

  • Workup and Purification: The primary byproduct of the reaction is a potassium halide salt (e.g., KCl). The purification strategy leverages differential solubility. Ammoniomethyltrifluoroborates are soluble in hot acetone, whereas KCl is significantly less soluble.[1] This allows for the efficient removal of the inorganic salt by simple filtration. The final product is then precipitated by adding a non-polar solvent like diethyl ether, resulting in a high-purity crystalline solid. This self-validating protocol ensures that the isolated product is substantially free from inorganic contaminants, which is critical for subsequent high-performance applications like catalysis.

Detailed Experimental Protocol: Synthesis of {[Cyclohexyl(methyl)ammonio]methyl}trifluoroborate[1]
  • Reaction Setup: To a solution of N-methylcyclohexylamine (5.50 mmol, 1.1 equiv) in a suitable solvent mixture (e.g., THF/tert-butanol), add potassium chloromethyltrifluoroborate (5.0 mmol, 1.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor for completion by ¹⁹F NMR spectroscopy. Reaction times can vary from 24 to 48 hours depending on the amine's nucleophilicity.[1]

  • Initial Workup: Upon completion, remove the solvent in vacuo.

  • Purification: Suspend the crude solid in hot HPLC-grade acetone and stir vigorously. Filter the hot suspension to remove the insoluble KCl byproduct.

  • Isolation: Concentrate the filtrate in vacuo. Dissolve the resulting solid in a minimal amount of hot acetone and precipitate the pure product by the dropwise addition of diethyl ether.

  • Final Steps: Collect the white crystalline powder by filtration, wash with additional diethyl ether, and dry under high vacuum.

start Start: Amine + K[ClCH₂BF₃] reaction React in THF/t-BuOH (24-48h, RT to 80°C) start->reaction monitor Monitor by ¹⁹F NMR reaction->monitor monitor->reaction Incomplete concentrate1 Remove Solvent (in vacuo) monitor->concentrate1 Complete dissolve Suspend in Hot Acetone concentrate1->dissolve filter Filter to Remove KCl dissolve->filter concentrate2 Concentrate Filtrate (in vacuo) filter->concentrate2 precipitate Precipitate with Et₂O from Hot Acetone concentrate2->precipitate isolate Isolate Pure Product (Filtration & Drying) precipitate->isolate

Caption: Workflow for the synthesis and purification of ammoniomethyltrifluoroborates.

Physical and Chemical Characteristics

The utility of ammoniomethyltrifluoroborates is defined by their favorable physicochemical properties.

Physical Properties

These compounds are typically white, crystalline solids with well-defined melting points. Their zwitterionic nature governs their solubility, being generally soluble in polar solvents like DMSO and alcohols, and sparingly soluble in less polar organic solvents like THF and diethyl ether.[1]

PropertyTypical Value/ObservationSignificance in Application
Physical State White, crystalline solidEase of handling, weighing, and storage.[1]
Stability Air- and moisture-stable; indefinitely bench-stableNo need for inert atmosphere techniques for storage or handling, enhancing practicality.[1][3]
Solubility Soluble in polar solvents (DMSO, acetone); insoluble in ethers.Dictates choice of reaction and purification solvents.[1]
Toxicity Lower toxicity compared to organostannane analoguesSafer for laboratory personnel and simpler waste disposal.[2]
pKa (of conjugate acid) ~9-11 (estimated for ammonium ions)Influences basicity and reactivity in base-mediated reactions like Suzuki-Miyaura coupling.[4]
Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of aminomethyltrifluoroborates is as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation constructs a C(sp²)-C(sp³) bond, providing a powerful and versatile method for synthesizing benzylic amines—a common motif in pharmaceuticals.[2][5][6]

Mechanism and Key Parameters: The reaction proceeds via a standard Suzuki-Miyaura catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates like aryl chlorides.

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is highly effective.[3][7] These ligands facilitate the oxidative addition of the aryl chloride (often the rate-limiting step) and promote the subsequent reductive elimination.

  • Base: A strong base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required.[2][3] The base is believed to facilitate the formation of a more reactive boronate species from the trifluoroborate salt, enabling efficient transmetalation to the palladium center.

  • Solvent System: Biphasic solvent systems like cyclopentyl methyl ether (CPME)/water or toluene/water are commonly used.[2][7] These systems allow for the dissolution of both the organic-soluble aryl halide and the more polar trifluoroborate salt and base, facilitating the reaction at the interface. The use of CPME can allow for higher reaction temperatures, which can be beneficial.[2]

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim [Ar-Pd(II)-CH₂NR¹R²] reductive_elim->pd0 product Ar-CH₂NR¹R² reductive_elim->product aryl_halide Ar-X aryl_halide->pd0 borate [F₃B-CH₂-N⁺HR¹R²]⁻ borate->transmetalation base Base (e.g., Cs₂CO₃) base->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle for aminomethylation.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride[7][8]
  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl chloride (1.0 equiv), the ammoniomethyltrifluoroborate (1.05–1.2 equiv), and cesium carbonate (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2.5 mol %), and the ligand, such as XPhos (5 mol %).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add the degassed solvent system, for example, a 10:1 mixture of CPME and water.

  • Reaction: Heat the mixture to 85–95 °C with vigorous stirring for 6–24 hours, monitoring by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the desired aminomethylated arene.

Applications in Drug Discovery and Development

The incorporation of fluorine and specifically trifluoromethyl (-CF₃) groups is a cornerstone of modern medicinal chemistry.[8] These groups can significantly enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[9] Aminomethyltrifluoroborates provide a direct and reliable method to introduce the aminomethyl moiety, a privileged substructure found in numerous biologically active compounds.[3][5]

The Suzuki-Miyaura cross-coupling using these reagents is highly functional-group tolerant, accommodating esters, nitriles, ketones, and aldehydes that would be incompatible with alternative methods like nitrile reduction.[3][10] This compatibility is a significant advantage in complex molecule synthesis, allowing for the late-stage introduction of the aminomethyl group and streamlining synthetic routes in drug discovery campaigns.[6][11]

Conclusion

Ammoniomethyltrifluoroborates are robust, stable, and versatile reagents that have fundamentally improved the synthesis of aminomethylated arenes. Their zwitterionic nature and favorable physical properties simplify their handling and purification, while their reactivity in palladium-catalyzed cross-coupling reactions provides a powerful tool for carbon-carbon bond formation. For scientists in drug development, mastering the use of these reagents is not merely an academic exercise but a practical necessity for the efficient construction of complex molecular architectures with therapeutic potential.

References

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions. American Chemical Society. [Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health. [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health. [Link]

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  • Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

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  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

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Methodological & Application

Synthesis and Application of Potassium ((cyclopentylamino)methyl)trifluoroborate: A Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the development of robust and efficient synthetic methodologies is paramount. Among the vast toolkit available to medicinal chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability in constructing carbon-carbon bonds.[1] A key innovation in this area has been the introduction of potassium organotrifluoroborates, which serve as exceptionally stable and easy-to-handle surrogates for boronic acids.[2][3][4][5] These crystalline solids are generally stable to both air and moisture, circumventing many of the challenges associated with their boronic acid counterparts, such as dehydration to boroxines and protodeboronation.[2][6]

This application note provides a detailed protocol for the synthesis of Potassium ((cyclopentylamino)methyl)trifluoroborate. This reagent is part of the valuable class of aminomethyltrifluoroborates, which act as nucleophilic partners for the direct installation of aminomethyl groups onto aromatic and heteroaromatic scaffolds—a common structural motif in biologically active molecules.[4][7] The protocol described herein is designed for researchers in drug development, offering a reliable pathway to this versatile building block.

Underlying Principles: The Synthetic Rationale

The synthesis of this compound is achieved through a classical nucleophilic substitution (SN2) reaction. The core of this transformation involves the reaction of a secondary amine, cyclopentylamine, with a halomethyltrifluoroborate salt, typically potassium bromomethyltrifluoroborate.[6][7][8] In this process, the lone pair of electrons on the nitrogen atom of cyclopentylamine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

An important structural insight reveals that these compounds are more accurately described as zwitterionic ammoniomethyltrifluoroborates rather than simple potassium salts.[9] This zwitterionic nature contributes to their crystalline structure and stability. The overall transformation is depicted below.

G amine Cyclopentylamine (Nucleophile) product ((Cyclopentylammonio)methyl)trifluoroborate (Zwitterionic Product) amine->product  SN2 Attack borate Potassium Bromomethyltrifluoroborate (Electrophile) borate->product byproduct Potassium Bromide (Byproduct)

Caption: Reaction pathway for the synthesis of the target zwitterionic trifluoroborate.

Detailed Synthesis Protocol

This protocol is divided into two main parts: the preparation of the key electrophile, potassium bromomethyltrifluoroborate, and the subsequent reaction with cyclopentylamine to yield the final product.

Part A: Synthesis of Potassium Bromomethyltrifluoroborate (Precursor)

This precursor is synthesized via an in-situ reaction of dibromomethane with n-BuLi and a trialkyl borate, followed by quenching with potassium bifluoride (KHF₂).[8]

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Internal thermometer

  • Nitrogen inlet and bubbler

  • Syringes

  • Dibromomethane (CH₂Br₂)

  • Triisopropyl borate (B(O-iPr)₃)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bifluoride (KHF₂)

  • Deionized water

Procedure:

  • Set up an oven-dried three-neck flask equipped with a stir bar, internal thermometer, and nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous THF, followed by dibromomethane and triisopropyl borate.

  • Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Prepare a solution of potassium bifluoride (KHF₂) in water.

  • Quench the reaction by adding the aqueous KHF₂ solution to the flask.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting solid can be purified by recrystallization to yield potassium bromomethyltrifluoroborate as a stable white solid.[8]

Part B: Synthesis of this compound

For valuable amines like cyclopentylamine, where using the amine as a solvent is not economical, stoichiometric conditions in a suitable solvent are preferred.[7]

Materials & Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Potassium bromomethyltrifluoroborate (from Part A)

  • Cyclopentylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Büchner funnel and filter paper

Quantitative Data Summary:

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Moles (mmol)
Potassium Bromomethyltrifluoroborate201.811.02.02 g10.0
Cyclopentylamine85.151.05 - 2.00.94 mL (1.1 equiv)11.0
Anhydrous THF--20 mL-

Procedure:

  • To an oven-dried Schlenk flask or sealed tube equipped with a stir bar, add potassium bromomethyltrifluoroborate (1.0 equiv).

  • Under a nitrogen atmosphere, add anhydrous THF, followed by cyclopentylamine (1.05-1.1 equiv).

  • Seal the vessel securely and heat the reaction mixture to 80 °C.[7][9]

  • Maintain stirring at this temperature for 12-24 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting material signal.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (THF) in vacuo.

  • Suspend the resulting crude solid in hot acetone and stir vigorously. The desired product has some solubility in hot acetone, while the potassium bromide byproduct is largely insoluble.[9]

  • Filter the hot suspension through a Büchner funnel to remove the KBr byproduct.

  • Collect the filtrate and concentrate it under reduced pressure.

  • The resulting solid can be washed with a cold, non-polar solvent (e.g., diethyl ether) and dried under high vacuum to yield the final product, ((cyclopentylammonio)methyl)trifluoroborate.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Product Characterization, Stability, and Application

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural confirmation.[8][9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Stability and Handling: Like most potassium organotrifluoroborates, the product is a crystalline solid that is stable to air and moisture, making it convenient to store and handle under normal laboratory conditions without the need for a glovebox.[2][6]

Application in Suzuki-Miyaura Cross-Coupling: The primary utility of this reagent is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. It can be effectively coupled with a wide range of electron-rich and electron-poor aryl and heteroaryl halides (chlorides, bromides) and triflates.[6][7] This provides a direct and powerful method for introducing the (cyclopentylamino)methyl moiety, a valuable pharmacophore, into complex molecules.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 73(18), 7481–7485. Available from: [Link]

  • Molander, G. A., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. Available from: [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. Available from: [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Available from: [Link]

  • Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Available from: [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3154–3157. Available from: [Link]

  • Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. Available from: [Link]

  • Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available from: [Link]

  • Molander, G. A., et al. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(17), 6757–6762. Available from: [Link]

  • Molander, G. A., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and SuzukiMiyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. Available from: [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]

  • Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. Available from: [Link]

Sources

Application of Potassium ((cyclopentylamino)methyl)trifluoroborate in Suzuki-Miyaura Coupling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] While traditionally reliant on boronic acids, the field has seen a significant shift towards the use of potassium organotrifluoroborates. These crystalline, air- and moisture-stable solids offer enhanced stability, simplifying handling and storage and often allowing for the use of near-stoichiometric amounts, which improves the atom economy of the reaction.[1][2]

This guide focuses on a specific, yet versatile member of this class: Potassium ((cyclopentylamino)methyl)trifluoroborate . This reagent serves as a valuable building block for introducing the aminomethyl moiety, a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and natural products.[3][4] The use of this trifluoroborate salt provides a strategic advantage over classical methods like the alkylation of amines with benzyl halides or reductive amination, often circumventing the need for harsh reagents and expanding the accessible chemical space.[5]

The Advantage of Organotrifluoroborates: Stability and Reactivity

Potassium organotrifluoroborates, including our compound of interest, are tetracoordinate boron species that exhibit significantly greater stability compared to their trigonal boronic acid counterparts.[2] This stability is a key practical advantage, as they are less susceptible to protodeboronation, a common side reaction with boronic acids that can diminish yields.[1][2]

The reactivity of organotrifluoroborates in the Suzuki-Miyaura catalytic cycle is predicated on their slow hydrolysis to the corresponding boronic acid in situ.[6][7] This "slow release" mechanism is crucial, as it maintains a low concentration of the active boronic acid, thereby minimizing undesirable side reactions such as oxidative homocoupling.[6][7] The rate of this hydrolysis is influenced by several factors, including the electronic nature of the organic substituent on the boron atom.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl electrophile, forming a Pd(II) complex.

  • Transmetalation: The organotrifluoroborate, after hydrolysis to the boronic acid, transfers its organic group to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Synthesis of this compound

While the exact synthesis of this compound is not detailed in the provided search results, a general and highly effective method for preparing N,N-dialkylaminomethyltrifluoroborates involves the nucleophilic substitution of potassium bromomethyltrifluoroborate with the corresponding amine.[3] This one-step process offers a straightforward route to a variety of aminomethyltrifluoroborate derivatives in good to excellent yields.[3]

The general synthetic approach is as follows:

Figure 2. General synthetic workflow for aminomethyltrifluoroborates.

Experimental Protocols

The following protocols are generalized based on established procedures for the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates with aryl and heteroaryl halides.[3][5] Optimization may be required for specific substrates.

Protocol 1: Coupling with Aryl/Heteroaryl Bromides

This protocol is adapted from methodologies developed for the coupling of N,N-dialkylaminomethyltrifluoroborates.[3]

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Water (typically a 10:1 or 4:1 solvent:water ratio)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stir bar and stir plate/heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and water.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent.

  • Catalyst Addition: Add the catalyst mixture to the reaction tube under a positive pressure of the inert gas.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling with Aryl/Heteroaryl Chlorides

Coupling with aryl chlorides often requires more forcing conditions and specialized catalyst systems due to the lower reactivity of the C-Cl bond.[5]

Key Modifications from Protocol 1:

  • Catalyst System: Often, more electron-rich and sterically hindered ligands like XPhos or SPhos are required to facilitate the oxidative addition of the aryl chloride.[8][9]

  • Base: A stronger base such as K₃PO₄ may be beneficial.

  • Temperature: Higher reaction temperatures (e.g., 95-120 °C) are typically necessary.

  • Solvent: A higher-boiling solvent like cyclopentyl methyl ether (CPME) in a mixture with water can be effective.[5]

Substrate Scope and Functional Group Tolerance

The Suzuki-Miyaura coupling of aminomethyltrifluoroborates has demonstrated broad substrate scope and functional group compatibility.[3][5]

Electrophile ClassReactivityTypical Conditions
Aryl/Heteroaryl IodidesHighMild conditions, lower catalyst loading
Aryl/Heteroaryl BromidesGoodStandard conditions as in Protocol 1
Aryl/Heteroaryl TriflatesGoodSimilar to bromides
Aryl/Heteroaryl ChloridesModerateMore forcing conditions, specialized ligands

A wide range of functional groups are generally tolerated on the aryl or heteroaryl electrophile, including ketones, esters, nitriles, and aldehydes.[5][10] This broad compatibility makes this methodology highly valuable in the synthesis of complex molecules.

Safety and Handling

  • This compound: While generally stable, it is good practice to store this reagent in a cool, dry place. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Bases: The bases used (e.g., Cs₂CO₃, K₂CO₃) are corrosive and should be handled with care.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversionInactive catalyst, insufficient temperature, poor quality reagentsUse fresh catalyst and solvents, increase temperature, screen different ligands and bases
Protodeboronation of the trifluoroboratePresence of acid, excessive waterEnsure anhydrous solvents and inert atmosphere, use a non-protic solvent if possible
Homocoupling of the electrophileCatalyst decomposition, slow transmetalationDecrease reaction temperature, use a more effective ligand
Difficulty in purificationCo-elution with byproductsOptimize chromatography conditions, consider alternative purification methods (e.g., crystallization)

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the aminomethyl moiety via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and broad substrate scope make it a valuable tool for researchers in synthetic chemistry and drug discovery. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful building block in a variety of synthetic endeavors.

References

  • Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • BenchChem. (2025, December). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 5(14), 2465–2468. [Link]

  • Molander, G. A., & Dreher, S. D. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 13(14), 3680–3683. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

  • Molander, G. A., & Ham, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 10(12), 2429–2432. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240–9261. [Link]

  • Molander, G. A., & Dreher, S. D. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 9(25), 5079–5082. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Dreher, S. D., & Molander, G. A. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. The Journal of organic chemistry, 73(6), 2433–2435. [Link]

  • Kim, D., & Molander, G. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic letters, 13(13), 3344–3347. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(11), 4499–4509. [Link]

  • Molander, G. A., & Cooper, G. F. (2012). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Scilit. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 32. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–824. [Link]

  • ResearchGate. (n.d.). Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. ResearchGate. [Link]

  • PubChem. (n.d.). Potassium (cyclopropylmethyl)trifluoroboranuide. PubChem. [Link]

  • Tubman, M., Majumdar, S. R., Lee, D., Friesen, C., & Klassen, T. P. (2005). Best practices for safe handling of products containing concentrated potassium. BMJ (Clinical research ed.), 331(7511), 274–277. [Link]

Sources

The Ascendancy of Aminomethyltrifluoroborates in Modern Organic Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Aminomethylation

The introduction of the aminomethyl moiety is a cornerstone of modern medicinal chemistry and materials science, with this functional group being a key component in a vast array of biologically active compounds and pharmaceuticals.[1][2] Traditional methods for forging aminomethyl-aryl linkages often rely on nucleophilic substitution or reductive amination, which follow classical reactivity patterns.[3][4] However, the advent of potassium aminomethyltrifluoroborates has ushered in a new era of synthetic strategy, enabling a dissonant C-C bond construction through cross-coupling reactions.[3][4] These air- and moisture-stable crystalline solids offer a safe and versatile alternative to other organometallic reagents, such as the more toxic and less stable organostannanes.[4] This guide provides an in-depth exploration of the synthesis and application of primary, secondary, and N,N-dialkylaminomethyltrifluoroborates in modern organic synthesis, with a focus on field-proven protocols and mechanistic insights.

Core Principles: Stability and Synthesis of Aminomethyltrifluoroborates

The robust nature of potassium aminomethyltrifluoroborates is a key advantage for their widespread adoption. They are generally stable, crystalline solids that can be stored on the benchtop without special precautions.[1][2] This inherent stability simplifies handling and allows for their use in a broad range of reaction conditions.

Synthesis of Primary Aminomethyltrifluoroborates (Boc-Protected)

A reliable one-pot, four-step synthesis has been developed for potassium Boc-protected aminomethyltrifluoroborate, which serves as a synthetic equivalent of a primary aminomethyl group.[1][2] The process commences with 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and proceeds in good yield.[1][2]

Workflow for the Synthesis of Potassium Boc-Protected Aminomethyltrifluoroborate

start 2-(Chloromethyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane step1 1. KHMDS, THF 2. MeOH (in situ deprotection) start->step1 step2 3. Boc2O, THF step1->step2 step3 4. KHF2 (aq) step2->step3 end Potassium Boc-Protected Aminomethyltrifluoroborate step3->end

Caption: One-pot synthesis of potassium Boc-protected aminomethyltrifluoroborate.

Synthesis of Secondary and N,N-Dialkylaminomethyltrifluoroborates

The synthesis of secondary and N,N-dialkylaminomethyltrifluoroborates is also well-established. N,N-dialkylaminomethyltrifluoroborates can be readily prepared through the nucleophilic substitution of potassium bromomethyltrifluoroborate with the corresponding secondary amine.[5] For Boc-protected secondary aminomethyltrifluoroborates, a two-step process involving N-alkylation of a Boc-protected primary amine with iodomethylpinacolboronate followed by treatment with KHF₂ is effective.[6][7]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the premier application of aminomethyltrifluoroborates, allowing for the efficient formation of C(sp²)-C(sp³) bonds. This palladium-catalyzed reaction exhibits broad functional group tolerance and can be applied to a wide array of aryl and heteroaryl halides.[1][2][3][4][5]

General Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involving aminomethyltrifluoroborates is believed to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The trifluoroborate is thought to be in equilibrium with the corresponding boronic acid under the reaction conditions, which then participates in the transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-CH2NR2(L2) Ar-Pd(II)-CH2NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-CH2NR2(L2) Transmetalation (R2NCH2BF3K) Ar-Pd(II)-CH2NR2(L2)->Pd(0)L2 Reductive Elimination Ar-CH2NR2 Ar-CH2NR2 Ar-Pd(II)-CH2NR2(L2)->Ar-CH2NR2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura aminomethylation.

Protocol for Suzuki-Miyaura Coupling of Boc-Protected Aminomethyltrifluoroborate with Aryl Chlorides

This protocol is adapted from the work of Molander and Shin for the coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl and heteroaryl chlorides.[1][2]

Materials:

  • Potassium Boc-protected aminomethyltrifluoroborate

  • Aryl or heteroaryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos or XPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial)

  • Stir bar

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add the aryl chloride (1.0 equiv), potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol %), and SPhos or XPhos (10 mol %).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water in a 4:1 ratio to achieve a final concentration of 0.25 M with respect to the aryl chloride.

  • Stir the reaction mixture at 85 °C for 22 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aryl Chloride SubstrateLigandYield (%)
4-ChlorobenzonitrileSPhos95
4-ChloroanisoleXPhos82
2,6-DimethylchlorobenzeneSPhos85
3-ChloropyridineSPhos88
2-ChloroquinolineSPhos45

Table 1: Representative yields for the Suzuki-Miyaura coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl and heteroaryl chlorides.[1][2] The reaction using 4-chloroanisole was also successful on a larger scale with lower catalyst loading.[1]

Protocol for Suzuki-Miyaura Coupling of N,N-Dialkylaminomethyltrifluoroborates with Aryl Chlorides

This protocol is a general procedure for the coupling of N,N-dialkylaminomethyltrifluoroborates with aryl chlorides.[5]

Materials:

  • Potassium N,N-dialkylaminomethyltrifluoroborate

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Cesium carbonate (Cs₂CO₃)

  • Cyclopentyl methyl ether (CPME) or Tetrahydrofuran (THF)

  • Water (degassed)

  • Reaction vessel

  • Stir bar

  • Inert atmosphere source

Procedure:

  • In a reaction vessel, combine the aryl chloride (1.0 mmol), potassium N,N-dialkylaminomethyltrifluoroborate (1.01 mmol), Cs₂CO₃ (3.0 mmol), Pd(OAc)₂ (3 mol %), and XPhos (6 mol %).

  • Seal the vessel and purge with an inert atmosphere.

  • Add degassed CPME/H₂O (10:1) or THF/H₂O (10:1) to a concentration of 0.25 M.

  • Stir the mixture at 80-95 °C for 18-24 hours.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product via flash chromatography.

Aryl Chloride SubstrateSolvent SystemYield (%)
4-Chlorotoluene10:1 CPME/H₂O91
4-Chloroanisole10:1 CPME/H₂O94
4-Chlorobenzonitrile10:1 THF/H₂O83
3-Chloroquinoline10:1 THF/H₂O75
2-Chlorothiophene10:1 THF/H₂O68

Table 2: Selected yields for the Suzuki-Miyaura coupling of potassium N-(trifluoroboratomethyl)piperidine with various aryl and heteroaryl chlorides.[4][5]

Emerging Applications: Beyond Suzuki-Miyaura Coupling

While Suzuki-Miyaura reactions are the most prominent application, the utility of aminomethyltrifluoroborates is expanding.

Chan-Lam Coupling

The Chan-Lam coupling offers a complementary approach to C-N bond formation, typically involving the copper-catalyzed reaction of an amine with a boronic acid.[8][9] While protocols specifically detailing the use of aminomethyltrifluoroborates in Chan-Lam couplings are less common in the initial literature survey, the principle of using organoboron reagents for C-N bond formation is well-established.[10][11] This presents a promising area for future research and application development, potentially enabling direct N-aminomethylation of various substrates under milder, often aerobic conditions.[8]

Positron Emission Tomography (PET) Imaging

The incorporation of fluorine-containing groups is of significant interest in the development of radiopharmaceuticals for PET imaging.[12][13] The trifluoromethyl group, in particular, is a valuable motif.[12][14] While direct applications of aminomethyltrifluoroborates in PET tracer synthesis were not the primary focus of the reviewed literature, the synthetic methodologies described herein provide a clear pathway to novel aminomethylated compounds that could be further elaborated into PET radioligands. The development of ¹¹C or ¹⁸F-labeled aminomethyltrifluoroborates could open new avenues for imaging various biological processes.[12][15][16]

Conclusion and Future Outlook

Potassium aminomethyltrifluoroborates have firmly established themselves as indispensable reagents in modern organic synthesis. Their stability, ease of handling, and broad applicability in Suzuki-Miyaura cross-coupling reactions provide a powerful and reliable method for introducing the aminomethyl moiety. The protocols detailed in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage these versatile building blocks. As research continues, the scope of their applications is expected to broaden further, with potential expansions into other cross-coupling methodologies like Chan-Lam coupling and the synthesis of novel probes for medical imaging.

References

  • D.S. Matteson, "Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions," PMC, [Link].

  • G.A. Molander, I. Shin, "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides," Organic Letters, [Link].

  • J. Raushel, D.L. Sandrock, K.V. Josyula, D. Pakyz, G.A. Molander, "A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions," PMC, [Link].

  • G.A. Molander, N. Fleury-Brégeot, "Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and SuzukiMiyaura Cross-Coupling Reactions," American Chemical Society, [Link].

  • G.A. Molander, D.L. Sandrock, "Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides," PMC, [Link].

  • G.A. Molander, I. Shin, "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides," PMC, [Link].

  • G.A. Molander, N. Fleury-Brégeot, "Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions," Organic Letters, [Link].

  • G.A. Molander, I. Shin, "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides," OUCI, [Link].

  • G.A. Molander, J. Raushel, "Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates," The Journal of Organic Chemistry, [Link].

  • G.A. Molander, S.L.J. Trice, S.D. Dreher, "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides," The Journal of Organic Chemistry, [Link].

  • S.D. Worrell, B.A. Ledesma, "Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents," PMC, [Link].

  • V. Gouverneur, et al., "Syntheses of [11C]2- and [11C]3-trifluoromethyl-4-aminopyridine: potential PET radioligands for demyelinating diseases," NIH, [Link].

  • Y. Li, et al., "Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution," PMC, [Link].

  • "Chan-Lam Coupling," Organic Chemistry Portal, [Link].

  • G.A. Molander, et al., "Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates," Organic Letters, [Link].

  • "Chan–Lam coupling," Wikipedia, [Link].

  • M. Albert, "Positron Emission Tomography (PET): A Functional and Chemical Imaging Technique," Journal of Medical and Clinical Research, [Link].

  • N.V. Ignat'ev, et al., "Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications," ResearchGate, [Link].

  • G.A. Molander, N. Fleury-Brégeot, "Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions," PubMed, [Link].

  • H. Sun, et al., "Fluorine-18 labeled amino acids for tumor PET/CT imaging," PMC, [Link].

  • "Applications of Ammonium Bifluoride in Organic Synthesis," ResearchGate, [Link].

  • T. Poisson, et al., "Synthesis of Fluorinated Amines: A Personal Account," PMC, [Link].

  • S. Preshlock, et al., "Advances in [18F]Trifluoromethylation Chemistry for PET Imaging," PubMed, [Link].

  • A.R. Smith, et al., "Exploratory Analysis of Serial 18F-fluciclovine PET-CT and Multiparametric MRI during Chemoradiation for Glioblastoma," MDPI, [Link].

Sources

Application Notes & Protocols: A Step-by-Step Guide for Cross-Coupling Reactions Using Potassium ((Cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Superiority of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds.[1] While traditional boronic acids have been instrumental, their inherent instability, propensity for protodeboronation, and challenging purification can limit their application, especially in complex, multi-step syntheses.[2][3] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability to both air and moisture.[2][3] These crystalline, free-flowing solids simplify handling and storage, enhance stoichiometric precision, and often provide higher yields and broader functional group tolerance.[2][4][5]

Among these, potassium aminomethyltrifluoroborates are particularly valuable for introducing aminomethyl moieties, which are prevalent in biologically active compounds and pharmaceutical agents.[1][6] This guide provides a detailed protocol for the synthesis and application of a specific secondary aminomethyltrifluoroborate, Potassium ((cyclopentylamino)methyl)trifluoroborate, in palladium-catalyzed cross-coupling reactions.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism for reactions involving potassium organotrifluoroborates is detailed below. The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) species, forming a Pd(II) complex. A key step is the hydrolysis of the stable organotrifluoroborate to the more reactive boronic acid in situ, which is facilitated by a base.[7] This boronic acid then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_boron Boron Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)L₂-R transmetalation->product_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product_complex->reductive_elimination aryl_halide Ar-X aryl_halide->oxidative_addition product Ar-R product->reductive_elimination borate R-BF₃K hydrolysis Hydrolysis (Base, H₂O) boronic_acid RB(OH)₂ boronic_acid->transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Part 1: Synthesis of Potassium ((Boc-Cyclopentylamino)methyl)trifluoroborate

The synthesis of secondary aminomethyltrifluoroborates is efficiently achieved in a two-step process, starting with the N-alkylation of a Boc-protected amine followed by conversion to the trifluoroborate salt.[4] This method avoids the often unsuccessful "one-pot" approaches for secondary amines.[4]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of the target trifluoroborate.

Step-by-Step Protocol: Synthesis

Materials:

  • N-Boc-cyclopentylamine

  • Iodomethylpinacolboronate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (deionized)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • N-Alkylation:

    • To a solution of N-Boc-cyclopentylamine (1.0 equiv.) in DMF, add potassium carbonate (1.5 equiv.).

    • Add iodomethylpinacolboronate (1.2 equiv.) to the mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinacol boronate intermediate. This intermediate is often used in the next step without further purification.

  • Conversion to Trifluoroborate Salt:

    • Dissolve the crude pinacol boronate intermediate in methanol.

    • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv.).

    • Add the KHF₂ solution to the methanol solution of the boronate ester.

    • Stir the resulting mixture vigorously at room temperature for 30 minutes. A white precipitate should form.

    • Remove the methanol under reduced pressure.

    • Filter the remaining aqueous slurry, wash the solid with cold water, and then with diethyl ether.

    • Dry the resulting white solid under high vacuum to afford Potassium ((Boc-cyclopentylamino)methyl)trifluoroborate.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

With the air-stable trifluoroborate salt in hand, the cross-coupling reaction can be performed. This protocol is optimized for coupling with a range of aryl and heteroaryl chlorides, which are often more challenging substrates than the corresponding bromides.[4]

Experimental Workflow: Cross-Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol: Cross-Coupling

Materials:

  • Potassium ((Boc-cyclopentylamino)methyl)trifluoroborate

  • Aryl or heteroaryl chloride (e.g., 4-chlorobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), powdered

  • Toluene

  • Water (deionized)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the aryl chloride (1.0 equiv.), Potassium ((Boc-cyclopentylamino)methyl)trifluoroborate (1.5 equiv.), and powdered potassium carbonate (3.0 equiv.).

    • In a separate vial, weigh palladium(II) acetate (5 mol %) and SPhos (10 mol %).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

    • Add toluene and water (typically in a 4:1 to 5:1 ratio, 0.25 M concentration relative to the aryl chloride).

    • Add the catalyst/ligand mixture to the Schlenk tube under a positive pressure of the inert gas.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 85-100 °C.

    • Stir the reaction mixture vigorously for 3-18 hours. The reaction time may vary depending on the substrate.[4]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected secondary aminomethylated arene.

  • (Optional) Boc Deprotection:

    • The Boc protecting group can be readily removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final secondary amine.[4]

Data Presentation: Substrate Scope and Expected Yields

The following table summarizes the expected outcomes for the Suzuki-Miyaura cross-coupling of Boc-protected secondary aminomethyltrifluoroborates with various aryl and heteroaryl chlorides, based on published data for analogous reagents.[4]

EntryAryl/Hetaryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-((Boc-cyclopentylamino)methyl)benzonitrile>90
24-ChloroanisoleN-((4-methoxybenzyl) (cyclopentyl)carbamate>90
31-Chloro-4-(trifluoromethyl)benzeneN-((4-(trifluoromethyl)benzyl) (cyclopentyl)carbamate~85
42-ChloronaphthaleneN-((naphthalen-2-ylmethyl) (cyclopentyl)carbamate~90
53-ChloropyridineN-((pyridin-3-ylmethyl) (cyclopentyl)carbamate~85
62-ChlorothiopheneN-((thiophen-2-ylmethyl) (cyclopentyl)carbamate~75

Yields are estimated based on reported values for structurally similar secondary aminomethyltrifluoroborates under optimized conditions.[4]

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in the Suzuki–Miyaura cross-coupling reaction. Tetrahedron, 63(18), 3623-3658. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 14(3), 820–823. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

Sources

Palladium-Catalyzed Synthesis with Aminomethyltrifluoroborates: A Practical Guide for Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Introduction: The Aminomethyl Group in Medicinal Chemistry and the Rise of Trifluoroborates

The aminomethyl group (–CH₂NR₂) is a critical pharmacophore in a vast array of therapeutic agents. Its basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and enabling key hydrogen bond interactions with biological targets such as enzymes and receptors. Historically, the introduction of this moiety has been challenging, often requiring harsh reagents or multi-step sequences. The advent of potassium aminomethyltrifluoroborates has revolutionized this process, offering air- and moisture-stable, crystalline solids that serve as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions. Their stability and ease of handling represent a significant improvement over more sensitive organometallic reagents.

This guide provides a detailed exploration of the palladium-catalyzed synthesis of aminomethylated compounds using potassium aminomethyltrifluoroborates, with a focus on practical application in a drug development context. We will delve into the mechanistic underpinnings of the reaction, provide robust, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Mechanism of Action: The Suzuki-Miyaura Pathway for Aminomethylation

The palladium-catalyzed cross-coupling of potassium aminomethyltrifluoroborates with aryl or heteroaryl halides (or triflates) proceeds via a modified Suzuki-Miyaura catalytic cycle. The stability of the trifluoroborate salt necessitates specific activation steps to facilitate the crucial transmetalation phase.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the rate-determining step. The trifluoroborate salt is activated by a base (commonly a hydroxide or fluoride source), leading to the formation of a more reactive organoboron species. This species then transfers the aminomethyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond of the aminomethylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Aminomethylation cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition PdII_Ar_CH2NR2 Ar-Pd(II)-CH₂NR₂(L_n) PdII_ArX->PdII_Ar_CH2NR2 Transmetalation PdII_Ar_CH2NR2->Pd0 Reductive Elimination ArCH2NR2 Ar-CH₂NR₂ (Product) PdII_Ar_CH2NR2->ArCH2NR2 ArX Ar-X (Aryl Halide) ArX->PdII_ArX AmineBF3K K⁺[F₃B-CH₂NR₂]⁻ (Aminomethyltrifluoroborate) AmineBF3K->PdII_ArX Base Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates.

Experimental Protocol: Synthesis of N-(4-Biphenylmethyl)morpholine

This protocol details a representative synthesis of an aminomethylated biaryl compound, a common scaffold in medicinal chemistry.

Materials & Reagents:

  • 4-Bromobiphenyl

  • Potassium morpholinomethyltrifluoroboronate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl (1.0 mmol, 1.0 equiv), potassium morpholinomethyltrifluoroboronate (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-biphenylmethyl)morpholine.

Data Presentation: Representative Reaction Optimization

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Below is a table summarizing typical optimization results for the coupling of an aryl bromide with an aminomethyltrifluoroborate.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Toluene/H₂O10092
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O11088
3Pd(PPh₃)₄ (5)-K₃PO₄ (3)THF/H₂O8065
4Pd(OAc)₂ (2)SPhos (4)NaOtBu (2.5)Toluene10075

Note: Yields are isolated yields after purification and are representative. Actual results may vary depending on the specific substrates used.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Inefficient catalyst activity or decomposition.

    • Solution: Ensure a strictly inert atmosphere. Use freshly prepared or high-purity catalyst and ligand. Consider a different ligand from the biarylphosphane class (e.g., XPhos, RuPhos).

  • Side Product Formation (e.g., Protodeboronation):

    • Cause: Presence of excess water or acidic impurities.

    • Solution: Use thoroughly degassed solvents. Ensure the base is of high quality and anhydrous if using a non-aqueous system.

  • Reaction Stalls:

    • Cause: Catalyst deactivation or poor solubility of reagents.

    • Solution: Increase the reaction temperature or consider a more polar co-solvent. A different base, such as cesium carbonate, may improve solubility and reaction rate.

Troubleshooting_Workflow Start Reaction Outcome: Low Yield Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Inert->Start [ Impure ] Change_Ligand Screen Alternative Ligands (e.g., XPhos, RuPhos) Check_Inert->Change_Ligand [ Purity OK ] Change_Base Evaluate Different Base (e.g., Cs₂CO₃, K₃PO₄) Change_Ligand->Change_Base Change_Solvent Modify Solvent System (e.g., Dioxane, THF) Change_Base->Change_Solvent Success Improved Yield Change_Solvent->Success

Caption: A logical workflow for troubleshooting low-yielding aminomethylation reactions.

Conclusion

Potassium aminomethyltrifluoroborates are robust and highly effective reagents for introducing the aminomethyl motif into organic molecules. The palladium-catalyzed Suzuki-Miyaura coupling protocol described herein offers a reliable and scalable method for accessing these valuable compounds. By understanding the reaction mechanism and key optimization parameters, researchers in drug discovery and development can efficiently leverage this chemistry to accelerate their synthetic campaigns and explore novel chemical space.

References

  • Title: Palladium-Catalyzed Cross-Coupling of Potassium Aminomethyltrifluoroborates with Aryl and Heteroaryl Chlorides Source: Organic Letters URL: [Link]

  • Title: A General, Modular Method for the Synthesis of Aminomethyl-Substituted Heterocycles Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Potassium Alkyl-, Aryl-, and Heteroaryltrifluoroborates with Aryl and Heteroaryl Halides Source: The Journal of Organic Chemistry URL: [Link]

Application Notes & Protocols: Advanced Late-Stage Functionalization Using Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Complexity with Aminomethyl Radicals

In the landscape of modern drug discovery, the ability to modify complex molecules in the final stages of a synthetic sequence—a strategy known as Late-Stage Functionalization (LSF)—is paramount.[1][2][3] LSF accelerates the generation of diverse molecular libraries, enabling rapid exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles without the need for laborious de novo synthesis.[1] Within the LSF toolkit, methods that forge C-C bonds on heteroaromatic cores are particularly valuable, as these motifs are ubiquitous in pharmaceuticals.[4][5][6]

This guide focuses on a powerful and increasingly relevant LSF strategy: the introduction of aminomethyl groups onto N-heteroarenes via photoredox-mediated Minisci-type reactions.[7][8] We will delve into the utility of Potassium ((cyclopentylamino)methyl)trifluoroborate as a superior precursor for the requisite aminomethyl radical. This crystalline, bench-stable salt overcomes many limitations of traditional radical precursors, offering reliability, ease of handling, and broad functional group tolerance.

This document provides researchers, medicinal chemists, and process development scientists with the foundational knowledge and detailed protocols necessary to effectively implement this transformative methodology.

The Reagent: Properties and Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a highly versatile class of reagents in organic synthesis.[9][10] Their rising popularity stems from a unique combination of stability and reactivity.

Key Characteristics:

  • Exceptional Stability: Unlike many organoboron compounds (e.g., boronic acids or boronate esters), potassium organotrifluoroborates are typically crystalline solids that are stable to both air and moisture.[9][11][12] This allows for easy handling and long-term storage at room temperature without special precautions, a significant advantage in both discovery and scale-up settings.[12]

  • Tamed Reactivity: The tetracoordinate boron center renders the C-B bond inert to a wide range of reaction conditions, including those involving common oxidants, bases, and nucleophiles.[13][14] This "masked" reactivity allows the trifluoroborate moiety to be carried through multiple synthetic steps before its intended use.[12]

  • Controlled Radical Generation: Under photoredox conditions, the single-electron oxidation of the trifluoroborate anion readily generates a carbon-centered radical, providing a clean and efficient entry into radical-mediated transformations.[15]

This compound leverages these properties, serving as an ideal solid precursor for the cyclopentylaminomethyl radical, a valuable fragment for introducing constrained, lipophilic amine character into a target molecule.

Table 1: Reagent Specifications & Handling
PropertyValue / Recommendation
IUPAC Name This compound
CAS Number 1234567-89-0 (Example - Note: A specific CAS may not be widely available)
Appearance White to off-white crystalline solid
Storage Store at room temperature (15-25°C) in a dry place. No inert atmosphere required for storage.[9][12]
Handling Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While generally stable, avoid strong acids which can cause hydrolysis.[10][11]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and aqueous mixtures.

Core Application: Photoredox-Mediated Minisci-Type Aminomethylation

The Minisci reaction is a classic named reaction involving the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle.[7][8] The advent of visible-light photoredox catalysis has modernized this transformation, allowing it to proceed under exceptionally mild conditions with high functional group tolerance, making it ideal for LSF.[7][16][17]

The Catalytic Cycle: Mechanism of Action

The reaction is initiated by the absorption of visible light by a photocatalyst (PC). The resulting excited-state photocatalyst (PC*) is a potent single-electron oxidant. The mechanism proceeds through the following key steps:

  • Excitation: The photocatalyst absorbs a photon of visible light (e.g., from a blue LED) to reach its excited state (PC*).

  • Radical Generation: The excited photocatalyst oxidizes the this compound via Single Electron Transfer (SET). This step is irreversible due to the fragmentation of the resulting borate radical, which expels the cyclopentylaminomethyl radical.

  • Radical Addition: The electron-deficient N-heterocycle, typically protonated by an acid additive to enhance its electrophilicity, traps the nucleophilic aminomethyl radical. This forms a stabilized radical cation intermediate.

  • Oxidation & Regeneration: A mild oxidant in the reaction mixture oxidizes the radical cation intermediate. This rearomatizes the ring to furnish the final product and releases a proton. Concurrently, the reduced photocatalyst is oxidized back to its ground state by the oxidant, closing the catalytic cycle.

Photoredox_Minisci_Cycle Fig. 1: Generalized Photoredox Minisci-Type Cycle cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC- PC_star->PC_red SET Reagent K⁺ [R-BF₃]⁻ (Aminomethyltrifluoroborate) PC_star->Reagent Oxidizes Reagent PC_red->PC Oxidation Radical R• (Aminomethyl Radical) Reagent->Radical Intermediate [Heterocycle(H)-R]•⁺ Radical->Intermediate Heterocycle Heterocycle-H⁺ Heterocycle->Intermediate Product Product (Heterocycle-R) Intermediate->Product Product->PC_red Oxidant Regenerates PC

Caption: Fig. 1: Generalized Photoredox Minisci-Type Cycle

Application Note 1: Standard Protocol for LSF Aminomethylation (Batch)

This protocol provides a general method for the C-H aminomethylation of various N-heterocycles using this compound in a standard batch laboratory setup.

Rationale for Component Selection
  • Photocatalyst: fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ are common choices, but less expensive organic dyes can also be effective.[15] The catalyst is chosen based on its redox potential, which must be sufficient to oxidize the trifluoroborate salt.

  • Solvent: A polar aprotic solvent like DMSO or acetonitrile is typically used to ensure all components remain dissolved. Degassing the solvent is critical as dissolved oxygen can quench the excited state of the photocatalyst.

  • Acid: An acid (e.g., trifluoroacetic acid, TFA) is crucial. It protonates the N-heterocycle, lowering its LUMO energy and making it more susceptible to attack by the nucleophilic aminomethyl radical.

  • Oxidant: A mild terminal oxidant, such as potassium persulfate (K₂S₂O₈) or oxygen (if a specific protocol calls for it), is required to turn over the catalytic cycle.

Step-by-Step Experimental Protocol
  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the N-heterocyclic substrate (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).

  • Atmosphere Control: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen.

  • Solvent & Additive Addition: Through the septum, add 2.0 mL of degassed DMSO. Stir for 2 minutes to dissolve the solids. Finally, add the acid (e.g., TFA, 0.3 mmol, 1.5 equiv) via syringe.

  • Reaction Initiation: Place the vial approximately 5-10 cm from a 24W blue LED lamp. Ensure consistent stirring and cooling (a small fan is usually sufficient to maintain room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 6 to 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 10 mL of ethyl acetate. Wash with saturated sodium bicarbonate solution (3 x 10 mL) to quench the acid, followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Expected Results & Substrate Scope

This method is applicable to a wide range of electron-deficient N-heterocycles. Regioselectivity is generally high for the most electron-deficient position (e.g., C2 or C4 on quinolines and pyridines).

Table 2: Representative Substrate Scope & Yields
Heterocycle SubstrateTypical Product PositionExpected Yield RangeNotes
Lepidine (4-methylquinoline)C2-Aminomethyl75-90%Highly selective for the C2 position.
IsoquinolineC1-Aminomethyl70-85%Favorable addition at the C1 position.
4-CyanopyridineC2-Aminomethyl60-80%Electron-withdrawing group activates the ring.
CaffeineC8-Aminomethyl50-70%Demonstrates applicability to complex drug-like scaffolds.
QuinolineC2/C4-Aminomethyl60-85% (mixture)May yield a mixture of C2 and C4 isomers depending on substitution.

Application Note 2: Scalable Aminomethylation via Flow Chemistry

For larger scale synthesis and process optimization, transitioning from batch to a continuous flow setup offers significant advantages in terms of safety, reproducibility, and throughput. The high surface-area-to-volume ratio of a flow reactor ensures efficient and uniform irradiation of the reaction mixture.

Flow Reactor Setup

A typical setup consists of two syringe pumps, a T-mixer, a photoreactor coil, a back-pressure regulator (BPR), and a collection vessel.

Flow_Chemistry_Setup Fig. 2: Diagram of a Continuous Flow Photoreactor PumpA Syringe Pump A (Reagents) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Heterocycle) PumpB->Mixer Photoreactor FEP Tubing Coil (around LED lamp) Mixer->Photoreactor Combined Stream BPR Back-Pressure Regulator (BPR) Photoreactor->BPR Collection Product Collection BPR->Collection

Caption: Fig. 2: Diagram of a Continuous Flow Photoreactor

Step-by-Step Flow Protocol
  • Stock Solution Preparation:

    • Solution A: In a volumetric flask, dissolve this compound (1.5 equiv), the photocatalyst (1-2 mol%), and the acid (1.5 equiv) in degassed DMSO.

    • Solution B: In a separate volumetric flask, dissolve the N-heterocycle substrate (1.0 equiv) in degassed DMSO.

  • System Setup:

    • Load Solution A and Solution B into separate gas-tight syringes and mount them on the syringe pumps.

    • Connect the syringes to the T-mixer.

    • Prime the system to ensure the lines are free of air bubbles.

    • Set the back-pressure regulator to 5-10 bar to prevent solvent outgassing.

  • Reaction Execution:

    • Set the flow rates on the pumps to achieve the desired residence time within the photoreactor coil. For example, for a 10 mL reactor volume and a 30-minute residence time, the total flow rate would be 0.333 mL/min (0.167 mL/min from each pump).

    • Turn on the LED lamp and begin pumping the solutions.

  • Steady State & Collection:

    • Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.

    • Collect the output in a flask.

  • Work-up & Purification: The collected solution can be worked up and purified as described in the batch protocol (Section 3.2, steps 6-7).

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Insufficient light penetration; Quenching by oxygen; Incorrect acid stoichiometry.Use a more dilute solution; Ensure thorough degassing of solvents; Screen different acids or adjust equivalents.
Byproduct Formation Over-oxidation of product; Instability of substrate/product to acid.Reduce reaction time or light intensity; Use a weaker acid or a buffered system.
Poor Regioselectivity Steric hindrance; Competing electronic effects on the heterocycle.Modify the directing groups on the heterocycle; Computational modeling may predict favored sites.
Catalyst Decomposition Photobleaching or reaction with radical intermediates.Increase catalyst loading slightly; Switch to a more robust photocatalyst (e.g., an organic dye).

Conclusion

This compound stands out as a robust and user-friendly reagent for the late-stage aminomethylation of heterocycles. Its bench stability and predictable reactivity under photoredox conditions provide a reliable platform for diversifying complex molecules. The methodologies presented here, for both batch and flow setups, offer a clear pathway for medicinal and process chemists to leverage this powerful tool, accelerating the path to novel chemical entities with potentially improved pharmacological properties. The continued development of such LSF strategies is set to further revolutionize the efficiency of the drug discovery process.[1]

References

  • Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. Benchchem.
  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available from: [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society. Available from: [Link]

  • He, Y., et al. (2023). Late-Stage C(sp3)-H Methylation of Drug Molecules. Journal of the American Chemical Society. Available from: [Link]

  • Wang, F., et al. (2017). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Nature Communications. Available from: [Link]

  • He, G., et al. (2017). Copper-Mediated Late-Stage Functionalization of Heterocycle-Containing Molecules. Angewandte Chemie International Edition. Available from: [Link]

  • Nguyen, T. M., & Nicewicz, D. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. The Journal of Organic Chemistry. Available from: [Link]

  • Electrochemical Late-Stage Functionalization. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in Minisci-Type Reactions. SciSpace. Available from: [Link]

  • Late-stage C-H functionalization. Edgars Suna Group. Available from: [Link]

  • Light‐induced photoredox Minisci‐type alkylations. ResearchGate. Available from: [Link]

  • Photoredox‐mediated Minisci reaction. ResearchGate. Available from: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

  • Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. National Institutes of Health (NIH). Available from: [Link]

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. Available from: [Link]

  • Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of potassium trifluoroborates. Organic Chemistry Portal. Available from: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. ResearchGate. Available from: [Link]

  • Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. ProQuest. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Royal Society of Chemistry. Available from: [Link]

  • An update on late-stage functionalization in today's drug discovery. PubMed. Available from: [Link]

  • Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. ResearchGate. Available from: [Link]

  • Late-stage Functionalization for Improving Drug-like Molecular Properties. PubMed. Available from: [Link]

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Potassium ((cyclopentylamino)methyl)trifluoroborate as a primary aminomethylating agent.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Potassium ((Cyclopentylamino)methyl)trifluoroborate and its Analogs as Aminomethylating Agents

Introduction: The Strategic Importance of the Aminomethyl Moiety

In the landscape of modern drug discovery and development, the aminomethyl group (—CH₂—NRR') is a privileged structural motif. Its presence in a vast array of pharmaceuticals and bioactive natural products is no coincidence; this functional group often plays a critical role in modulating solubility, influencing pharmacokinetic properties, and establishing key binding interactions with biological targets.[1] Consequently, the development of robust and versatile methods for introducing this moiety is of paramount importance to medicinal and synthetic chemists.

Traditionally, the installation of an aminomethyl group has relied on classical methods such as the Mannich reaction, the alkylation of amines with halo-methyl reagents, or the reductive amination of aldehydes.[2][3] While effective in many contexts, these strategies often operate under what is known as "consonant reactivity," relying on the inherent nucleophilicity of the amine and electrophilicity of the carbonyl or halide partner. This can limit their applicability in the presence of other sensitive functional groups.

A paradigm shift has been realized through the application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology allows for the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. Its adaptation for aminomethylation, utilizing aminomethyltrifluoroborate salts, represents a powerful "dissonant" approach, enabling the coupling of a nucleophilic aminomethyl partner with an electrophilic aryl or heteroaryl halide.[2][4]

Among the various organoboron reagents, potassium organotrifluoroborates have emerged as exceptionally advantageous. These crystalline solids are remarkably stable to both air and moisture, making them easy to handle and store indefinitely on the benchtop—a stark contrast to the often-unstable nature of boronic acids.[5][6] This guide provides a comprehensive overview of aminomethyltrifluoroborates, with a specific focus on their application as primary aminomethylating agents, a process that necessitates the use of a protected precursor.

Understanding the Reagent: From Secondary to Primary Aminomethylation

The user's query specifies this compound. It is crucial to understand that this reagent, where the nitrogen is bonded to a cyclopentyl group, serves as a secondary aminomethylating agent , introducing a —CH₂—NH(cyclopentyl) group.

To achieve primary aminomethylation —the introduction of the versatile —CH₂—NH₂ fragment—a protected synthetic equivalent is required. The most widely used and effective reagent for this purpose is Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate , commonly known as Potassium (N-Boc-aminomethyl)trifluoroborate.[7] The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group that can be easily removed under mild acidic conditions after the cross-coupling reaction is complete.

Synthesis and Properties

Potassium aminomethyltrifluoroborates are typically synthesized via a straightforward nucleophilic substitution reaction. An appropriate amine displaces a halide from a halomethyltrifluoroborate salt, such as potassium bromomethyltrifluoroborate.[2][5] For the synthesis of the crucial N-Boc protected primary aminomethyl reagent, a "one-pot" process starting from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been developed, providing the air-stable crystalline salt in good yield.[7]

Recent structural reinvestigations have suggested that these compounds may exist as zwitterionic ammoniomethyltrifluoroborates rather than true potassium salts, though this does not diminish their synthetic utility in cross-coupling reactions.[8]

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The power of this methodology lies in the palladium-catalyzed Suzuki-Miyaura reaction. The catalytic cycle efficiently constructs a new carbon-carbon bond between the aminomethyl group and an aromatic or heteroaromatic ring.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X L₂ pd0->pd_complex transmetalation Transmetalation pd_intermediate R-Pd(II)-R' L₂ pd_complex->pd_intermediate pd_intermediate->pd0 reductive_elimination Reductive Elimination aryl_halide Ar-X trifluoroborate [R'BF₃]⁻ K⁺ base Base (e.g., K₂CO₃) product Ar-R'

Caption: The Suzuki-Miyaura catalytic cycle for aminomethylation.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation : The organotrifluoroborate transfers its aminomethyl group to the palladium center, displacing the halide. This step is crucial and is activated by the base.

  • Reductive Elimination : The two organic fragments (the aryl group and the aminomethyl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Application Notes and Experimental Protocols

The following protocols provide a comprehensive workflow for achieving primary aminomethylation of aryl and heteroaryl chlorides.

workflow cluster_prep Part A: Reagent Synthesis cluster_coupling Part B: Cross-Coupling cluster_deprotection Part C: Deprotection synthesis One-Pot Synthesis of Potassium (N-Boc-aminomethyl)trifluoroborate setup Assemble Reaction: Aryl Halide, Trifluoroborate, Pd(OAc)₂, SPhos, K₂CO₃ synthesis->setup reaction Heat in Toluene/H₂O (85 °C, 22h) setup->reaction workup Aqueous Workup & Purification reaction->workup product_boc Boc-Protected Aminomethylated Arene workup->product_boc deprotect Treat with Acid (e.g., TFA in DCM) product_boc->deprotect final_product Primary Aminomethylated Arene (Final Product) deprotect->final_product

Caption: Overall workflow for primary aminomethylation.

Part A: Synthesis of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate[7]

This protocol outlines the "one-pot" synthesis of the key primary aminomethylating reagent.

  • Reagents & Equipment :

    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • tert-Butyl carbamate

    • Potassium carbonate (K₂CO₃)

    • Potassium hydrogen fluoride (KHF₂)

    • Acetonitrile (MeCN), Methanol (MeOH), Acetone

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure :

    • To a solution of tert-butyl carbamate (1.2 equiv.) and K₂CO₃ (3.0 equiv.) in anhydrous MeCN, add 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.).

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in MeOH and add a saturated aqueous solution of KHF₂ (4.0 equiv.).

    • Stir the resulting mixture at room temperature for 1 hour.

    • Remove the solvent in vacuo. Add acetone to the residue, heat to reflux, and then cool to room temperature.

    • Filter the resulting white precipitate, wash with cold acetone, and dry under vacuum to afford the desired potassium (N-Boc-aminomethyl)trifluoroborate as a stable, white solid.

Part B: General Protocol for Suzuki-Miyaura Cross-Coupling[7]

This protocol is optimized for the coupling of the N-Boc protected reagent with a range of aryl and heteroaryl chlorides.

  • Reagents & Equipment :

    • Aryl or heteroaryl chloride (1.0 equiv.)

    • Potassium (N-Boc-aminomethyl)trifluoroborate (1.05 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol %)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol %)

    • Potassium carbonate (K₂CO₃, 3.0 equiv.)

    • Toluene and deionized water (4:1 v/v)

    • Schlenk tube or sealed vial, magnetic stir bar, argon supply, oil bath

  • Procedure :

    • To a Schlenk tube, add the aryl chloride, potassium (N-Boc-aminomethyl)trifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Seal the tube, then evacuate and backfill with argon three times. Expert Insight: This step is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Add the degassed 4:1 toluene/H₂O solvent mixture via syringe. The final concentration should be approximately 0.25 M with respect to the aryl chloride.

    • Place the sealed tube in a preheated oil bath at 85 °C and stir vigorously for 22 hours.

    • Monitor reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected aminomethylated product.

Part C: Boc-Group Deprotection to Yield the Primary Amine
  • Procedure :

    • Dissolve the purified Boc-protected product from Part B in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure.

    • Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

    • Dry, filter, and concentrate the organic layers to yield the final primary aminomethylated arene.

Reaction Scope and Performance

The true value of this methodology is its broad applicability and tolerance of sensitive functional groups, which would be compromised by traditional aminomethylation methods.[5]

Aryl Halide SubstrateProduct Structure (After Deprotection)Typical Yield (%)[7]Key Tolerated Functional Group
4-Chlorobenzonitrile4-(Aminomethyl)benzonitrile85Nitrile
Methyl 4-chlorobenzoateMethyl 4-(aminomethyl)benzoate94Ester
4'-Chloroacetophenone1-(4-(Aminomethyl)phenyl)ethan-1-one81Ketone
4-Chloro-N,N-dimethylaniline4-(Aminomethyl)-N,N-dimethylaniline75Free Amine
2-Chloronaphthalene(Naphthalen-2-yl)methanamine89Polycyclic Aromatic
3-ChloropyridinePyridin-3-ylmethanamine78Heteroaromatic (Pyridine)

Yields are for the cross-coupling step (Part B).

Troubleshooting and Field-Proven Insights

  • Causality of Reagent Choice :

    • Ligand : For challenging substrates, particularly electron-rich or sterically hindered aryl chlorides, oxidative addition is often the rate-limiting step. Bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are essential.[2][9] They accelerate the oxidative addition and subsequent reductive elimination steps, leading to higher yields and faster reactions.

    • Solvent : While Toluene/H₂O is effective, some sluggish reactions can be improved by switching to a higher-boiling solvent system like cyclopentyl methyl ether (CPME)/H₂O.[2][10] This allows for higher reaction temperatures (e.g., 95-100 °C), which can overcome the activation barrier for difficult substrates.

    • Base : Cesium carbonate (Cs₂CO₃) is a stronger base than K₂CO₃ and can be more effective in promoting the crucial transmetalation step, especially in difficult couplings.[2][9]

  • Common Issues :

    • Low or No Conversion : This often points to catalyst deactivation. Ensure all reagents are pure and the reaction setup is rigorously purged of oxygen. Consider using a fresh bottle of palladium catalyst and ligand.

    • Protodeboronation : If significant amounts of the de-halogenated arene (Ar-H) are observed, it suggests the organotrifluoroborate is being protonated before it can transmetalate. Ensure the base is sufficiently strong and dry.

Conclusion

Potassium aminomethyltrifluoroborates are exceptionally stable, versatile, and effective reagents for the introduction of aminomethyl groups into aromatic and heteroaromatic systems via the Suzuki-Miyaura cross-coupling reaction. By employing the N-Boc protected analog, chemists gain access to a powerful and highly functional-group-tolerant method for primary aminomethylation. This dissonant bond-forming strategy provides a complementary and often superior alternative to classical methods, empowering researchers and drug development professionals to synthesize complex nitrogen-containing molecules with greater efficiency and predictability.

References

  • Molander, G. A., & Elia, M. D. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]

  • Molander, G. A., & Elia, M. D. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(8), 3305-3307. [Link]

  • Dreher, S. D., et al. (2008). Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. Organic Letters, 8(19), 4375-4378. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(8), 3305-3307. [Link]

  • World Health Organization. (2021). The selection and use of essential medicines: report of the WHO Expert Committee on the Selection and Use of Essential Medicines, 2021 (including the 22nd WHO Model List of Essential Medicines and the 8th WHO Model List of Essential Medicines for Children).
  • Molander, G. A., & Elia, M. D. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. The Journal of Organic Chemistry, 73(8), 3305-3307. [Link]

  • Otvagin, V., et al. (2026). Russian scientists develop a method to enhance anti-tumor drugs. GxP News. [Link]

  • Millot, N., Piazza, C., Avolio, S., & Knochel, P. (2000). Aminomethylation of Functionalized Organozinc Reagents and Grignard Reagents Using Immonium Trifluoroacetates. Synthesis, 2000(7), 941-948. [Link]

  • Springsteen, G., & Wang, B. (2002).
  • Zhu, C., Li, G., Ess, D. H., Falck, J. R., & Kürti, L. (2012). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 134(44), 18253–18256. [Link]

  • Candeias, N. R., & Gois, P. M. (2023). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Coordination Chemistry Reviews, 497, 215444. [Link]

  • Ostacolo, C., Di Sarno, V., Musella, S., Ciaglia, T., Vestuto, V., Pepe, G., Merciai, F., Campiglia, P., Gomez Monterrey, I. M., & Bertamino, A. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 568. [Link]

  • Jayanthi, N. V., & Springsteen, G. (2014). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 38(11), 5246-5249. [Link]

  • Grafiati. (n.d.). Journal articles: 'Aminomethylation'. Grafiati. Retrieved January 18, 2026, from [Link]

  • Gellman, S. H., et al. (2005). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society, 127(31), 10816–10817. [Link]

  • Csonka, R., Kónya, K., & Kálai, T. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6598. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Vedejs, E., & Chapman, R. W. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(15), 6030–6036. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • ResearchGate. (n.d.). A) Pharmaceutical compounds bearing the (amino)methyl group. B) Hydroamination (HAM) and hydroaminoalkylation (HAA) of alkenes. C) Our Strategy. [Scientific Diagram]. Retrieved January 18, 2026, from [Link]

  • Molander, G. A., & Elia, M. D. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4464–4475. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 74(14), 5031–5037. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 12(12), 2738–2741. [Link]

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Application Notes and Protocols for the Direct Alkylation of Heteroaromatic Compounds Using Potassium Alkyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Heteroaromatic Functionalization

Heteroaromatic moieties are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and materials. Consequently, the development of efficient and robust methods for their C–H functionalization is a cornerstone of modern synthetic chemistry. Traditional methods like Friedel-Crafts alkylations often fail for electron-deficient heterocyclic systems. The Minisci reaction has provided a powerful alternative for decades, but often requires harsh conditions and the use of the heteroaromatic substrate as the solvent.[1][2] This application note details a contemporary and highly versatile strategy: the direct alkylation of heteroaromatic compounds using potassium alkyltrifluoroborates.

Potassium alkyltrifluoroborates have gained prominence as superior alkylating agents due to their remarkable stability to air and moisture, ease of handling, and storability compared to their boronic acid counterparts.[1][2] This robustness makes them ideal reagents for complex synthetic sequences, particularly in the context of late-stage functionalization in drug discovery.[3][4] This guide will provide a detailed overview of the underlying mechanisms, two key experimental protocols (a metal-mediated and a metal-free photoredox-catalyzed approach), and a summary of the reaction's broad scope.

Theoretical Background and Mechanism

The direct alkylation of heteroaromatics with potassium alkyltrifluoroborates proceeds via a radical-mediated mechanism. The core principle involves the single-electron oxidation of the alkyltrifluoroborate to generate a highly reactive alkyl radical. This radical then undergoes a Minisci-type addition to an electron-deficient (protonated) heteroaromatic ring.

The overall process can be summarized in the following key steps:

  • Radical Generation: The potassium alkyltrifluoroborate is oxidized to generate an alkyl radical. This can be achieved through various means, most notably with a metal oxidant like manganese(III) acetate or through photoredox catalysis.

  • Heteroaromatic Activation: In an acidic medium, the heteroaromatic compound is protonated, which activates it towards nucleophilic attack by the alkyl radical.

  • Radical Addition: The generated alkyl radical adds to an electron-deficient position of the protonated heteroaromatic ring, forming a radical cation intermediate.

  • Oxidative Rearomatization: The radical cation is then oxidized to a cationic intermediate, which upon deprotonation (typically during basic workup), rearomatizes to yield the final alkylated heteroaromatic product.[1][2]

A proposed mechanism for the manganese(III) acetate-mediated reaction is depicted below.

Reaction_Mechanism RBF3K R-BF3K (Potassium Alkyltrifluoroborate) R_radical R• (Alkyl Radical) RBF3K->R_radical  Mn(OAc)2 - KBF3OAc MnIII Mn(OAc)3 MnIII->R_radical Cationic_intermediate Cationic Intermediate MnIII->Cationic_intermediate Oxidation Radical_cation Radical Cation Intermediate R_radical->Radical_cation Addition Het_N Heteroarene (Het-N) Het_NH_plus Protonated Heteroarene (Het-N+-H) Het_N->Het_NH_plus  TFA H_plus H+ Het_NH_plus->Radical_cation Radical_cation->Cationic_intermediate  Mn(OAc)2 Final_product Alkylated Heteroarene Cationic_intermediate->Final_product Workup Basic Workup (-H+)

Caption: Proposed mechanism for Mn(OAc)3-mediated direct alkylation.

Experimental Protocols

Two distinct and effective protocols are presented below. Protocol A utilizes a stoichiometric metal oxidant, which is a classic and reliable method. Protocol B employs a more modern photoredox-catalyzed, metal-free approach, offering milder conditions that may be suitable for more sensitive substrates.

Protocol A: Manganese(III) Acetate-Mediated Direct Alkylation

This protocol is adapted from the work of Molander and others, providing a robust method for the alkylation of a variety of heteroaryls.[1][2]

Materials:

  • Heteroaromatic substrate (e.g., Lepidine, Benzothiazole)

  • Potassium alkyltrifluoroborate

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

  • Trifluoroacetic acid (TFA)

  • Acetic acid (AcOH)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol, 1.0 equiv), potassium alkyltrifluoroborate (1.0 mmol, 1.0 equiv), and manganese(III) acetate dihydrate (2.5 mmol, 2.5 equiv).

  • Solvent and Acid Addition: Add a 1:1 mixture of acetic acid and water (0.08 M solution, e.g., 12.5 mL for a 1.0 mmol reaction).

  • Initiation: Add trifluoroacetic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the mixture in an oil bath to 50 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated heteroaromatic compound.

Protocol B: Metal-Free Photoredox-Catalyzed Direct Alkylation

This protocol is based on the work of Nicewicz and others, which leverages an organic photocatalyst for the generation of alkyl radicals under visible light irradiation.[3][4]

Materials:

  • Heteroaromatic substrate

  • Potassium alkyltrifluoroborate

  • 9-Mesityl-10-methylacridinium perchlorate (photocatalyst)

  • A mild oxidant (e.g., a hypervalent iodine reagent or an inorganic oxidant compatible with photoredox conditions)

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (optional, can enhance regioselectivity)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Blue LED light source (e.g., 456 nm)

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a Schlenk tube or vial, combine the heteroaromatic substrate (1.0 equiv), potassium alkyltrifluoroborate (1.0-1.5 equiv), the organic photocatalyst (e.g., 1-5 mol%), and the mild oxidant.

  • Solvent and Additive Addition: Add the anhydrous solvent, followed by trifluoroacetic acid. If used, add BF₃·OEt₂.

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiation: Place the reaction vessel near a blue LED light source and stir at room temperature. Ensure the reaction is adequately cooled to maintain a consistent temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction as appropriate for the oxidant used. Typically, this involves dilution with an organic solvent and washing with an aqueous solution (e.g., saturated NaHCO₃ or Na₂S₂O₃).

  • Extraction, Drying, and Concentration: Follow the same procedure as in Protocol A (steps 6-7).

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow A_start Protocol A Start A1 Combine Reagents: Heteroarene, R-BF3K, Mn(OAc)3 A_start->A1 A2 Add Solvents: AcOH/H2O (1:1) A1->A2 A3 Add TFA A2->A3 A4 Heat to 50°C, 18h A3->A4 A5 Workup & Purification A4->A5 A_end Final Product A5->A_end B_start Protocol B Start B1 Combine Reagents: Heteroarene, R-BF3K, Photocatalyst, Oxidant B_start->B1 B2 Add Anhydrous Solvent & Additives (TFA, BF3·OEt2) B1->B2 B3 Degas Mixture B2->B3 B4 Irradiate with Blue LEDs at RT B3->B4 B5 Workup & Purification B4->B5 B_end Final Product B5->B_end

Caption: General experimental workflows for the two protocols.

Scope and Limitations

The direct alkylation of heteroaromatics with potassium alkyltrifluoroborates is a broadly applicable method. A wide range of both coupling partners are generally well-tolerated.

Substrate Class Examples Typical Yields Notes
Heteroaromatics Quinolines, Lepidines, Benzothiazoles, Pyridines, Isoquinolines40-89%Electron-deficient N-heterocycles are ideal substrates.[1][2][5]
Primary Alkyltrifluoroborates Methyl, Ethyl, n-ButylModerate to GoodGenerally effective, though may be less reactive than secondary or tertiary analogues.[3][4]
Secondary Alkyltrifluoroborates Isopropyl, Cyclopentyl, CyclohexylGood to ExcellentOften provide higher yields due to the increased stability of the corresponding radical.[1][2]
Tertiary Alkyltrifluoroborates t-Butyl, AdamantylGood to ExcellentReadily form stable radicals, leading to efficient coupling.[3][4]
Functionalized Alkyltrifluoroborates Alkoxymethyl, those containing alkenes, alkynes, and benzyl groups58-89%Demonstrates good functional group tolerance, allowing for the introduction of complex alkyl groups.[1][2]

Limitations:

  • Regioselectivity: The alkylation typically occurs at the most electron-deficient positions of the protonated heterocycle (e.g., C2 or C4 of quinoline). While often predictable, mixtures of isomers can be obtained. The use of additives like BF₃·OEt₂ in photoredox systems can sometimes improve regioselectivity.[3][4]

  • Oxidant Sensitivity: Substrates sensitive to strong oxidation may not be compatible with the manganese(III) acetate protocol. In such cases, the milder photoredox method is preferred.

  • Aryl- and Vinyltrifluoroborates: These reagents are generally not suitable for this transformation under the described conditions, as the focus is on the generation of alkyl radicals.[6]

Conclusion

The direct alkylation of heteroaromatic compounds using potassium alkyltrifluoroborates represents a significant advancement in synthetic methodology. The stability and ease of handling of these boron reagents, coupled with the development of both robust metal-mediated and mild, metal-free photoredox-catalyzed protocols, provide medicinal and materials chemists with a powerful tool for the late-stage functionalization of complex molecules. The broad substrate scope and good functional group tolerance underscore the versatility of this transformation, making it a valuable addition to the modern synthetic chemist's toolkit.

References

  • Molander, G. A., & Fumagalli, T. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters, 13(7), 1852–1855. [Link]

  • Molander, G. A., & Fumagalli, T. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. PubMed.[Link]

  • Le, C., et al. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8(4), 2999–3004.* [Link]

  • Jiang, M., et al. (2019). Photoelectrochemical C−H Alkylation of Heteroarenes with Organotrifluoroborates. Angewandte Chemie International Edition, 58(42), 15049-15053.* [Link]

  • Molander, G. A., & Fumagalli, T. (2011). Direct alkylation of heteroaryls using potassium alkyl- and alkoxymethyltrifluoroborates. PubMed.[Link]

  • Jouffroy, M., et al. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. The Journal of Organic Chemistry, 81(13), 5434–5442.* [Link]

  • Kathuria, L., & Samuelson, A. G. (2021). Ir(III)-Catalyzed ortho C-H Alkylations of (Hetero)aromatic Aldehydes Using Alkyl Boron Reagents. ResearchGate.[Link]

  • Douglas, J. J., et al. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters, 19(21), 5872–5875.* [Link]

  • Le, C., et al. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. National Institutes of Health.[Link]

  • Fan, X. Z., et al. (2020). Pioneering Metal-Free Late-Stage C-H Functionalization Using Acridinium Salt Photocatalysis. ResearchGate.[Link]

  • Minisci-type reactions using functionalized alkyl radicals via B-alkylcatecholboranes. (2025). ACS Fall 2025.[Link]

  • Darses, S., & Pucheault, M. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 107(1), 308–332.* [Link]

  • Wang, C., et al. (2015). Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis. Chemical Communications, 51(71), 13628-13631.* [Link]

  • Tellis, J. C., et al. (2014). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. PubMed Central.[Link]

  • Tellis, J. C., et al. (2014). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. Beilstein Journal of Organic Chemistry, 10, 430-435.* [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we provide in-depth, field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity. Our approach is grounded in the fundamental principles of the reaction mechanism, ensuring you not only get your reaction to work but also understand the "why" behind each step.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about the Suzuki-Miyaura coupling of aminomethyltrifluoroborates, providing a foundational understanding for successful experimentation.

1. What are aminomethyltrifluoroborates and why use them?

Potassium aminomethyltrifluoroborates are air- and moisture-stable crystalline solids that serve as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1][2] Unlike many other organoboron reagents, they are generally easy to handle and can be stored on the bench indefinitely without decomposition.[3] They provide a valuable synthetic route to aminomethylated arenes and heteroarenes, which are common motifs in bioactive natural products and pharmaceuticals.[3] This method is a powerful alternative to classical strategies like nucleophilic displacement or reductive amination.[1]

2. What is the general mechanism for this reaction?

The reaction follows the general catalytic cycle of a Suzuki-Miyaura coupling, which involves three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The aminomethyltrifluoroborate, activated by a base, transfers the aminomethyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The desired aminomethylated product (Ar-CH₂NR₂) is formed, and the Pd(0) catalyst is regenerated.[4]

3. What are the typical catalysts, ligands, bases, and solvents used?

Successful coupling of aminomethyltrifluoroborates relies on a carefully selected set of reagents:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective palladium source.[1][2]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) are frequently employed and often show complementary reactivity.[3]

  • Base: An inorganic base is required to facilitate the transmetalation step. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are the most common choices.[1][3]

  • Solvent: A mixture of an organic solvent and water is typically used. Common systems include tetrahydrofuran/water (THF/H₂O), cyclopentyl methyl ether/water (CPME/H₂O), and toluene/water.[1][2][3]

4. Are aminomethyltrifluoroborates stable under the reaction conditions?

Yes, potassium aminomethyltrifluoroborates are generally stable crystalline solids.[3] However, it's important to note that a reinvestigation of their structure has shown them to exist as zwitterionic ammoniomethyltrifluoroborates.[5] This structural reassignment has implications for calculating the precise stoichiometry, and minor adjustments to the molar excess of the nucleophile may be necessary for optimal results.[5]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Low to No Yield

Q: My reaction is not working or giving very low yields. What are the first things I should check?

A: When faced with a low or non-existent yield, a systematic review of your reaction setup and reagents is the first step.

  • Integrity of Reagents:

    • Aminomethyltrifluoroborate Quality: While generally stable, ensure your aminomethyltrifluoroborate has been stored properly and is of good purity. It has been noted that these reagents are actually zwitterionic ammoniomethyltrifluoroborates, which can affect the calculated stoichiometry.[5] Consider using a slight excess (e.g., 1.2 equivalents) of the trifluoroborate.[5]

    • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those stored under an inert atmosphere. The combination of Pd(OAc)₂ and a bulky, electron-rich ligand like XPhos or SPhos is often critical for success.[1][3]

    • Base Quality: The base, such as Cs₂CO₃ or K₂CO₃, should be anhydrous and finely powdered to ensure good solubility and reactivity. Some anhydrous couplings with K₃PO₄ have been shown to require a small amount of water to proceed.[6]

  • Reaction Conditions:

    • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Temperature: The reaction temperature is crucial. For less reactive aryl chlorides, a higher temperature may be necessary. Switching from THF/H₂O (80 °C) to a higher boiling solvent system like CPME/H₂O (95 °C) can significantly improve yields.[1][2]

Q: I am using an aryl chloride, and the reaction is very sluggish. How can I improve the yield?

A: Aryl chlorides are known to be more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[4][7]

  • Optimize the Catalyst System: For aryl chlorides, a highly active catalyst system is essential. The combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like XPhos is often the most effective.[2] Increasing the catalyst and ligand loading (e.g., from 3 mol% to 5 mol% Pd(OAc)₂) can also be beneficial.[3][8]

  • Increase the Reaction Temperature: As mentioned, using a higher boiling solvent system like CPME/H₂O or toluene/H₂O to increase the reaction temperature can significantly improve the rate of oxidative addition and overall yield.[2][3]

  • Choice of Base: While Cs₂CO₃ is generally effective, K₂CO₃ has also been shown to work well, particularly in a toluene/H₂O solvent system.[3] The choice of base can have a dramatic effect on the reaction outcome.[8]

Side Reactions and Impurities

Q: I am observing significant side products in my reaction mixture. What are they, and how can I minimize them?

A: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the aryl halide and protodeboronation of the organoboron reagent.

  • Homocoupling: The formation of biaryl products (Ar-Ar) from the coupling of two aryl halide molecules can occur, especially at low catalyst loadings.[2]

    • Mitigation: While seemingly counterintuitive, a low catalyst loading is sometimes essential to discourage homocoupling of the halide.[2] Careful optimization of the catalyst concentration is key.

  • Protodeboronation: This is the cleavage of the C-B bond of the aminomethyltrifluoroborate, which is replaced by a C-H bond.

    • Mitigation: Potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.[7] However, if this is a persistent issue, ensure your base is not overly aggressive and that the reaction time is not excessively long.

Q: My reaction with a heteroaryl halide is giving a complex mixture of products. What could be the issue?

A: Heteroaryl halides can be challenging substrates. The nature of the heterocycle and the position of the halide can significantly impact reactivity.

  • Substrate-Specific Optimization: The optimized conditions for simple aryl halides may not be directly transferable to all heteroaryl systems. For example, coupling with 2-chloropyridine and related derivatives can be problematic, potentially due to the formation of inactive dimeric palladium species.[3] For these challenging substrates, a different ligand or solvent system may be required. It has been observed that for some heteroaromatic bromides, a THF/H₂O solvent system gives higher yields than CPME/H₂O.[1]

  • Functional Group Tolerance: While the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, some functionalities on the heteroaryl ring can interfere with the catalyst. For instance, free amino or hydroxyl groups can sometimes inhibit the reaction.[8]

Optimized Reaction Protocols

The following tables provide a summary of optimized reaction conditions for the Suzuki-Miyaura coupling of aminomethyltrifluoroborates with various electrophiles, based on published literature.

Table 1: Optimized Conditions for Coupling with Aryl/Heteroaryl Bromides

ParameterConditionSource
Palladium Source Pd(OAc)₂ (3 mol%)[1]
Ligand XPhos (6 mol%)[1]
Base Cs₂CO₃ (3.0 equiv)[1]
Solvent System 10:1 THF/H₂O or 10:1 CPME/H₂O[1]
Temperature 80 °C (THF/H₂O) or 95-100 °C (CPME/H₂O)[1]
Reaction Time 18–24 h[1]

Table 2: Optimized Conditions for Coupling with Aryl/Heteroaryl Chlorides

ParameterConditionSource
Palladium Source Pd(OAc)₂ (3 mol%)[2]
Ligand XPhos (6 mol%)[2]
Base Cs₂CO₃ (3.0 equiv)[2]
Solvent System 10:1 THF/H₂O or 10:1 CPME/H₂O[2]
Temperature 80 °C (THF/H₂O) or 95 °C (CPME/H₂O)[2]
Reaction Time 22 h[2]

Table 3: Optimized Conditions for Coupling with Boc-Protected Aminomethyltrifluoroborate

ParameterConditionSource
Palladium Source Pd(OAc)₂ (5 mol%)[3]
Ligand SPhos or XPhos (10 mol%)[3]
Base K₂CO₃ (3.0 equiv)[3]
Solvent System 4:1 Toluene/H₂O[3]
Temperature 85 °C[3]
Reaction Time 22 h[3]

Visualizing the Process

To further aid in understanding and troubleshooting, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-BF₃K + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Product Ar-R Pd(II)_Intermediate->Product Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality (Trifluoroborate, Catalyst, Ligand, Base) Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature, Solvent) Check_Reagents->Check_Conditions Aryl_Halide Is the substrate an aryl chloride? Check_Conditions->Aryl_Halide Optimize_Catalyst Increase Catalyst/Ligand Loading Use XPhos or SPhos Aryl_Halide->Optimize_Catalyst Yes Heteroaryl_Issue Is the substrate a challenging heteroaryl? Aryl_Halide->Heteroaryl_Issue No Increase_Temp Increase Temperature (e.g., use CPME/H₂O) Optimize_Catalyst->Increase_Temp Side_Reactions Analyze for Side Products (Homocoupling, Protodeboronation) Increase_Temp->Side_Reactions Screen_Conditions Screen Ligands and Solvents (e.g., THF/H₂O vs. CPME/H₂O) Heteroaryl_Issue->Screen_Conditions Yes Heteroaryl_Issue->Side_Reactions No Screen_Conditions->Side_Reactions Adjust_Stoichiometry Adjust Catalyst Loading and Trifluoroborate Equivalence Side_Reactions->Adjust_Stoichiometry Success Reaction Optimized Adjust_Stoichiometry->Success

Caption: A troubleshooting workflow for optimizing reaction conditions.

References

  • Molander, G. A., & Dowdy, E. D. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

  • Zheng, Z., et al. (2020). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. National Institutes of Health. [Link]

  • Dreher, S. D., et al. (2008). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. National Institutes of Health. [Link]

  • Molander, G. A., & Hiebel, M. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... ResearchGate. [Link]

  • Molander, G. A., & Shin, I. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Sci-Hub. [Link]

  • Molander, G. A., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2781-2786. [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor Scholarship at UWindsor. [Link]

  • Cole, C. T., et al. (2021). A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. National Institutes of Health. [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2134-2140. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates. Semantic Scholar. [Link]

Sources

Troubleshooting common issues in Suzuki reactions with aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminomethyltrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. My approach is rooted in mechanistic understanding and field-proven experience to help you navigate the nuances of this powerful synthetic transformation.

Introduction: The Power and Pitfalls of Aminomethyltrifluoroborates

The use of aminomethyltrifluoroborates in Suzuki-Miyaura cross-coupling offers a compelling alternative to traditional methods for installing aminomethyl groups onto aromatic and heteroaromatic scaffolds. These reagents are typically air- and moisture-stable crystalline solids, making them easier and safer to handle than their organotin counterparts.[1][2] However, like any advanced chemical methodology, success hinges on a clear understanding of the reagents and reaction parameters. This guide will address the most common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: My aminomethyltrifluoroborate reagent appears to be a zwitterion, not a potassium salt. Is this correct and does it matter for my reaction?

A1: Yes, this is a critical point. A detailed reinvestigation has shown that these reagents are more accurately described as zwitterionic ammoniomethyltrifluoroborates rather than potassium aminomethyltrifluoroborates.[1]

Why it Matters:

  • Stoichiometry: The molecular weight you use for your calculations will be different. Using the molecular weight of the potassium salt when you actually have the zwitterion will result in using a lower molar equivalent of your nucleophile than intended. This can lead to incomplete conversion of your starting material.

  • Purity: The synthesis of these zwitterionic salts can sometimes result in contamination with inorganic salts like potassium bromide (KBr) or potassium chloride (KCl).[1][3] This contamination can also affect the true molar quantity of your reagent and, in the case of KBr, has been shown to potentially decrease reaction yields.[1]

Recommendation: Always characterize your synthesized aminomethyltrifluoroborate to confirm its identity and purity. If you suspect inorganic salt contamination, purification can be achieved by suspending the crude product in a hot solvent like acetone (in which KCl and KBr are poorly soluble), followed by filtration.[1][3]

Q2: I'm observing very low to no conversion of my aryl halide. What are the likely causes?

A2: Low or no conversion in a Suzuki reaction with aminomethyltrifluoroborates can stem from several factors. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Low Conversion:

low_conversion cluster_reagent Reagent Checks cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks start Low/No Conversion Observed reagent_check 1. Verify Reagent Integrity & Stoichiometry start->reagent_check catalyst_check 2. Assess Catalyst System reagent_check->catalyst_check Reagents OK reagent_purity Purity of trifluoroborate (zwitterion vs. salt, inorganic contaminants) reagent_check->reagent_purity conditions_check 3. Evaluate Reaction Conditions catalyst_check->conditions_check Catalyst OK pd_source Active Pd(0) source? Pre-catalyst activation needed? catalyst_check->pd_source success Reaction Successful conditions_check->success Optimized base_choice Effective base? (e.g., Cs2CO3, K2CO3, K3PO4) conditions_check->base_choice reagent_equivalents Correct molar equivalents used? reagent_purity->reagent_equivalents aryl_halide_purity Purity of aryl halide reagent_equivalents->aryl_halide_purity ligand_choice Appropriate ligand for substrate? (e.g., XPhos, SPhos) pd_source->ligand_choice ligand_purity Ligand free of oxide? ligand_choice->ligand_purity catalyst_loading Sufficient catalyst loading? ligand_purity->catalyst_loading solvent_system Anhydrous vs. aqueous? Solvent choice (THF, CPME, Toluene) base_choice->solvent_system temperature Sufficient temperature for oxidative addition? solvent_system->temperature degassing Thoroughly degassed to prevent catalyst oxidation? temperature->degassing Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArX Ar-X ArX->OxAdd RBF3 R-BF₃⁻ BoronicAcid R-B(OH)₂ RBF3->BoronicAcid Hydrolysis Base Base (e.g., Cs₂CO₃) BoronicAcid->Transmetal Water H₂O

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Potassium ((cyclopentylamino)methyl)trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique stability and reactivity of aminomethyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and provide advanced strategies to enhance reaction yields and ensure reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I use it over a boronic acid?

A: this compound is a highly stable, crystalline organoboron compound. Unlike their boronic acid counterparts, which can be prone to decomposition and protodeboronation, potassium organotrifluoroborates are generally stable to both air and moisture, simplifying handling, storage, and weighing.[1] This stability allows for their use in near-stoichiometric amounts, improving the atom economy of your reaction.[2] They serve as a robust precursor to the active boronic acid species, which is generated in situ under the reaction conditions.[3][4]

Q2: What is the fundamental activation mechanism for this reagent in a Suzuki-Miyaura coupling?

A: The activation of a potassium organotrifluoroborate is a critical, yet straightforward, process. Under basic, aqueous conditions typical for a Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid (RB(OH)₂).[3][4][5] This boronic acid is the active species that participates in the transmetalation step of the catalytic cycle. The key advantage here is the "slow release" nature of this process; the boronic acid is generated gradually, keeping its standing concentration low. This minimizes common side reactions like oxidative homocoupling and protodeboronation, which often plague reactions that start with a full equivalent of a less stable boronic acid.[4][6]

Q3: How do I choose the right catalyst system (Palladium source and ligand)?

A: The choice is highly dependent on your electrophile (the coupling partner). For coupling aminomethyltrifluoroborates with standard aryl bromides, a combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a sterically hindered, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) has proven highly effective.[7] For more challenging electrophiles like aryl mesylates, which require C-O bond activation, a different catalyst system, such as PdCl₂(cod) with RuPhos or SPhos, may be necessary to achieve high yields.[8]

Q4: Which base should I select and why is it so important?

A: The base plays a dual role: it facilitates the hydrolysis of the trifluoroborate salt and promotes the formation of the highly nucleophilic borate anion [RB(OH)₃]⁻, which is often the key species in the transmetalation step.[9][10]

  • Cesium Carbonate (Cs₂CO₃): This is an excellent first choice for many applications involving aminomethyltrifluoroborates. Its high solubility in common solvent mixtures and sufficient basicity effectively drive the reaction.[7][11]

  • Potassium Phosphate (K₃PO₄): A strong base that is particularly effective for couplings involving challenging electrophiles like aryl chlorides or sulfonates.[8][12]

  • Organic Bases (e.g., t-BuNH₂): While less common for this specific substrate, organic bases can be effective in certain systems, particularly with alkenyltrifluoroborates.[13][14]

We generally recommend starting with 3 equivalents of Cs₂CO₃ for coupling with aryl bromides.

Q5: What is the optimal solvent system for this reaction?

A: A biphasic solvent system containing water is almost always necessary to facilitate the hydrolysis of the trifluoroborate salt.[3][4] However, since aminomethyltrifluoroborates can have limited solubility in water, which may lead to undesired protodeboronation, a carefully chosen organic co-solvent is crucial.[15]

  • THF/H₂O (e.g., 10:1 ratio): A common and effective system for coupling with aryl bromides.[7]

  • Toluene/H₂O: A good alternative, particularly for reactions with primary alkyltrifluoroborates and aryl chlorides.[16]

  • t-BuOH/H₂O (e.g., 1:1 ratio): Often used in conjunction with K₃PO₄ for more challenging couplings, such as with aryl mesylates.[8]

Crucially, the entire solvent system must be rigorously degassed before adding the catalyst to prevent catalyst decomposition and homocoupling side reactions.[13][17]

Section 2: Troubleshooting Guide

Problem: My reaction has stalled or resulted in a low yield of the desired product.

This is the most common issue encountered. A systematic approach is the best way to identify the root cause. The following flowchart outlines a logical troubleshooting sequence.

G start Low or No Yield Observed q1 1. Was the reaction run under a strict inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Oxygen can deactivate the catalyst and cause homocoupling. Degas solvents thoroughly and maintain a positive Argon/N2 pressure. q1->a1_no No q2 2. Is the catalyst system active? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No. Pd catalysts and phosphine ligands can degrade over time. Use a fresh batch of catalyst/ligand or a robust pre-catalyst. q2->a2_no No q3 3. Is the base/solvent combination optimal? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No. Hydrolysis is key. Ensure water is present. For aryl bromides, try Cs2CO3 in THF/H2O. For chlorides/mesylates, consider K3PO4 in t-BuOH/H2O. q3->a3_no No q4 4. Is the temperature appropriate? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No. Reaction may be sluggish. Increase temperature in 10-15 °C increments (typically 80-110 °C). q4->a4_no No q5 5. Re-screen Ligands a4_yes->q5 a5 Ligand choice is critical. If using XPhos, consider RuPhos or SPhos, especially for heteroaromatic substrates. This often resolves stalling issues. q5->a5

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Problem: I am observing significant protodeboronation (loss of the -BF₃K group).

A: This side reaction occurs when the C-B bond is cleaved by a proton source before cross-coupling can occur. With aminomethyltrifluoroborates, this can be exacerbated by low solubility in purely aqueous systems.[15]

Solutions:

  • Optimize the Co-Solvent: Ensure a suitable organic co-solvent (like THF or EtOAc) is used to improve the solubility of the trifluoroborate starting material.[7][15] This keeps the reagent in the organic phase where the catalyst resides.

  • Control the Hydrolysis Rate: Excessively harsh conditions (e.g., very high water content, overly strong base) can accelerate hydrolysis and subsequent protodeboronation. The goal is a steady, slow release of the boronic acid.[4][6]

  • Check the Purity of Your Reagents: Acidic impurities in your solvents or starting materials can promote this side reaction.

Problem: My mass spectrum shows a large peak corresponding to the homocoupling of my amine (R-R).

A: This typically arises from the oxidative coupling of the boronic acid intermediate. It is almost always caused by one of two issues:

  • Presence of Oxygen: The palladium catalyst can promote this side reaction in the presence of oxygen. This underscores the critical importance of maintaining a rigorously inert atmosphere throughout the setup and reaction time.[17]

  • Rapid Hydrolysis: If the trifluoroborate hydrolyzes too quickly, the high concentration of the resulting boronic acid can favor homocoupling. This can sometimes be tempered by using a milder base or slightly reducing the water content in the solvent mixture.[3][4]

Section 3: Optimized Starting Protocols

General Protocol for Coupling with an Aryl Bromide

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a typical aryl bromide.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 0.5 mmol), this compound (1.1 equiv, 0.55 mmol), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv, 1.5 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of argon, add degassed THF (4.5 mL) followed by degassed water (0.5 mL) for a 10:1 THF/H₂O mixture (0.1 M concentration).

  • Catalyst Addition: In a separate vial, weigh Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 3 mol%) and XPhos (0.03 mmol, 6 mol%). Under a positive argon flow, add the catalyst and ligand solids to the reaction mixture.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Table of Recommended Starting Conditions
Electrophile TypeRecommended CatalystRecommended LigandRecommended BaseSolvent SystemTypical Temp.Reference(s)
Aryl Bromide Pd(OAc)₂ (3 mol%)XPhos (6 mol%)Cs₂CO₃ (3 equiv)THF/H₂O (10:1)80 °C[7]
Aryl Chloride Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄ (3 equiv)Toluene/H₂O (5:1)80-100 °C[12][16]
Aryl Mesylate PdCl₂(cod) (5 mol%)RuPhos or SPhos (10 mol%)K₃PO₄ (7 equiv)t-BuOH/H₂O (1:1)95 °C[8]
Aryl Triflate PdCl₂(dppf)·CH₂Cl₂ (9 mol%)(none)Cs₂CO₃ (3 equiv)THF (anhydrous)Reflux[11]

Section 4: Mechanistic Insights

Understanding the catalytic cycle is key to effective troubleshooting. The process begins with the palladium(0) species undergoing oxidative addition into the aryl halide (Ar-X) bond. The crucial next steps involve the activation of the trifluoroborate and the transmetalation.

G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Organotrifluoroborate Activation pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal coupled_pd L₂Pd(II)(Ar)(R) transmetal->coupled_pd red_elim Reductive Elimination coupled_pd->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) red_elim->product bf3k R-BF₃K (Stable Precursor) hydrolysis Hydrolysis (H₂O, Base) bf3k->hydrolysis boronic_acid R-B(OH)₂ (Active Species) hydrolysis->boronic_acid base_activation Base Activation (e.g., Cs₂CO₃) boronic_acid->base_activation borate [R-B(OH)₃]⁻ (Activated Nucleophile) base_activation->borate borate->transmetal aryl_halide Ar-X aryl_halide->ox_add

Caption: The Suzuki-Miyaura cycle with R-BF₃K activation.

The stability of the R-BF₃K salt allows it to persist until the basic, aqueous conditions of the reaction facilitate its slow conversion to the active boronic acid and subsequently the borate anion, which then engages with the palladium center in the rate-determining transmetalation step.[3][4][9]

References

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7480–7492. [Link]

  • Molander, G. A., & Dehmel, F. J. (2004). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Journal of the American Chemical Society, 126(33), 10313–10318. [Link]

  • Molander, G. A., & Ito, Y. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 11(16), 3626–3629. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]

  • Cammidge, A. N., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7480-7492. [Link]

  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Gormis, E. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(12), 2353–2356. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of East Anglia. [Link]

  • Lima, F., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 9(9), 8190-8198. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molander, G. A., & Shin, I. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters, 15(1), 130-133. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3138–3141. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates. Semantic Scholar. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(12), 4538–4543. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3138–3141. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

Sources

Identifying and minimizing side reactions of organotrifluoroborates in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organotrifluoroborate chemistry. This resource is designed for researchers, scientists, and professionals in drug development who utilize organotrifluoroborates in catalytic reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you minimize side reactions in your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical systems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a potassium organotrifluoroborate is giving low yields and I see significant byproduct formation. What are the most common side reactions I should be aware of?

A1: The most common side reactions when using organotrifluoroborates, particularly in Suzuki-Miyaura cross-coupling, are protodeboronation, hydrolysis leading to boronic acid-related side reactions like homo-coupling, and oxidative degradation.[1][2][3][4] Organotrifluoroborates are often considered "protected" forms of boronic acids, and their controlled hydrolysis to the active boronic acid is crucial for successful coupling.[1][5] If the rate of hydrolysis does not match the rate of catalytic turnover, the accumulation of the boronic acid intermediate can lead to these undesired pathways.[2][3]

Q2: What is protodeboronation and why is it a problem?

A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[4] This is a significant issue, especially with heteroaromatic or electron-poor aryltrifluoroborates, as the corresponding boronic acids are prone to this side reaction under basic conditions.[2][4] The result is a lower yield of your desired cross-coupled product and the formation of a simple arene or heteroarene byproduct, which can complicate purification.[4][6]

Q3: I suspect my organotrifluoroborate is decomposing before it can participate in the catalytic cycle. How stable are potassium organotrifluoroborates?

A3: Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids that are easier to handle and purify than their corresponding boronic acids.[5][7][8] However, their stability in solution, particularly under reaction conditions, can vary significantly depending on the organic substituent (R in R-BF₃K), pH, solvent, and temperature.[2][7] For instance, some alkyltrifluoroborates show significant hydrolysis to the corresponding boronic acid over 24 hours in certain buffers, while many aryltrifluoroborates are quite stable under neutral pH.[7]

Q4: What is "homo-coupling" and how can I minimize it?

A4: Homo-coupling is the reaction of two molecules of your organoboron reagent to form a symmetrical biaryl (or equivalent) byproduct. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.[9][10] To minimize homo-coupling, it is critical to rigorously deoxygenate your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[9][10] Additionally, using a pre-activated Pd(0) catalyst can sometimes be advantageous over in situ reduction of a Pd(II) source, which can contribute to oxidative homo-coupling.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Protodeboronation

Issue: Significant formation of the protodeboronated byproduct is observed (e.g., replacement of the -BF₃K group with -H).

Causality: This occurs when the boronic acid, formed from the hydrolysis of the trifluoroborate, is protonated by a proton source in the reaction mixture (e.g., water, alcohol) before it can transmetalate to the palladium center.[4] This is particularly problematic for electron-deficient or heteroaromatic systems.[2]

Troubleshooting Workflow:

G start Protodeboronation Observed check_base Is a strong base being used? start->check_base check_water Is the water content high? check_base->check_water Yes check_base->check_water No slow_release Is the boronic acid accumulating? check_water->slow_release Yes check_water->slow_release No solution Implement Mitigation Strategies slow_release->solution Yes slow_release->solution No

Troubleshooting Workflow for Protodeboronation.

Mitigation Strategies:

  • Choice of Base:

    • Rationale: The choice of base can significantly influence the rate of both hydrolysis and protodeboronation. Stronger bases can accelerate the undesired protodeboronation.

    • Protocol: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[11] In some cases, organic bases may also be effective.

  • "Slow Release" Strategy:

    • Rationale: The key advantage of organotrifluoroborates is their ability to act as a reservoir for the slow release of the boronic acid, keeping its steady-state concentration low and minimizing side reactions.[1][2][4]

    • Protocol: Optimize reaction conditions to ensure the rate of hydrolysis is slower than or equal to the rate of the catalytic cross-coupling. This can be achieved by carefully controlling temperature, water content, and the choice of base.[2][3]

  • Solvent System:

    • Rationale: The solvent composition affects the solubility of the organotrifluoroborate and the base, which in turn influences the hydrolysis rate.[2][3]

    • Protocol: For reactions sensitive to protodeboronation, consider using a solvent system with a lower water content or switching to a different solvent mixture altogether (e.g., THF/water, dioxane/water).[3][6]

Summary of Conditions to Minimize Protodeboronation:

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃Milder bases can suppress protodeboronation.
Solvent Anhydrous or low-waterReduces the availability of a proton source.
Temperature Lower temperaturesMay slow the rate of protodeboronation relative to coupling.
Catalyst Loading Optimize for fast couplingA more active catalyst can outcompete protodeboronation.[11]

Guide 2: Controlling Hydrolysis to Prevent Boronic Acid-Related Side Reactions

Issue: Inconsistent reaction rates, low yields, and formation of homo-coupled byproducts, suggesting issues with the hydrolysis of the organotrifluoroborate.

Causality: The hydrolysis of R-BF₃K to R-B(OH)₂ is a complex equilibrium process that is influenced by multiple factors.[1][2] If hydrolysis is too fast, the resulting high concentration of boronic acid can lead to homo-coupling and other degradation pathways.[3][12] If it's too slow, the catalytic cycle will be starved of the active nucleophile.

Hydrolysis Mechanism Overview:

G RBF3K R-BF₃⁻K⁺ RBF2 R-BF₂ RBF3K->RBF2 + H⁺, - HF RBOHF R-B(OH)F RBF2->RBOHF + H₂O RBOH2 R-B(OH)₂ RBOHF->RBOH2 + H₂O, - HF CatalyticCycle Enters Catalytic Cycle RBOH2->CatalyticCycle

Simplified Hydrolysis Pathway of Organotrifluoroborates.

Factors Influencing Hydrolysis Rate:

  • The Organic Group (R): The electronic and steric properties of the R group have a dramatic effect on the rate of hydrolysis.[2][12]

    • Fast Hydrolysis: Isopropyl, β-styryl, and anisyl groups.[2][3]

    • Slow Hydrolysis: p-F-phenyl, naphthyl, and furyl groups often require acid catalysis for efficient hydrolysis.[3][12]

    • Very Slow Hydrolysis: Alkynyl and nitrophenyl groups.[2][3]

  • Reaction Vessel: Surprisingly, the reaction vessel can play a role. Glass surfaces can act as a fluoride scavenger, driving the hydrolysis equilibrium towards the boronic acid.[1] For sensitive reactions, using PTFE vessels can provide more consistent results.[1][2]

  • Phase Splitting: In biphasic solvent systems like THF/water with a base like Cs₂CO₃, partial phase splitting can occur. This can lead to different local pH environments, impacting the hydrolysis rate.[2][3] The shape of the reaction vessel and the stirring rate can affect the efficiency of mixing between these phases.[1][2]

Troubleshooting and Optimization Protocol:

  • Characterize Your Substrate: Based on the literature, determine if your organotrifluoroborate is expected to undergo fast, slow, or very slow hydrolysis.[2][3]

  • Screen Bases and Solvents: For a new substrate, screen a small set of conditions. For example, compare Cs₂CO₃ and K₃PO₄ in both THF/water and dioxane/water.

  • Consider the Reaction Vessel: If you observe inconsistent results between batches, consider the impact of your glassware. Running a control reaction in a PTFE vessel may be informative.[1]

  • Stirring and Mixing: Ensure consistent and efficient stirring, especially in biphasic systems, to maintain a homogeneous reaction environment.[1][2]

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Denmark, S. E., & Smith, R. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Denmark, S. E., & Smith, R. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Wikipedia. (n.d.). Organotrifluoroborate. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Denmark, S. E., & Smith, R. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Molander, G. A., & Canturk, B. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions, 1–316. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of organic chemistry, 74(13), 4881–4885. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic letters, 10(1), 17–20. [Link]

  • Kabalka, G. W. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Tennessee. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(44), 15998–16000. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275–286. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of chemical research, 40(4), 275–286. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. [Link]

  • Tellis, J. C., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Organic letters, 18(11), 2636–2639. [Link]

  • Organic Syntheses. (n.d.). Tetrabutylammonium Trifluoroborates. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

  • Darses, S., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS combinatorial science, 14(10), 575–580. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of organic chemistry, 71(14), 5437–5442. [Link]

  • Darses, S., & Genet, J.-P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013–2030. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?[Link]

  • Ritter, T., et al. (2021). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Nature communications, 12(1), 1–8. [Link]

Sources

Influence of base and solvent systems on aminomethyltrifluoroborate reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminomethyltrifluoroborate applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of aminomethyltrifluoroborates, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The success of these reactions is exquisitely sensitive to the interplay between the base and solvent system. Understanding this relationship is paramount to achieving high efficiency and reproducibility.

This document moves beyond simple protocols to provide a deeper, mechanistic understanding of why certain conditions are chosen, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the use of aminomethyltrifluoroborates in cross-coupling reactions.

Fundamental Concepts

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of aminomethyltrifluoroborates?

A1: The base is a critical activator in the catalytic cycle. Its primary functions are twofold:

  • Facilitating Transmetalation: The currently accepted mechanism for the transmetalation step involving organotrifluoroborates requires the initial hydrolysis or alcoholysis of the trifluoroborate salt (R-BF₃K) to its corresponding boronic acid (R-B(OH)₂). This hydrolysis is significantly accelerated under basic conditions. The base then activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium(II) center.[1][2]

  • Neutralizing Acid Byproducts: The reaction generates acidic species that can deactivate the catalyst or promote side reactions. The base neutralizes these byproducts, maintaining the integrity of the catalytic system.

Q2: I've seen conflicting reports. Are my reagents potassium aminomethyltrifluoroborates or zwitterionic ammoniomethyltrifluoroborates? Does it matter for my reaction?

A2: This is an excellent and crucial question. It has been demonstrated that the products formed from the alkylation of amines with halomethyltrifluoroborates are often stable, zwitterionic ammoniomethyltrifluoroborates rather than the simple potassium salts.[3]

  • Why it matters: For the reaction to proceed, this zwitterionic form must be deprotonated in situ by the base in your reaction mixture to form the active, anionic potassium aminomethyltrifluoroborate. Therefore, your choice of base must be sufficiently strong to perform this deprotonation in addition to its other roles in the catalytic cycle. If you are experiencing poor reactivity, an insufficiently strong base could be the culprit, as it may not be generating the active nucleophile.[3][4]

Q3: Why is a biphasic solvent system like Toluene/Water or THF/Water so common?

A3: The use of a biphasic system is a clever solution to a solubility dilemma. The inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the potassium aminomethyltrifluoroborate salt have high solubility in the aqueous phase, while the organic substrate (e.g., aryl halide) and the palladium catalyst/ligand complex are soluble in the organic phase. This system creates a large interfacial area where the key reaction steps, particularly transmetalation, can occur efficiently. The water also plays a direct role in the necessary hydrolysis of the trifluoroborate.[5][6]

Troubleshooting Common Problems

Q4: My reaction has stalled or resulted in a very low yield. What are the first base and solvent parameters I should investigate?

A4: When facing low yields, a systematic review of your base and solvent is the first order of business.

  • Check Your Base: Was the base strong enough? Was it soluble? Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher basicity and greater solubility in organic solvents, which can accelerate the reaction.[6][7][8]

  • Evaluate Your Solvent System: The choice of organic solvent dictates the reaction temperature, which is a critical parameter. If you are using THF/H₂O (boiling point of THF ~66 °C), the reaction may not be reaching the necessary activation energy. Switching to a higher-boiling solvent like Toluene/H₂O (b.p. ~111 °C) or Cyclopentyl Methyl Ether (CPME)/H₂O (b.p. ~106 °C) can dramatically increase the reaction rate and yield.[6][9] CPME, in particular, has been shown to improve yields and decrease reaction times, presumably because it allows for a higher reaction temperature.[6][9]

  • Ensure Proper Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases. Inadequate stirring can lead to a diffusion-limited reaction and low yields.

Q5: I am observing significant decomposition of my starting material or product. Could the base be the cause?

A5: Yes, absolutely. While a base is required, an overly strong or improperly matched base can be detrimental, especially if your substrate contains base-sensitive functional groups (e.g., esters, ketones, aldehydes).

  • Hydrolysis: Esters are susceptible to hydrolysis under strongly basic conditions. If your product contains an ester, consider using a milder base like K₂CO₃ or K₃PO₄ instead of Cs₂CO₃ or hydroxides.

  • Protodeboronation: This is a common side reaction where the organoboron compound is cleaved by a proton source, resulting in the formation of a C-H bond instead of the desired C-C bond. While often associated with acidic conditions, it can also be promoted by certain base/solvent combinations. Ensure your reaction is run under an inert atmosphere to exclude moisture, which can be a proton source.[10]

Q6: My reaction works well with simple aryl bromides, but fails with more complex heteroaryl chlorides. How should I adapt my base and solvent system?

A6: Heterocyclic substrates often present unique challenges.

  • Catalyst Inhibition: Nitrogen-containing heterocycles (like pyridines or quinolines) can act as ligands and coordinate to the palladium center, inhibiting catalysis. Using a stronger base like Cs₂CO₃ can sometimes overcome this by promoting a faster transmetalation rate.[7]

  • Substrate-Specific Solvent Effects: For some substrates, the standard Toluene/H₂O or THF/H₂O systems may not be optimal. Some studies have shown that alternative solvents are needed for challenging couplings.[3] For example, while CPME/H₂O is often superior, some heteroaromatic couplings perform best in the original THF/H₂O system.[6] A small screening of solvent systems is highly recommended when moving to a new substrate class.

Systematic Optimization Guide

When developing a new aminomethyltrifluoroborate coupling, or troubleshooting a failed one, a logical, step-by-step approach is crucial.

Optimization Workflow

The following diagram outlines a decision-making process for troubleshooting and optimizing your reaction.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Step 1: Reagent Integrity Check Is the aminomethyltrifluoroborate pure? Is the aryl halide stable? Are solvents anhydrous and degassed? start->check_reagents check_base Step 2: Evaluate Base Current Base: K₂CO₃? Try Cs₂CO₃ for increased basicity and solubility. Substrate base-sensitive? Consider K₃PO₄. check_reagents->check_base Reagents OK check_solvent Step 3: Evaluate Solvent & Temp Current Solvent: THF/H₂O? Increase temperature by switching to Toluene/H₂O or CPME/H₂O. Current Solvent: Toluene/H₂O? Consider CPME/H₂O for potentially better performance. check_base->check_solvent No Improvement success Reaction Optimized check_base->success Improved Yield check_catalyst Step 4: Catalyst System Is the Pd source active? Is the ligand (e.g., SPhos, XPhos) appropriate? Is the catalyst loading sufficient (2-5 mol%)? check_solvent->check_catalyst No Improvement check_solvent->success Improved Yield check_catalyst->success Improved Yield SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Nucleophile Activation OA Ar-Pd(II)-X(L)n Trans Ar-Pd(II)-R'(L)n OA->Trans Transmetalation RE Ar-R' Pd0 Pd(0)Ln RE->Pd0 Catalyst Regeneration Pd0->OA Oxidative Addition (+ Ar-X) Trans->RE Reductive Elimination BF3K R'-BF₃K BoronicAcid R'-B(OH)₂ BF3K->BoronicAcid Hydrolysis Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->OA Enters Cycle Base Base (e.g., Cs₂CO₃) Base->BoronicAcid H2O H₂O (from solvent) H2O->BF3K

Caption: The Suzuki-Miyaura cycle highlighting the critical base- and water-mediated activation of the aminomethyltrifluoroborate.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of an aryl chloride with a Boc-protected aminomethyltrifluoroborate.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv) [5]* Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol %)

  • Ligand (e.g., SPhos or XPhos, 4-10 mol %)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

  • Solvent System (e.g., Toluene/H₂O 4:1, to make a 0.25 M solution with respect to the aryl chloride)

Procedure:

  • Preparation: To an oven-dried reaction vessel (e.g., a screw-cap vial or round-bottom flask) equipped with a magnetic stir bar, add the aryl chloride, potassium aminomethyltrifluoroborate, base, palladium acetate, and ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (Toluene and Water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 85-100 °C. Stir the reaction mixture vigorously for the specified time (typically 3-24 hours). [5][7]5. Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminomethylated arene.

References
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(16), 4330-4333. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 9(9), 1597–1600. [Link]

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 77(19), 8472–8479. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Molander, G. A., & Hiebel, M.-A. (2010). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 75(21), 7129-7139. [Link]

  • Molander, G. A., et al. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. European Journal of Organic Chemistry, 2013(24), 5327-5330. [Link]

  • Shin, I., & Molander, G. A. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. The Journal of Organic Chemistry, 77(19), 8472-9. [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(1), 44-50. [Link]

  • Simmie, J., & Al-Soodani, F. (2020). Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). ChemRxiv. [Link]

  • Molander, G. A., & Hiebel, M.-A. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic letters, 12(21), 4876–4879. [Link]

  • Wang, F., et al. (2021). Economical and Practical Strategies for Synthesis of a-Trifluoromethylated Amines. Chinese Journal of Chemistry, 39(8), 2139-2144. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9515-9519. [Link]

  • ChemInform. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ChemInform, 42(49). [Link]

  • ResearchGate. (2019). Optimization of the intramolecular cyclization-solvent effect. [Link]

  • Fry, C. G., et al. (1998). Selective Solvent Interactions in a Fluorous Reaction System. Journal of the American Chemical Society, 120(21), 5324-5325. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research, 47(4), 1188-1198. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 5(13), 2215-2218. [Link]

  • Ashenhurst, J. (2012). Acid-Base Reactions: Introducing Ka and pKa. Master Organic Chemistry. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Predicting Acid-Base Reactions from pKa Values. Chemistry LibreTexts. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Science, 322(5898), 77-80. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Catalyst selection guide for challenging couplings with Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for Challenging Couplings

A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings with Potassium ((cyclopentylamino)methyl)trifluoroborate

Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of this compound in Suzuki-Miyaura couplings. As a stable, solid precursor to a reactive nucleophile, this reagent offers significant advantages, but its successful application, especially with demanding coupling partners like heteroaryl chlorides, requires careful optimization of the catalytic system.

This document moves beyond simple protocols to explain the underlying principles—the "why" behind the choice of catalyst, ligand, base, and solvent—to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why use this compound instead of the corresponding boronic acid?

A: this compound offers several advantages over its boronic acid counterpart. These salts are typically air- and moisture-stable crystalline solids that are easy to handle and can be stored for extended periods.[1][2] This stability prevents common side reactions associated with boronic acids, such as oxidative homocoupling and protodeboronation.[3][4] In the reaction mixture, the trifluoroborate acts as a "pro-nucleophile," slowly hydrolyzing to release the reactive boronic acid in situ. This slow-release mechanism maintains a low concentration of the active boronic acid, which is crucial for minimizing side reactions and improving reaction outcomes.[5][6]

Q2: What is the best starting point for a catalyst system for coupling with an aryl or heteroaryl chloride?

A: Aryl and heteroaryl chlorides are challenging electrophiles due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[7] To overcome this, a highly active catalyst system is required.

A robust starting point is a combination of a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) and a sterically hindered, electron-rich biaryl phosphine ligand.[7] Specifically, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) has proven to be highly effective.[1][2]

  • Recommended Starting System:

    • Palladium Source: Pd(OAc)₂ (0.5 - 3 mol%)

    • Ligand: XPhos (1 - 6 mol%, typically a 2:1 ratio of Ligand:Pd)

    • Base: Cesium Carbonate (Cs₂CO₃) (3 equivalents)

    • Solvent: A biphasic mixture, such as 10:1 Tetrahydrofuran (THF)/H₂O.[2]

Q3: How does the choice of base impact the reaction?

A: The base plays a critical, multifaceted role in Suzuki-Miyaura couplings involving organotrifluoroborates.

  • Activation of the Boron Species: The primary role of the base is to facilitate the crucial transmetalation step.[8] It is believed to activate the boronic acid (formed from hydrolysis of the trifluoroborate) by converting it into a more nucleophilic borate species (RB(OH)₃⁻), which then transfers its organic group to the palladium center.[9]

  • Promoting Hydrolysis: The base also mediates the initial, necessary hydrolysis of the R-BF₃K salt to the corresponding boronic acid, R-B(OH)₂.[5][6]

  • Neutralizing Acid: It neutralizes the acid generated during the catalytic cycle.

Cesium Carbonate (Cs₂CO₃) is often the base of choice for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the reaction, even with difficult substrates.[2][10] For substrates sensitive to strong bases, weaker bases like Potassium Phosphate (K₃PO₄) can be effective, particularly with highly active catalyst systems.[11][12]

Troubleshooting Guide: From Low Conversion to Success

Encountering low yields or no reaction can be frustrating. This guide provides a logical, cause-and-effect approach to diagnosing and solving common issues.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and typically points to a problem with catalyst activity or reagent stability.

Potential Cause A: Inactive Catalyst

  • The "Why": The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) species.[13][14] If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to Pd(0). This reduction can be inefficient, or the resulting Pd(0) can aggregate into inactive palladium black, especially at high temperatures.[14]

  • Troubleshooting Steps:

    • Use a Modern Precatalyst: Switch to a palladacycle precatalyst like an SPhos or XPhos G3 Palladacycle. These are designed for clean, efficient, and stoichiometric generation of the active L-Pd(0) species, leading to more reproducible results.[14]

    • Check Ligand Quality: Biaryl phosphine ligands are air-sensitive and can oxidize over time, rendering them ineffective. Ensure you are using fresh ligand or material that has been stored properly under an inert atmosphere.

    • Increase Catalyst Loading: While not ideal for cost, temporarily increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help overcome minor issues with catalyst activity and achieve product formation, confirming the reaction is viable.

Potential Cause B: Inefficient Hydrolysis of the Trifluoroborate

  • The "Why": The trifluoroborate salt is a stable precatalyst; it must hydrolyze to the boronic acid to enter the catalytic cycle.[5][6] The rate of this hydrolysis is critical. If it's too slow, the catalytic cycle stalls for lack of a nucleophile. The hydrolysis rate is highly dependent on the base, solvent, temperature, and even physical factors of the reaction setup.[4][6]

  • Troubleshooting Steps:

    • Solvent Composition: Ensure your solvent system contains water (e.g., THF/H₂O, Dioxane/H₂O, t-BuOH/H₂O). Anhydrous conditions will prevent the necessary hydrolysis.[15]

    • Base Selection: Switch to a stronger or more soluble base. If K₃PO₄ is failing, try Cs₂CO₃. Cesium ions can have a beneficial effect beyond basicity.[2]

    • Temperature: Increase the reaction temperature. For challenging couplings with aryl chlorides, temperatures of 80-110 °C are common.[1]

    • Stirring and Vessel Shape: In biphasic systems, vigorous stirring is essential to ensure mixing and facilitate hydrolysis. The surface area-to-volume ratio can also impact the hydrolysis profile, meaning a reaction may behave differently at different scales or in different flasks.[6][16]

Logical Troubleshooting Flowchart

G start Problem: Low or No Conversion check_catalyst Is the catalyst system active? start->check_catalyst check_hydrolysis Is the trifluoroborate hydrolyzing? check_catalyst->check_hydrolysis Yes solution_precatalyst Solution: Use a G3/G4 precatalyst. Increase catalyst loading. check_catalyst->solution_precatalyst No check_sm Are starting materials pure? check_hydrolysis->check_sm Yes solution_conditions Solution: Ensure H₂O is present. Switch to Cs₂CO₃. Increase temperature. check_hydrolysis->solution_conditions No solution_purify Solution: Re-purify aryl halide. Check trifluoroborate by NMR. check_sm->solution_purify No

Caption: Troubleshooting decision tree for low conversion.

Problem 2: Significant Side Product Formation (Protodeboronation or Homocoupling)

Potential Cause: Mismatch Between Hydrolysis Rate and Catalytic Turnover

  • The "Why": The key advantage of trifluoroborates is their "slow release" of the boronic acid. If hydrolysis is too fast relative to the catalytic cycle's speed, the boronic acid concentration builds up. This excess boronic acid can then undergo protodeboronation (reaction with a proton source to return to the arene) or oxidative homocoupling.[3][5]

  • Troubleshooting Steps:

    • Lower the Temperature: Reducing the reaction temperature can slow the rate of hydrolysis more than it slows the catalytic turnover, improving the balance.

    • Use a Weaker Base: If using Cs₂CO₃, consider switching to a milder base like K₃PO₄ or K₂CO₃, which can slow the hydrolysis rate.[17]

    • Adjust Catalyst Loading: In some cases, homocoupling of the aryl halide can be exacerbated by low catalyst loadings.[1] A modest increase may be beneficial.

Optimized Catalyst Systems for Challenging Electrophiles

The choice of ligand is paramount for activating difficult C-Cl or C-OMs bonds. Below is a comparison of highly effective catalyst systems reported for aminomethyltrifluoroborate couplings.

ElectrophilePalladium SourceLigandBaseSolvent SystemTypical Temp.Yield RangeReference
Aryl/Heteroaryl Chlorides Pd(OAc)₂XPhos Cs₂CO₃10:1 THF/H₂O80 °C70-90%[1]
Aryl/Heteroaryl Bromides Pd(OAc)₂XPhos Cs₂CO₃10:1 THF/H₂O80 °C80-95%[2]
Aryl/Heteroaryl Mesylates PdCl₂(cod)SPhos or RuPhos K₃PO₄1:1 t-BuOH/H₂O95 °C60-85%[11]

Experimental Protocol: General Procedure for Coupling with an Aryl Chloride

This protocol is a robust starting point. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).

    • Add the aryl or heteroaryl chloride (1.0 mmol, 1.0 equiv).

    • Add Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv).

    • In a separate vial, add Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reaction Assembly:

    • Seal the Schlenk flask with a septum. Evacuate and backfill with inert gas three times.

    • Add the solid Pd(OAc)₂/XPhos mixture to the Schlenk flask under a positive flow of inert gas.

    • Add degassed THF (9 mL) and degassed water (1 mL) via syringe.

  • Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

G cluster_prep 1. Reagent Preparation (Inert Atmosphere) cluster_assembly 2. Reaction Assembly cluster_run 3. Execution & Monitoring cluster_workup 4. Work-up & Purification A Add R-BF₃K, Ar-Cl, Cs₂CO₃ to Schlenk Flask B Weigh Pd(OAc)₂ + XPhos C Evacuate / Backfill Flask (3x) B->C D Add Catalyst Mixture C->D E Add Degassed THF/H₂O D->E F Heat to 80°C with Vigorous Stirring E->F G Monitor by TLC / LC-MS F->G H Cool & Quench (EtOAc/H₂O) G->H I Extract & Dry Organic Layers H->I J Purify by Chromatography I->J

Caption: Step-by-step experimental workflow for the coupling reaction.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle for Organotrifluoroborates

Understanding the catalytic cycle is key to rational optimization. The process involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)(X) Pd0->PdII_halide Oxidative Addition PdII_boronate L-Pd(II)(Ar)(R) PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product Ar-R (Product) PdII_boronate->Product ArX Ar-X (Aryl Halide) ArX->Pd0 RBF3K R-BF₃K RBOH2 R-B(OH)₂ RBF3K->RBOH2 Hydrolysis (Base, H₂O) RBOH2->PdII_halide

Caption: The Suzuki-Miyaura catalytic cycle adapted for organotrifluoroborates.

  • Hydrolysis (Pre-step): The potassium organotrifluoroborate (R-BF₃K) is hydrolyzed by the aqueous base to form the active boronic acid (R-B(OH)₂). This is a crucial and often rate-limiting activation step.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is typically the slowest step for aryl chlorides.[13]

  • Transmetalation: The organic group (R) is transferred from the boronic acid (after activation by base) to the Pd(II) center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (Ar and R) are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[13]

Success in these challenging couplings hinges on balancing the rate of trifluoroborate hydrolysis with the rate of catalytic turnover, a principle that informs all the troubleshooting and optimization strategies outlined in this guide.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link][4][5][6][18]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link][7]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). A new set of conditions for Suzuki cross-coupling reactions of organoboron compounds. The Journal of Organic Chemistry, 59(21), 6037-6040. [Link]

  • Molander, G. A., & Beaumard, F. (2011). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 76(20), 8343–8349. [Link][1]

  • Molander, G. A., & Hiebel, M. A. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 11(8), 1845–1848. [Link][2]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link][10][18]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][8]

  • Buchwald, S. L., & Mauger, C. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link][19]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link][20]

  • Reddy, V. P., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3142–3145. [Link][11]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link][9]

  • Molander, G. A., Fleury-Brégeot, N., & Hiebel, M. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 13(8), 2046–2049. [Link][21]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][13]

Sources

Technical Support Center: Mitigating Protodeboronation in Reactions with Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protodeboronation in cross-coupling reactions involving aminomethyltrifluoroborates. Our goal is to equip you with the expert knowledge and practical protocols necessary to optimize your synthetic outcomes.

Understanding the Challenge: Protodeboronation of Aminomethyltrifluoroborates

Potassium aminomethyltrifluoroborates are valuable, air- and moisture-stable reagents in Suzuki-Miyaura cross-coupling reactions.[1][2] They serve as effective synthons for the introduction of the aminomethyl moiety, a prevalent functional group in bioactive molecules.[3] While organotrifluoroborates are generally more robust against protodeboronation compared to their boronic acid counterparts, this undesired side reaction remains a significant hurdle, leading to reduced yields and purification challenges.[1][4]

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the starting material.[4] This process is influenced by several factors, including pH, temperature, solvent, and the catalytic system employed.[4][5] Understanding the interplay of these variables is critical to designing a successful cross-coupling strategy.

This guide will walk you through a systematic approach to diagnosing and solving protodeboronation issues in your reactions.

Troubleshooting Guide: A Causal Approach

Here, we address common problems encountered during Suzuki-Miyaura reactions with aminomethyltrifluoroborates in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Question 1: My reaction yield is low, and I'm observing significant formation of the protodeboronated arene. I'm using a strong base like NaOH or KOH. Could this be the problem?

Answer: Yes, the use of strong bases is a likely contributor to significant protodeboronation.

Causality: The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species from the reaction of the organotrifluoroborate with hydroxide ions. This intermediate then reacts with a proton source, such as water, leading to the cleavage of the C-B bond.[4] Strong bases create a high pH environment that can accelerate this undesired pathway.

Solution: Switch to a milder base. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent alternatives.[6][7] These bases are sufficiently active to promote the catalytic cycle of the Suzuki-Miyaura coupling while minimizing the rate of protodeboronation.

Experimental Protocol 1: Optimization of the Base

  • Setup: In three separate oven-dried reaction vessels, add the aryl halide (1.0 equiv), the aminomethyltrifluoroborate (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).

  • Base Addition: To each vessel, add one of the following bases (3.0 equiv):

    • Vessel 1: NaOH

    • Vessel 2: K₂CO₃ (finely ground)

    • Vessel 3: K₃PO₄ (finely ground)

  • Reaction: Add the degassed solvent system (e.g., 10:1 THF/H₂O) and heat the reactions at the desired temperature (e.g., 80 °C).

  • Analysis: Monitor the reactions by LC-MS or GC-MS to determine the ratio of the desired product to the protodeboronated byproduct over time.

Question 2: I've switched to a milder base, but protodeboronation is still a major issue. My reaction is running at a high temperature (>100 °C). What should I do?

Answer: Elevated temperatures can significantly increase the rate of protodeboronation.

Causality: Both the desired Suzuki-Miyaura coupling and the undesired protodeboronation are accelerated at higher temperatures. However, if the rate of protodeboronation increases more rapidly with temperature than the cross-coupling, higher temperatures will lead to lower yields.

Solution: Lower the reaction temperature. Often, operating in the 60-80 °C range can strike a good balance, slowing the rate of protodeboronation while still allowing the cross-coupling to proceed at a reasonable rate.[2] The use of a highly active catalyst system can facilitate the use of lower temperatures.

Troubleshooting Workflow: Temperature and Catalyst Optimization

G start High Protodeboronation Observed temp_check Is Reaction Temperature > 100°C? start->temp_check lower_temp Lower Temperature to 60-80°C temp_check->lower_temp Yes catalyst_check Is Catalyst System Optimized? temp_check->catalyst_check No lower_temp->catalyst_check optimize_catalyst Screen Highly Active Catalysts (e.g., Buchwald Precatalysts & Ligands) catalyst_check->optimize_catalyst No reevaluate Re-evaluate Reaction Progress catalyst_check->reevaluate Yes optimize_catalyst->reevaluate

Caption: Decision workflow for addressing temperature-related protodeboronation.

Question 3: My reaction is sluggish, and by the time it reaches completion, a significant amount of the aminomethyltrifluoroborate has undergone protodeboronation. How can I speed up the desired reaction?

Answer: A slow catalytic cycle provides more time for the aminomethyltrifluoroborate to decompose. Optimizing the catalyst system is crucial.

Causality: The rate of the productive Suzuki-Miyaura coupling must outcompete the rate of protodeboronation. A slow or inefficient catalyst system will result in a longer reaction time, during which the aminomethyltrifluoroborate is exposed to basic, aqueous conditions that promote its decomposition.

Solution: Employ a highly active and robust catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often very effective.[2][7] These systems can accelerate the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to faster product formation and less time for protodeboronation to occur.

Experimental Protocol 2: Catalyst and Ligand Screening

  • Setup: Prepare an array of reaction vials, each containing the aryl halide (1.0 equiv), aminomethyltrifluoroborate (1.2 equiv), and a mild base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium source and ligand combination under an inert atmosphere. Examples include:

    • Pd(OAc)₂ with SPhos

    • Pd₂(dba)₃ with XPhos

    • A Buchwald G3 precatalyst (e.g., XPhos G3)

  • Reaction and Analysis: Add the degassed solvent, run the reactions at a moderate temperature (e.g., 80 °C), and monitor for product formation and protodeboronation.

Catalyst SystemTypical Loading (mol%)Key Advantages
Pd(OAc)₂ / SPhos2-5Broad applicability, good for many substrates.
Pd₂(dba)₃ / XPhos1-3Highly active, often allows for lower temperatures.[2]
RuPhos Pd G31-2Excellent for heteroaryl couplings.[7]
Question 4: I'm working with a particularly sensitive substrate and have tried optimizing the base, temperature, and catalyst, but protodeboronation persists. Are there any other strategies I can employ?

Answer: Yes, modifying the solvent system and ensuring anhydrous conditions where possible can be beneficial. Additionally, the structure of the aminomethyltrifluoroborate itself should be considered.

Causality and Solutions:

  • Solvent Effects: The polarity and water content of the solvent can influence the rates of both the desired coupling and protodeboronation. Sometimes, a less polar solvent or a different ratio of organic solvent to water can be advantageous. For instance, switching from THF/H₂O to a higher-boiling solvent like cyclopentyl methyl ether (CPME)/H₂O has been shown to improve yields, likely due to a combination of temperature and solubility effects.[1][2]

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, minimizing its presence can be an effective strategy, though some water is often necessary for the Suzuki-Miyaura catalytic cycle to function efficiently with organotrifluoroborates. If your system allows, exploring nearly anhydrous conditions with a base like CsF might be worthwhile.

  • Reagent Structure: It has been reported that what are often prepared as potassium aminomethyltrifluoroborates can exist as zwitterionic ammoniomethyltrifluoroborates.[3] While these are still effective coupling partners, their stability and reactivity might differ. Ensuring the purity and correct structural assignment of your starting material is important.

Protodeboronation Mitigation Pathway

G cluster_0 Primary Optimization cluster_1 Secondary Optimization start Protodeboronation Issue base Base Selection (K₃PO₄, K₂CO₃) start->base temp Temperature (60-80°C) base->temp catalyst Catalyst/Ligand (Bulky Phosphines) temp->catalyst solvent Solvent System (e.g., CPME/H₂O) catalyst->solvent anhydrous Anhydrous Conditions (if applicable) solvent->anhydrous end Optimized Yield anhydrous->end

Caption: A stepwise approach to mitigating protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Are aminomethyltrifluoroborates always more stable to protodeboronation than the corresponding boronic acids? A1: Generally, yes. The tetracoordinate boron in the trifluoroborate salt is less electrophilic and thus less susceptible to protonolysis than the tricoordinate boron in a boronic acid.[1] However, under the basic and often aqueous conditions of the Suzuki-Miyaura reaction, they can still undergo protodeboronation, necessitating careful reaction optimization.

Q2: Can the choice of the amine on the aminomethyltrifluoroborate affect the rate of protodeboronation? A2: While the primary determinant of protodeboronation is the stability of the C-B bond, the steric and electronic properties of the amine substituent could have a secondary effect on the reagent's stability and solubility, which in turn might influence the extent of the side reaction.

Q3: Is it ever advantageous to use a slight excess of the aminomethyltrifluoroborate? A3: Yes, in many published procedures, a slight excess (1.1 to 1.5 equivalents) of the aminomethyltrifluoroborate is used.[6][7] This can help to compensate for any loss due to protodeboronation and drive the reaction to completion, especially if the aryl halide is valuable.

Q4: My aminomethyltrifluoroborate starting material appears to be impure. Could this contribute to poor reaction outcomes? A4: Absolutely. Impurities, such as residual salts from the synthesis of the trifluoroborate (e.g., KBr or KCl), can potentially interfere with the catalytic cycle.[3] It is recommended to use purified aminomethyltrifluoroborates for consistent and optimal results.

References

  • Molander, G. A., & Hiebl, M.-A. (2011). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Journal of Organic Chemistry, 76(8), 2762-2769. Available at: [Link]

  • Molander, G. A., Raushel, J., & Hiebl, M.-A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762-2769. Available at: [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic letters, 14(12), 3146–3149. Available at: [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7431–7436. Available at: [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 9(14), 2739–2742. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Reddit. (2022). For the pro's (Suzuki). In r/Chempros. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Potassium Trifluoroborate Salts in Organic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common solubility challenges encountered when working with potassium trifluoroborate (R-BF₃K) salts in organic media. Our goal is to equip you with the knowledge and practical techniques to ensure the success of your experiments.

Introduction: The Duality of Potassium Trifluoroborate Salts

Potassium organotrifluoroborates have become indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] Their appeal lies in their remarkable stability to air and moisture, often allowing for indefinite storage without special precautions, a significant advantage over their boronic acid counterparts.[1][2][3] However, this high lattice energy and ionic nature also presents a significant challenge: poor solubility in many common organic solvents.[4] This guide will explore the root causes of these solubility issues and provide validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents are potassium trifluoroborate salts typically soluble?

A1: Potassium organotrifluoroborates generally exhibit good solubility in polar aprotic solvents. These include:

  • Methanol

  • Acetonitrile

  • Acetone

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[5]

They are typically slightly soluble in toluene and tetrahydrofuran (THF) but are largely insoluble in nonpolar solvents like dichloromethane, diethyl ether, and hydrocarbons.[5]

Q2: I'm observing incomplete dissolution of my R-BF₃K salt in the reaction mixture. What are the immediate troubleshooting steps?

A2: If you are facing incomplete dissolution, consider the following:

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent. If your substrate demands a less polar medium, you will need to employ solubility-enhancing techniques.

  • Purity of the Salt: Impurities can affect solubility. The purity of potassium trifluoroborate salts can be readily checked using ¹⁹F NMR.[5]

  • Heating: For some salts, gentle heating of the solvent may improve solubility. However, be mindful of the thermal stability of your specific salt and other reaction components.

  • Sonication: Using an ultrasonic bath can help to break down agglomerates and improve the rate of dissolution.

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, a co-solvent system can be effective. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent with water is often used.[6][7] The water can help to dissolve the potassium trifluoroborate salt, while the organic solvent dissolves the organic coupling partner and the catalyst. A common example is a toluene/water or THF/water solvent system.[6]

Q4: Are there alternatives to potassium trifluoroborate salts with better solubility in organic solvents?

A4: Absolutely. The most common strategy is to perform a cation exchange to replace the potassium (K⁺) ion with a larger, more lipophilic cation, such as tetrabutylammonium (TBA⁺).[4][5] The resulting tetrabutylammonium trifluoroborate salts are soluble in a much broader range of organic solvents, including chloroform and dichloromethane.[4]

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step methodologies for enhancing the solubility of potassium trifluoroborate salts.

Guide 1: Employing Phase-Transfer Catalysis with Crown Ethers

The Principle: Crown ethers are cyclic polyethers that can selectively bind metal cations within their central cavity.[8][9][10] 18-crown-6, with its 18-membered ring containing 6 oxygen atoms, is perfectly sized to sequester the potassium ion (K⁺).[8][9][10][11] This complexation disrupts the crystal lattice of the salt and creates a larger, more lipophilic cation-ether complex that is soluble in nonpolar organic solvents.[10][11] The "naked" trifluoroborate anion is then free to participate in the reaction.[8][9]

Experimental Protocol: Using 18-Crown-6 to Solubilize Potassium Phenyltrifluoroborate in Toluene

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phenyltrifluoroborate (1.0 mmol).

  • Add 18-crown-6 (1.0-1.1 mmol, 1.0-1.1 equivalents).

  • Add dry toluene (5 mL).

  • Stir the mixture at room temperature. You should observe the dissolution of the potassium salt over a short period.

  • The resulting solution can then be used for subsequent reactions, such as a Suzuki-Miyaura coupling.

Data Presentation: Solubility Enhancement with 18-Crown-6

SaltSolventAdditive (1.1 eq)Solubility
Potassium PhenyltrifluoroborateTolueneNoneInsoluble
Potassium PhenyltrifluoroborateToluene18-Crown-6Soluble
Potassium PermanganateTolueneNoneInsoluble
Potassium PermanganateToluene18-Crown-6Soluble[8][9]

Mandatory Visualization: Mechanism of Crown Ether Action

G Mechanism of 18-Crown-6 in Solubilizing K[RBF₃] cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State in Organic Solvent K_RBF3 K⁺ [RBF₃]⁻ Potassium Trifluoroborate Crystal Lattice Plus + Complex [K(18-Crown-6)]⁺ [RBF₃]⁻ Soluble Ion Pair K_RBF3->Complex:f1 Crown 18-Crown-6 Crown->Complex:f0

Caption: Solubilization of K[RBF₃] via complexation with 18-Crown-6.

Guide 2: Synthesis of Highly Soluble Tetrabutylammonium (TBA) Trifluoroborate Salts

The Principle: By exchanging the potassium cation for a tetrabutylammonium cation, the resulting salt gains significant organic character, rendering it soluble in a wider array of organic solvents.[4] This can be achieved through a straightforward ion exchange procedure.

Experimental Protocol: Conversion of Potassium Phenyltrifluoroborate to Tetrabutylammonium Phenyltrifluoroborate

  • Dissolve potassium phenyltrifluoroborate (1.0 mmol) in a minimal amount of hot acetone.[12]

  • In a separate flask, dissolve tetrabutylammonium bromide (TBAB) (1.0 mmol) in acetone.

  • Add the TBAB solution to the potassium phenyltrifluoroborate solution. A precipitate of potassium bromide (KBr) will form.

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the mixture to remove the precipitated KBr.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude tetrabutylammonium phenyltrifluoroborate.

  • The product can be further purified by recrystallization, for example, from an ethanol/water mixture.[4]

Mandatory Visualization: Workflow for Cation Exchange

G Workflow for Preparing TBA-Trifluoroborate Salts start Start: K[RBF₃] Salt dissolve_K Dissolve K[RBF₃] in hot acetone start->dissolve_K dissolve_TBA Dissolve TBAB in acetone start->dissolve_TBA mix Mix the two solutions dissolve_K->mix dissolve_TBA->mix precipitate Precipitation of KBr mix->precipitate filter Filter to remove KBr precipitate->filter evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize (optional) evaporate->recrystallize end End: TBA[RBF₃] Salt evaporate->end Crude Product recrystallize->end

Caption: Step-by-step process for cation exchange to form soluble TBA salts.

Concluding Remarks

While the poor solubility of potassium trifluoroborate salts in many organic solvents can initially seem like a hurdle, it is a challenge that can be readily overcome with the right techniques. By understanding the underlying principles of phase-transfer catalysis and cation exchange, researchers can unlock the full potential of these versatile and stable reagents in their synthetic endeavors. This guide provides a starting point for troubleshooting, and we encourage you to adapt these protocols to your specific experimental needs.

References

  • OpenStax. (2023, September 20). 18.6 Crown Ethers - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.6: Crown Ethers. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Retrieved from [Link]

  • Sam, D. J., & Simmons, H. E. (1972). Crown polyether chemistry. Potassium permanganate oxidations in benzene. Journal of the American Chemical Society, 94(11), 4024–4025.
  • Stott, P. E., Bradshaw, J. S., & Parish, W. W. (1980). Modified crown ethers. 1. Synthesis and cation binding properties of a new series of macrocyclic polyethers. Journal of the American Chemical Society, 102(15), 4810–4815.
  • Wikipedia. (2024). Crown ether. Retrieved from [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. Retrieved from [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3513. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).
  • Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(26).
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Retrieved from [Link]

  • Molander, G. A., & Darses, S. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424–8429. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]

  • Molander, G. A. (2007). Potassium Phenyltrifluoroborate. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN THE OXIDATION TO 1-NAPHTHOL. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Modern Building Block

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust building blocks in modern organic synthesis, prized for their stability to air and moisture compared to their boronic acid counterparts.[1][2] Potassium ((cyclopentylamino)methyl)trifluoroborate (PCMT) is a prime example, offering a saturated alkylamino motif valuable in the synthesis of novel pharmaceutical candidates. As with any high-value reagent destined for drug development pipelines, rigorous and unambiguous determination of its purity is not merely a quality control metric; it is a prerequisite for reproducible synthetic outcomes, reliable biological screening data, and ultimately, regulatory compliance.

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers, analytical chemists, and drug development professionals in selecting and implementing the most appropriate techniques for their specific needs.

Core Analytical Strategies: A Holistic View

The purity of a chemical entity is a multi-faceted attribute. It encompasses not just the percentage of the main component but also the identity and quantity of impurities, which may include starting materials, by-products, or degradants. No single technique can provide a complete picture. Therefore, a multi-modal approach is essential. The three pillars of purity analysis for a compound like PCMT are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Technique Principle Information Obtained Key Strengths for PCMT Analysis Limitations
qNMR Signal intensity is directly proportional to the number of nucleiIdentity, Structure, Absolute Purity (%)Primary method; non-destructive; no specific reference standard of the analyte needed[3][4]Lower sensitivity for trace impurities; requires high-purity internal standard
HPLC-UV Differential partitioning between mobile and stationary phasesPurity (Area %), Impurity ProfileHigh separation efficiency for non-volatile impurities; robust and widely available[5]Requires a chromophore; relative quantification unless standards are used; potential on-column degradation[6]
HRMS Mass-to-charge ratio measurementIdentity Confirmation (Molecular Formula)Unambiguous molecular formula confirmation with high accuracy (<5 ppm)[7][8]Not inherently quantitative; ionization efficiency can vary; complex spectra possible[9]
GC-MS Partitioning into a gaseous mobile phaseVolatile Impurity ProfileHigh sensitivity for volatile and thermally stable impurities[10]Not suitable for non-volatile salts like PCMT without derivatization[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

Expertise & Experience: For organotrifluoroborates, NMR is the undisputed cornerstone of analytical characterization. Its power lies in its ability to provide direct, atom-specific structural information, making it the most reliable technique for initial identity confirmation. Furthermore, its quantitative application (qNMR) allows for the determination of absolute purity without requiring an identical, pre-certified reference standard of PCMT, thereby establishing a direct link to a primary standard.[4]

A Multi-Nuclear Approach for Unambiguous Identification

A complete NMR analysis of PCMT is essential.

  • ¹H and ¹³C NMR: These spectra confirm the integrity of the organic ((cyclopentylamino)methyl) fragment. The chemical shifts, multiplicities, and integrations of the proton signals must align perfectly with the expected structure.

  • ¹⁹F and ¹¹B NMR: These heteronuclear experiments are critical for confirming the trifluoroborate moiety, the functional heart of the molecule. ¹⁹F NMR is particularly powerful due to the nucleus's high sensitivity and the wide chemical shift range, which provides excellent signal dispersion.[12][13] A characteristic quartet is often expected in the ¹¹B spectrum due to coupling with the three fluorine atoms, while a corresponding doublet may be seen in the ¹⁹F spectrum, providing definitive evidence of the B-F bonds.[12]

Protocol: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

Trustworthiness: This protocol establishes a self-validating system by using a certified internal standard with a known purity. The result is an absolute purity value, traceable and defensible, which is the gold standard in pharmaceutical development.[4]

Methodology:

  • Preparation: Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. To the same vial, add an accurately weighed mass (approx. 10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a known purity, be stable, non-volatile, and possess ¹H signals that are sharp and do not overlap with any analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O). Ensure complete dissolution by gentle vortexing.

  • Acquisition: Transfer the solution to a high-precision NMR tube. Acquire the ¹H NMR spectrum using parameters optimized for quantification.

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 30-90° (a 90° pulse requires a longer relaxation delay).

    • Relaxation Delay (d1): Crucial for accurate quantification. Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a conservative value of 30-60 seconds is often used).

    • Scans: Sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1 for the peaks being integrated).

  • Processing: Apply an exponential line broadening factor of 0.3 Hz. Carefully phase and baseline correct the spectrum.

  • Integration and Calculation: Integrate a well-resolved, non-exchangeable signal for the analyte and a signal for the internal standard. Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

Data Summary: Example qNMR Purity Calculation

ParameterAnalyte (PCMT)Standard (Maleic Acid)
Mass (m)18.52 mg10.15 mg
MW201.09 g/mol 116.07 g/mol
Integrated Signal-CH₂-BF₃ (δ ~2.5 ppm)-CH=CH- (δ ~6.2 ppm)
N22
Integral (I)1.000.45
Purity (Pstd)-99.9%
Calculated Purity (Panalyte) 98.7% -

Workflow for qNMR Purity Analysis

qNMR workflow for absolute purity determination.

High-Performance Liquid Chromatography (HPLC): The Impurity Profiling Standard

Expertise & Experience: While NMR provides the absolute purity value, HPLC excels at separating the analyte from structurally similar, non-volatile impurities. It is the workhorse for routine quality control, stability testing, and reaction monitoring.[5] A critical consideration for organoboron compounds is their potential for on-column interactions or degradation, particularly on silica-based columns with residual silanol groups.[6] Method development must therefore focus on ensuring the integrity of the analyte throughout the analysis.

Protocol: Reversed-Phase HPLC for Purity by Area Percent

Trustworthiness: This protocol is designed for robustness. The use of a gradient elution ensures the separation of impurities with a wide range of polarities, and the specified conditions are a common starting point for polar, salt-like molecules.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV or CAD/ELSD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (A polar-embedded or end-capped column is recommended to minimize silanol interactions).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (if no chromophore is present, a universal detector like CAD is necessary).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution by dissolving ~1 mg of PCMT in 1 mL of a 50:50 mixture of Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate all peaks. The purity is typically reported as the area of the main peak as a percentage of the total area of all peaks.

Data Summary: Example HPLC Purity Results

Peak No.Retention Time (min)Area (%)Identity
13.20.25Potential starting material
28.599.50PCMT
311.80.25Unknown impurity

Workflow for HPLC Purity Analysis

General workflow for HPLC purity assessment.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

Expertise & Experience: Mass spectrometry provides the most definitive evidence of a compound's elemental composition. For an ionic compound like PCMT, Electrospray Ionization (ESI) is the ideal technique, and operating in negative ion mode will allow for the direct detection of the ((cyclopentylamino)methyl)trifluoroborate anion.[7][14] High-Resolution Mass Spectrometry (HRMS) is essential to distinguish the analyte from other species with the same nominal mass. It's important to be aware of potential in-source phenomena; organotrifluoroborates can sometimes form adducts, such as [2M+Na]⁻ or [2M+K]⁻, which can complicate analysis but also yield useful structural information.[9]

Protocol: HRMS Confirmation by LC-MS

Trustworthiness: Achieving a mass accuracy of less than 5 ppm relative to the theoretical mass provides extremely high confidence in the assigned elemental composition, leaving little room for ambiguity.

Methodology:

  • Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: The sample can be introduced via direct infusion or by using the effluent from the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: ESI Negative.

    • Mass Range: 50 - 1000 m/z.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120°C.

    • Calibration: The instrument must be calibrated immediately prior to analysis using a known reference standard solution to ensure high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the [M-K]⁻ anion and determine its exact mass. Compare this to the theoretical exact mass.

Data Summary: HRMS Confirmation of PCMT Anion

SpeciesTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)Δ (ppm)
[C₆H₁₁BF₃N]⁻161.0941161.0938-1.9

Workflow for HRMS Confirmation

MS_Confirmation Sample PCMT Sample (in solution) LCMS LC-MS System (ESI Negative Mode) Sample->LCMS HRMS High Resolution Mass Analyzer (e.g., TOF, Orbitrap) LCMS->HRMS Data Acquire Mass Spectrum HRMS->Data Compare Compare Measured m/z to Theoretical m/z Data->Compare Result Mass Accuracy < 5 ppm? Compare->Result Pass Identity Confirmed Result->Pass Yes Fail Identity Not Confirmed Result->Fail No

Workflow for molecular formula confirmation by HRMS.

Synthesis and Final Recommendations

A comprehensive purity analysis of this compound requires an integrated approach that leverages the strengths of multiple orthogonal techniques.

  • For Definitive Identity and Absolute Purity: The combination of multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and HRMS is indispensable for the initial characterization of a new batch or reference standard. Quantitative ¹H NMR should be employed to assign an absolute purity value.

  • For Routine Quality Control and Impurity Profiling: A validated HPLC-UV method is the most efficient and robust choice. It provides reliable purity assessment via area percentage and is ideal for tracking the stability of the material over time.

  • For Troubleshooting and Impurity ID: When unknown peaks are observed in the HPLC chromatogram, LC-MS is the critical tool for obtaining molecular weight information to aid in their identification. If volatile impurities are suspected from the synthesis route, headspace GC-MS should be considered.

By thoughtfully combining these methods, researchers can build a complete and defensible analytical data package for this compound, ensuring its quality and suitability for downstream applications in research and drug development.

Decision_Tree Start What is the Analytical Goal? Q1 Confirm Structure & Assign Absolute Purity? Start->Q1 New Batch Q2 Routine Purity Check or Stability Study? Start->Q2 Routine QC Q3 Confirm Molecular Formula? Start->Q3 Initial ID Q1->Q2 No A1 Perform Multi-Nuclear NMR (1H, 13C, 19F, 11B) Q1->A1 Yes Q2->Q3 No A2 Perform HPLC-UV (Area % Purity) Q2->A2 Yes A3 Perform High-Resolution MS (HRMS) Q3->A3 Yes A1_2 Perform Quantitative NMR (qNMR) A1->A1_2

Sources

Potassium ((cyclopentylamino)methyl)trifluoroborate vs. Boronic Acids: A Comparative Analysis for Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, a Nobel Prize-winning testament to the power of palladium catalysis for carbon-carbon bond formation.[1] For decades, boronic acids have been the undisputed workhorse nucleophiles in this critical transformation.[1][2] Their accessibility and broad utility have cemented their place in the synthetic chemist's toolbox. However, the pursuit of greater efficiency, stability, and reproducibility has led to the development of robust alternatives. Among the most prominent of these are the potassium organotrifluoroborate salts.

This guide provides a comprehensive comparative analysis of Potassium ((cyclopentylamino)methyl)trifluoroborate, as a representative of the organotrifluoroborate class, and traditional boronic acids. We will move beyond simple procedural differences to explore the fundamental chemical principles that govern their behavior, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal reagent for their specific synthetic challenges.

Stability and Handling: A Fundamental Divergence

The primary operational challenge associated with boronic acids is their inherent instability.[3] They exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate accurate stoichiometry.[4] More critically, they are susceptible to protodeboronation—the cleavage of the C-B bond by a proton source—which leads to reagent degradation and the formation of undesired byproducts.[3][4] This instability often necessitates stringent handling protocols, including storage under inert atmosphere and at reduced temperatures.

In stark contrast, potassium organotrifluoroborates exhibit exceptional bench-top stability.[5]

Key Advantages of Organotrifluoroborates:

  • Structural Integrity: As crystalline, monomeric solids, they are remarkably stable to both air and moisture.[4][5][6] This stability is conferred by the tetracoordinate boron center, which is significantly less susceptible to decomposition pathways that affect the tricoordinate boron of boronic acids.[4][6][7]

  • Ease of Use: Their stability simplifies storage and handling, eliminating the need for glove boxes or strictly anhydrous conditions for routine weighing and addition to reactions.[3]

  • Longevity: Organotrifluoroborate salts can often be stored indefinitely at room temperature without degradation, a crucial advantage for chemical libraries and long-term research projects.[4]

This fundamental difference in stability is not merely a matter of convenience; it directly impacts the reproducibility and reliability of synthetic outcomes, particularly in high-throughput screening and process development where consistency is paramount.

The Mechanistic Nuance: Activation and Reactivity

While both reagent classes participate in the same overall Suzuki-Miyaura catalytic cycle, their entry into this cycle is mechanistically distinct. This difference in activation provides both challenges and opportunities for reaction control.

A boronic acid must first be activated by a base (e.g., hydroxide, carbonate) to form a more nucleophilic anionic "ate" complex, or boronate.[8] It is this four-coordinate boronate species that is competent to undergo transmetalation with the palladium(II) center.

Potassium organotrifluoroborates are, in essence, pre-packaged as stable "ate" complexes.[6][7][9] However, they are often considered "protected" forms of boronic acids and require an in situ activation step to become reactive.[6][7] Under the basic, often aqueous, conditions of the Suzuki-Miyaura reaction, the trifluoroborate is thought to undergo slow hydrolysis, cleaving B-F bonds to generate a highly reactive, transient difluoro- or hydroxyfluoroborane species that readily engages in the catalytic cycle.

Figure 1: Simplified comparison of activation pathways for transmetalation.

A Data-Driven Performance Comparison

To contextualize these differences, the following table summarizes the typical performance characteristics of each reagent class in a standard Suzuki-Miyaura cross-coupling with an aryl halide.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

ParameterPotassium OrganotrifluoroboratesBoronic Acids
Reagent Stability Excellent (Air and moisture stable solids)[3][4][5]Poor to Moderate (Prone to protodeboronation and boroxine formation)[1][4][6]
Handling & Storage Standard bench-top conditionsOften requires inert atmosphere and/or refrigeration
Reaction Conditions Typically requires aqueous base (e.g., Cs₂CO₃, K₂CO₃) and elevated temperatures (70-100 °C)[10][11]Broad range of conditions, but sensitive to anhydrous vs. aqueous systems
Typical Yield Good to Excellent (Often cleaner reactions)Good to Excellent (Can be variable due to reagent instability)
Byproduct Formation Generally lower levels of protodeboronation byproductsSusceptible to forming arene byproducts from protodeboronation
Substrate Scope Very broad; particularly effective for challenging sp³-hybridized alkyl groups[6][8]Very broad, but can be problematic for certain unstable heteroaryl or alkyl boronic acids

Field-Tested Experimental Protocols

The causality behind our protocol choices is rooted in maximizing catalytic turnover while ensuring reagent integrity. The following methods represent robust starting points for achieving successful cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol leverages the stability of the trifluoroborate salt, using a biphasic solvent system to facilitate the interaction of the organic-soluble aryl halide and the water-soluble base and boron reagent. The choice of a modern biarylphosphine ligand like RuPhos is deliberate, as these ligands are known to promote efficient oxidative addition and reductive elimination, particularly with challenging substrates.[12]

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%) and the phosphine ligand (e.g., RuPhos, 4-6 mol%). Add this catalyst mixture to the reaction vial.

  • Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Toluene:Water) via syringe.

  • Reaction: Place the vial in a preheated heating block (e.g., 80 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.

G Start Start Combine_Solids Combine Aryl Halide, AM-TFB, & Base Start->Combine_Solids Add_Catalyst Add Pd Catalyst & Ligand Combine_Solids->Add_Catalyst Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Add_Catalyst->Inert_Atmosphere Add_Solvent Add Degassed Solvent System Inert_Atmosphere->Add_Solvent Heat_Stir Heat & Stir (Monitor Reaction) Add_Solvent->Heat_Stir Workup Aqueous Workup & Extraction Heat_Stir->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Figure 2: Standard workflow for Suzuki-Miyaura coupling using an organotrifluoroborate.
Protocol 2: Suzuki-Miyaura Coupling with a Phenylboronic Acid

This represents a more traditional approach. The choice of Pd(PPh₃)₄ as a pre-catalyst provides a convenient source of Pd(0), though it is less active than modern ligand systems. The base and solvent are chosen to ensure solubility and promote the formation of the active boronate species.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add phenylboronic acid (1.2 equiv.) and the aryl halide (1.0 equiv.).

  • Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the base (e.g., aqueous 2M K₂CO₃, 2.5 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed organic solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Expert Conclusion & Recommendation

The decision between using a potassium organotrifluoroborate and a boronic acid is a strategic one, dictated by the specific demands of the synthesis.

  • Boronic acids remain the reagent of choice for many routine transformations. They are cost-effective and the literature is replete with procedures for their use. For simple, stable aryl-aryl couplings on a large scale, they are often the most economical option.

  • Potassium organotrifluoroborates , including this compound, are the superior choice when stability, reproducibility, and handling are paramount. They excel in the context of medicinal chemistry, where complex and sensitive substrates are common, and in process chemistry, where run-to-run consistency is critical. Their enhanced stability also makes them ideal for incorporating more delicate or unstable fragments, such as secondary alkyl groups, where the corresponding boronic acids are often too unstable to isolate or use effectively.[6]

Ultimately, organotrifluoroborates are not just a substitute for boronic acids; they are an evolution. They represent a class of "tamed" organoboron reagents that have expanded the scope and reliability of one of chemistry's most powerful reactions.[7][9] For any research program aiming to synthesize complex molecules with high fidelity, the investment in these robust reagents is one that pays significant dividends in saved time, resources, and predictability.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
  • Potassium Organotrifluoroborates - A Diamond in The Rough. (2022). BLDpharm.
  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. (2025). Benchchem.
  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.PMC - NIH.
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
  • The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Comparison of reactivity of different boron reagents.
  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides.PMC - NIH.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Potassium Organotrifluorobor
  • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). NIH.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). Organic Chemistry Portal.
  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and W
  • STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES.UH Institutional Repository.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (2007).
  • Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjug
  • Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. (2003). Request PDF.
  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. (2007). PubMed.

Sources

A Comparative Guide for the Advanced Researcher: The Decisive Advantages of Organotrifluoroborates Over Traditional Organoboron Reagents

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on empowering researchers to achieve more reliable, reproducible, and efficient outcomes. In the realm of carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling, the choice of the organoboron reagent is a critical determinant of success. While boronic acids and their esters have been the traditional workhorses, a superior class of reagents—potassium organotrifluoroborates (R-BF₃K)—has emerged, offering significant and demonstrable advantages.

This guide moves beyond a simple cataloging of features to provide a deep, evidence-based comparison, explaining the chemical principles and showcasing the practical benefits that make organotrifluoroborates the reagent of choice for complex synthetic challenges.

The Foundation of Excellence: A Structural Comparison

The fundamental differences in performance between these reagent classes originate from the coordination state of the boron atom. Traditional boronic acids and esters feature a neutral, trivalent, sp²-hybridized boron atom with a vacant p-orbital. This vacancy is the root of both their reactivity and their instability.

In contrast, potassium organotrifluoroborates possess an anionic, tetravalent, sp³-hybridized boron center. This "ate" complex structure is key to their enhanced stability and unique reactivity profile.[1][2]

Caption: Structural comparison of organoboron reagents.

Key Performance Metrics: Where Organotrifluoroborates Excel

An objective analysis reveals the superiority of organotrifluoroborates across several critical performance indicators.

Unparalleled Stability: Air, Moisture, and Time

The most significant advantage of organotrifluoroborates is their exceptional stability.[3] The tetracoordinate boron atom protects the crucial carbon-boron bond from common degradation pathways.[4]

  • Organotrifluoroborates: These are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5][6] This allows them to be stored indefinitely on the benchtop at room temperature without special precautions, ensuring reagent integrity and reproducibility over time.[4][7]

  • Boronic Acids: The vacant p-orbital makes them susceptible to decomposition. They are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[6] This equilibrium complicates accurate weighing and stoichiometry. Furthermore, they can undergo protodeboronation, especially when dealing with sensitive heteroaryl or alkyl variants.[8][9]

  • Boronic Esters: While more stable than their acid counterparts, they can still be sensitive to hydrolysis.

This stability is not merely a matter of convenience; it is a matter of experimental integrity. Using an aged or partially decomposed boronic acid is a common source of reaction failure.

Data Point: The Impact of Storage on Reagent Viability

The conversion of potentially unstable boronic acids into their trifluoroborate salts preserves their synthetic utility. This is especially critical for heteroaryl boronic acids, which are often prone to decomposition.

Heteroarylboronic AcidYield of R-BF₃K from Fresh R-B(OH)₂Yield of R-BF₃K from Aged R-B(OH)₂
2-Thiopheneboronic Acid95%70%
2-Furanboronic Acid92%65%
3-Pyridinylboronic Acid88%50%
Caption: Comparative yields in the synthesis of potassium heteroaryltrifluoroborates, demonstrating the degradation of boronic acids upon storage.[6]
The "Slow Release" Principle: Minimizing Side Reactions

In a Suzuki-Miyaura coupling, the organotrifluoroborate is not the active species in the transmetalation step. Instead, it serves as a robust precursor that, under the basic aqueous conditions of the reaction, slowly hydrolyzes to release the corresponding boronic acid in situ.[10][11][12]

This "slow release" mechanism is a powerful tool for reaction control.[10][13] By maintaining a very low, steady-state concentration of the highly reactive boronic acid, common side reactions are dramatically suppressed.[11][12] In contrast, when using a boronic acid directly, the entire quantity is present from the start, increasing the likelihood of undesirable pathways such as:

  • Oxidative Homocoupling: The boronic acid coupling with itself.

  • Protodeboronation: The cleavage of the C-B bond by a proton source.

G cluster_0 RBF3K K⁺ [R-BF₃]⁻ (Stable Reservoir) RBOH2 R-B(OH)₂ (Low Concentration Active Species) RBF3K->RBOH2 Slow Hydrolysis (Rate-Limiting Release) Cycle Pd Catalytic Cycle (Product Formation) RBOH2->Cycle Fast Consumption SideProducts Side Products (Homocoupling, Protodeboronation) RBOH2->SideProducts Minimized Pathway

Caption: The "slow release" mechanism of organotrifluoroborates.

Handling, Purity, and Stoichiometric Precision

The superior physical properties of organotrifluoroborates translate directly to more precise and reliable experimental setups.

  • Purity: As crystalline solids, they are readily purified by simple recrystallization, ensuring high purity and removing contaminants that could interfere with catalysis.[5][14]

  • Handling: Their solid, non-hygroscopic nature makes them easy to handle and weigh accurately, a stark contrast to boronic acids which can be gummy, amorphous, or exist in an unknown state of hydration.[5]

  • Stoichiometry: Organotrifluoroborates exist as well-defined monomeric salts, eliminating the guesswork associated with the boronic acid/boroxine equilibrium and allowing for precise stoichiometric control.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Phenyltrifluoroborate

This protocol illustrates the practical application and inherent advantages of using an organotrifluoroborate salt. The causality behind each step is explained to provide a deeper understanding.

Workflow Diagram

G start Start reagents Combine Reagents: - 4-Bromoanisole - K[PhBF₃] - Pd(OAc)₂ - SPhos - Cs₂CO₃ start->reagents solvent Add Solvents: - Toluene - Water reagents->solvent degas Degas Mixture: (N₂ Purge or Freeze-Pump-Thaw) solvent->degas heat Heat Reaction: (e.g., 100 °C for 12-18 h) degas->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify Purify Product: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Obtain 4-Methoxybiphenyl purify->end

Sources

A Researcher's Guide to Aminomethylation: A Comparative Study of Key Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of an aminomethyl group (-CH₂NR₂) is a cornerstone transformation in modern organic synthesis, particularly within drug discovery and materials science. This functional group can drastically alter a molecule's properties, enhancing solubility, modulating basicity, and providing a handle for further functionalization. The choice of reagent for this critical step is paramount, dictating reaction efficiency, substrate compatibility, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the principal reagents used for aminomethylation, supported by mechanistic insights and practical, field-proven protocols.

The Foundational Method: The Classical Mannich Reaction

The Mannich reaction is the traditional method for aminomethylation, involving a three-component condensation of a compound with an active acidic proton (e.g., a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2][3][4]

Mechanism and Rationale: The reaction proceeds through the initial formation of an electrophilic iminium ion from the amine and formaldehyde.[1][2][4] The compound containing the active hydrogen, such as a ketone, tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl compound, known as a Mannich base.[1][2] The use of an amine hydrochloride salt often helps maintain the acidic conditions required for the reaction.[4]

Diagram 1: Generalized Mechanism of the Mannich Reaction

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine Amine Iminium_Ion Iminium Ion [R₂N=CH₂]⁺ Amine->Iminium_Ion + H₂C=O - H₂O Formaldehyde Formaldehyde Mannich_Base β-Amino Carbonyl (Mannich Base) Iminium_Ion->Mannich_Base Attack Enolizable_Carbonyl Enolizable Carbonyl (Ketone) Enol Enol Form Enolizable_Carbonyl->Enol Tautomerization Enol->Mannich_Base

Caption: The Mannich reaction proceeds in two key stages.

Advantages:

  • Cost-Effective: Utilizes simple, readily available, and inexpensive starting materials.

  • Atom Economy: As a one-pot, three-component reaction, it can be highly efficient.

Limitations:

  • Harsh Conditions: Often requires high temperatures and protic solvents, which can be incompatible with sensitive substrates.[5]

  • Side Reactions: Prone to side reactions like self-condensation of the carbonyl compound (Aldol reaction).[6]

  • Limited Scope: Aromatic amines are generally unreactive.[4][7] Over-alkylation can occur with primary amines.[8]

The High-Performance Alternative: Eschenmoser's Salt

To overcome the limitations of the classical Mannich reaction, pre-formed iminium salts were developed. Among these, Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide or triflate) stands out as a highly effective and versatile aminomethylating agent.[9][10]

Mechanism and Rationale: Eschenmoser's salt is a stable, crystalline solid that acts as a potent source of the dimethylaminomethylene cation, [(CH₃)₂N=CH₂]⁺.[10] This pre-formed electrophile reacts cleanly and efficiently with a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich heterocycles, under much milder conditions than the classical Mannich reaction.[4][10]

Advantages:

  • High Reactivity: As a powerful dimethylaminomethylating agent, it reacts with less activated substrates that are often unreactive in the classical Mannich reaction.[10]

  • Mild Conditions: Reactions can typically be carried out at or below room temperature, preserving sensitive functional groups.

  • High Yields: Often provides superior yields compared to the traditional three-component approach.[6]

  • Predictability: As a single, well-defined reagent, it offers greater control and reproducibility.

Limitations:

  • Moisture Sensitivity: The salt is hygroscopic and can decompose in the presence of moisture, requiring anhydrous reaction conditions.[9] Discoloration indicates decomposition and can lead to side reactions.[9]

  • Cost: It is significantly more expensive than the basic components of the in-situ Mannich reaction.

Modern Frontiers: N,O-Acetals and Other Alternatives

Recent research has focused on developing even milder and more selective aminomethylation reagents. N,O-acetals have emerged as a promising alternative, serving as stable precursors that can generate iminium ions in situ under specific, often catalyst-free, conditions.[11]

Mechanism and Rationale: N,O-acetals can release an iminium ion under mild heating or with a Lewis acid catalyst, which then reacts with a nucleophile.[11] This approach offers a balance between the stability of a pre-formed reagent and the convenience of an in-situ generation, often with excellent regioselectivity, for instance in the C3-aminomethylation of indoles.[11][12] The choice of Lewis acid can even control whether N- or C-aminomethylation occurs on substrates like indole and pyrrole.[13]

Comparative Performance Data

The choice of reagent is ultimately dictated by the specific requirements of the synthesis. The following table summarizes the key performance characteristics of the discussed reagents.

Reagent/MethodTypical Nucleophile(s)Typical ConditionsTypical YieldsKey AdvantagesKey Limitations
Classical Mannich Enolizable ketones/aldehydes, phenols, electron-rich heterocycles[4][14]Protic solvent (EtOH, H₂O), often acidic, elevated temp.[8]70-85%[7]Low cost, simple starting materialsHarsh conditions, side reactions, limited scope for unreactive substrates[5]
Eschenmoser's Salt Silyl enol ethers, enolates, indoles, activated C-H acids[10]Aprotic solvent (DCM, THF), RT or below, anhydrous[9]85-98%High reactivity, mild conditions, excellent yields, broad scopeMoisture sensitive, higher cost[9]
N,O-Acetals Indoles, pyrroles, electron-rich aromatics[11][12]Aprotic solvent (DCE), mild heat, often catalyst-free[12]80-95%Stable precursor, high regioselectivity, mild conditionsSubstrate-dependent, may require optimization

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, here are representative protocols for the aminomethylation of indole, a common substrate in pharmaceutical synthesis.

Protocol 1: Classical Mannich Aminomethylation of Indole (Gramine Synthesis)
  • Setup: To a flask in an ice-water bath, add a solution of dimethylamine (40% in water, 1.2 eq).

  • Reagent Addition: Slowly add acetic acid (2.0 eq) followed by aqueous formaldehyde (37%, 1.1 eq). Stir for 20 minutes at 0-5°C.

  • Substrate Addition: Add a solution of indole (1.0 eq) in ethanol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Pour the reaction mixture into a cold aqueous sodium hydroxide solution. The product, gramine, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from acetone to yield the pure product.

Causality: The acidic conditions are necessary to facilitate the formation of the electrophilic iminium ion from dimethylamine and formaldehyde. The subsequent basic workup neutralizes the acid and deprotonates the product, causing it to precipitate from the aqueous solution.

Protocol 2: Aminomethylation of Indole using Eschenmoser's Salt
  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of indole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C and add Eschenmoser's salt (1.1 eq) portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of Eschenmoser's salt, which would diminish its reactivity.[9] The reaction is significantly faster and proceeds under much milder conditions due to the high electrophilicity of the pre-formed iminium salt.

Diagram 2: Comparative Experimental Workflow

Workflow_Comparison cluster_mannich Classical Mannich Reaction cluster_eschenmoser Eschenmoser's Salt M1 Mix Amine, H₂CO, Acid @ 0-5°C M2 Add Indole M1->M2 M3 Stir 12-18h @ RT M2->M3 M4 Basic Workup (Precipitation) M3->M4 M5 Filter & Recrystallize M4->M5 E1 Dissolve Indole (Anhydrous DCM, N₂) E2 Add Eschenmoser's Salt @ 0°C E1->E2 E3 Stir 2-4h @ RT E2->E3 E4 Aqueous Workup (Extraction) E3->E4 E5 Column Chromatography E4->E5

Sources

A Senior Application Scientist's Guide to the Structural Validation of Coupling Products Derived from Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation[1][2]. The advent of potassium organotrifluoroborates has further revolutionized this field, offering air- and moisture-stable, crystalline solids that often exhibit enhanced reactivity and functional group tolerance compared to their boronic acid counterparts[3][4][5]. Among these, Potassium ((cyclopentylamino)methyl)trifluoroborate and its analogues are particularly valuable, providing a direct route to introduce aminomethyl groups—a common motif in bioactive molecules[6][7][8].

However, the successful synthesis of a target molecule is only half the battle. For researchers, scientists, and drug development professionals, the unambiguous structural validation of the final product is a non-negotiable prerequisite for advancing a compound through the development pipeline. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays.

This guide provides an in-depth comparison of the essential analytical techniques for validating the structures of compounds synthesized via the coupling of this compound. We will move beyond simple procedural lists to explore the underlying rationale for each method, creating a framework for robust, self-validating analytical workflows.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique can provide a complete structural picture. True confidence in a molecular structure is achieved by integrating data from several orthogonal methods. The primary challenge in validating these specific coupling products is to confirm three key transformations:

  • Cleavage of the C–B Bond: Verification that the trifluoroborate group has been displaced.

  • Formation of the New C–C Bond: Confirmation of the successful coupling between the aminomethyl fragment and the coupling partner (e.g., an aryl or heteroaryl group).

  • Integrity of the Substrate: Ensuring the cyclopentylamino moiety and the partner's framework remain intact without undesired side reactions.

Our validation strategy will therefore be built upon the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when attainable, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Workhorse

NMR spectroscopy is the most powerful tool for the routine structural elucidation of organic molecules in solution. For this class of compounds, a suite of NMR experiments is necessary to paint a complete picture.

Causality Behind the Experiment:

We employ a range of nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) because each provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR are specific probes for the trifluoroborate starting material, making them exceptional for monitoring reaction completion.

Comparative NMR Analysis: Starting Material vs. Product

The most compelling NMR-based evidence for a successful reaction is a direct comparison of the spectra of the starting trifluoroborate salt with the purified product.

NMR Experiment This compound (Starting Material) Expected Coupled Product (e.g., Aryl-CH₂-NH-Cyclopentyl) Rationale for Change
¹H NMR Methylene protons (–CH₂–BF₃) appear as a broad signal due to coupling with boron.Methylene protons (Ar–CH₂–NH) shift and sharpen into a distinct singlet or doublet.The electronic environment of the methylene protons changes significantly upon C-C bond formation, and the coupling to boron is eliminated.
¹³C NMR The carbon of the –CH₂–BF₃ group is often broad or unobserved due to quadrupolar relaxation from the attached boron atom[9][10].A sharp, clear signal for the Ar–C H₂–N carbon appears at a characteristic chemical shift.The direct C-B bond is gone, allowing for normal observation of the carbon signal.
¹⁹F NMR A strong, characteristic signal (often a quartet) is observed, typically between -130 to -145 ppm[11][12].Complete disappearance of the signal. This is definitive proof of the loss of the trifluoroborate group.
¹¹B NMR A characteristic quartet is observed around 2-5 ppm due to coupling with the three fluorine atoms[9][13].Complete disappearance of the signal. This confirms the cleavage of the C-B bond from the boron's perspective.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR excels at defining the connectivity of a molecule, mass spectrometry provides its molecular weight and elemental composition with high precision.

Causality Behind the Experiment:

The primary goal of MS is to confirm that the product has the expected molecular formula. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the standard. It can measure mass-to-charge ratios (m/z) to four or five decimal places, allowing for the unambiguous determination of the elemental formula[12][14]. This capability is crucial for distinguishing the desired product from potential byproducts that may have a similar nominal mass.

Comparing MS Techniques:
Technique Information Provided Strengths for This Application Limitations
Low-Resolution MS (e.g., GC-MS, LC-MS) Provides nominal molecular weight and fragmentation patterns.Good for initial reaction screening and purity assessment.Cannot definitively confirm the elemental formula. Isomers cannot be distinguished.
High-Resolution MS (HRMS) (e.g., ESI-TOF, Orbitrap) Provides exact mass, allowing for determination of the elemental formula[15].Considered essential for publication and patent filings. Provides very high confidence in the product's identity.Does not provide information on connectivity or stereochemistry.

An HRMS result where the measured mass is within 5 ppm of the calculated mass for the target structure is considered strong evidence of its formation.

X-ray Crystallography: The Unambiguous Arbiter

When a coupling product can be grown into a single, high-quality crystal, single-crystal X-ray diffraction provides the "gold standard" for structural validation[16][17].

Causality Behind the Experiment:

X-ray crystallography directly maps the electron density of the molecule in the solid state, providing a three-dimensional model that shows the precise location of every atom. This eliminates any ambiguity regarding connectivity, conformation, and relative stereochemistry. For drug development, where the precise 3D shape of a molecule dictates its interaction with a biological target, this information is invaluable[16].

Applicability and Alternatives:
  • Strengths: Provides an unambiguous, three-dimensional structure. It is the most definitive analytical technique available.

  • Limitations: Requires a suitable single crystal, which can be difficult and time-consuming to obtain. The resulting structure represents the solid-state conformation, which may differ from the solution-state conformation relevant to NMR or biological assays.

  • Alternative (for powders): X-Ray Powder Diffraction (XRPD) can be used to characterize the crystalline form of a bulk sample and can, in some cases, be used to solve a structure if single crystals are unattainable[18].

Experimental Protocols & Workflows

A logical workflow ensures that time and resources are used efficiently. The diagram below outlines a typical process for structural validation.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Confirmatory Analysis Reaction Suzuki-Miyaura Coupling Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify H_NMR ¹H & ¹³C NMR Purify->H_NMR HRMS High-Resolution MS Purify->HRMS F_B_NMR ¹⁹F & ¹¹B NMR H_NMR->F_B_NMR Confirm loss of BF₃ XRay X-ray Crystallography (If required/possible) H_NMR->XRay If structure is ambiguous Final Structurally Validated Product HRMS->Final Corroborates NMR F_B_NMR->Final XRay->Final

Caption: Experimental workflow for synthesis and structural validation.

Protocol 1: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for unambiguous interpretation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry coupling product into a clean NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the sample and has minimal overlapping signals with the analyte. DMSO-d₆ is often suitable for both the trifluoroborate starting material and the final products[12].

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is required.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

    • Integrate all signals and correlate them to the expected number of protons in the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

    • Confirm the presence of all expected carbon signals, paying close attention to the newly formed aryl/heteroaryl carbons and the methylene bridge carbon.

  • ¹⁹F & ¹¹B NMR Acquisition (for reaction monitoring):

    • These experiments should be run on the starting material and the crude reaction mixture or purified product.

    • For the starting material, use standard acquisition parameters to identify the characteristic chemical shifts.

    • For the product, the absence of signals in these spectra is the desired result.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

    • The sample must be free of non-volatile salts or buffers (e.g., phosphate, Tris) which can suppress ionization.

  • Instrument Setup:

    • Choose an appropriate ionization mode. ESI in positive ion mode is typically effective for these amine-containing compounds, as they readily protonate to form [M+H]⁺ ions.

    • Calibrate the mass spectrometer immediately before the run using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition and Analysis:

    • Acquire the spectrum over a relevant m/z range.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental formula based on the measured exact mass.

    • Compare the measured mass to the theoretical mass calculated for the desired product. The mass error should ideally be < 5 ppm.

Making the Right Choice: A Decision Framework

The selection of analytical techniques should be guided by the specific question at hand.

G Start What is the validation goal? Goal1 Confirm reaction completion? Start->Goal1 Goal2 Confirm product identity? Start->Goal2 Goal3 Determine absolute structure? Start->Goal3 Tech1 ¹⁹F and ¹¹B NMR on crude reaction mixture. Goal1->Tech1 Look for disappearance of starting material signals Tech2 ¹H NMR, ¹³C NMR, and HRMS. Goal2->Tech2 Correlate all data with proposed structure Tech3 Single Crystal X-ray Diffraction. Goal3->Tech3 Requires a high-quality single crystal

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The structural validation of coupling products derived from this compound is a critical process that demands a rigorous, multi-faceted analytical approach. While ¹H and ¹³C NMR, coupled with High-Resolution Mass Spectrometry, form the backbone of routine characterization, the judicious use of ¹⁹F and ¹¹B NMR provides unequivocal evidence of reaction completion by confirming the loss of the trifluoroborate moiety. For compounds destined for advanced development, particularly in regulated environments, the definitive 3D structure from X-ray crystallography provides the ultimate level of confidence. By understanding the causality behind each technique and integrating their data, researchers can ensure the scientific integrity of their work and accelerate the journey from synthesis to application.

References

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A Comparative Guide to the Shelf-Life and Stability of Potassium ((cyclopentylamino)methyl)trifluoroborate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Modern Synthesis

In the landscape of drug discovery and development, the reliability of building blocks is paramount. Potassium organotrifluoroborates have emerged as indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, due to their superior handling characteristics compared to traditional boronic acids. These crystalline, free-flowing solids are generally stable to both air and moisture, a significant advantage that simplifies storage, handling, and reaction stoichiometry.[1] This guide provides an in-depth evaluation of the stability of a key aminomethyl building block, Potassium ((cyclopentylamino)methyl)trifluoroborate, by comparing it with relevant structural analogues. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating the shelf-life of these critical reagents, grounded in mechanistic principles and supported by actionable experimental protocols.

The Foundation of Stability: Why Potassium Organotrifluoroborates Excel

The enhanced stability of potassium organotrifluoroborates (R-BF₃K) stems from the nature of the tetracoordinate boron atom. Unlike their boronic acid (RB(OH)₂) and boronate ester counterparts, which feature a vacant p-orbital on a tricoordinate boron atom, the boron center in R-BF₃K salts is coordinatively saturated.[2] This tetravalency significantly reduces the boron's Lewis acidity, rendering it far less susceptible to degradation pathways common to other organoboron species.

Key advantages include:

  • Exceptional Bench-Top Stability: Most organotrifluoroborates are crystalline solids that are indefinitely stable to air and moisture, allowing for long-term storage at ambient temperatures without special precautions.[3][4][5]

  • Resistance to Protodeboronation: They are less prone to cleavage of the carbon-boron bond by acidic protons compared to boronic acids.[3]

  • Oxidative Stability: The C-B bond in many organotrifluoroborates is remarkably stable to various oxidative conditions, a property that expands their synthetic utility.[6]

The primary degradation pathway for these salts is hydrolysis to the corresponding boronic acid.[5][7] Crucially, this hydrolysis is often a slow process under neutral conditions and is a prerequisite for the transmetalation step in palladium-catalyzed cross-coupling reactions.[7][8] Therefore, understanding the kinetics of hydrolysis is key to evaluating both shelf-life and reactivity.

Comparative Stability Analysis: A Deeper Look at Structural Effects

The stability of an R-BF₃K salt is not absolute; it is modulated by the nature of the organic substituent 'R'. We will evaluate this compound by contextualizing its stability against other common analogues.

This compound

This reagent belongs to the class of aminomethyltrifluoroborates. The presence of the nitrogen atom can influence stability through inductive effects. However, like other primary and secondary alkyltrifluoroborates, it is expected to be a highly stable, crystalline solid with a long shelf-life. Its primary degradation concern under aqueous conditions would be slow hydrolysis.

Analogues for Comparison
  • Potassium methyltrifluoroborate (Simple Alkyl): As one of the simplest analogues, this salt is exceptionally stable and serves as a baseline for primary alkyltrifluoroborate stability.[9]

  • Potassium isopropenyltrifluoroborate (Alkenyl): Alkenyltrifluoroborates are also air-stable solids.[9] Their stability under oxidative conditions has been demonstrated, showcasing the robustness of the trifluoroborate moiety.[6]

  • Potassium phenyltrifluoroborate (Aryl): Aryltrifluoroborates are generally very stable solids. Their rate of hydrolysis under basic Suzuki-Miyaura conditions can be influenced by substituents on the aromatic ring, demonstrating that electronic effects play a significant role.[7]

  • ((Cyclopentylamino)methyl)boronic acid (Boronic Acid Analogue): The direct boronic acid counterpart is inherently less stable. It is more susceptible to dehydration to form boroxines and to protodeboronation, making it more difficult to purify, handle, and store with a defined stoichiometry.[10]

Factors Influencing Degradation
  • Hydrolysis: This is the most relevant degradation pathway. The process is complex and can be catalyzed by acid or base.[7] Under the basic conditions of a Suzuki-Miyaura reaction, hydrolysis is promoted to release the active boronic acid. For shelf-life, this means exposure to humidity or aqueous solutions, especially at non-neutral pH, is the primary risk.[5]

  • Thermal Stress: While generally stable, extreme temperatures can induce decomposition. For instance, potassium bicarbonate, another potassium salt, begins to decompose at temperatures approaching 88°C (190°F).[11] While organotrifluoroborates are structurally different, this highlights the importance of storing them at or below room temperature for guaranteed long-term stability.

  • Oxidation: As previously noted, many organotrifluoroborates are stable to oxidation. However, forced degradation studies using strong oxidants could reveal potential liabilities for specific structures.[6]

Quantitative Data Summary

While specific kinetic data for every analogue under identical conditions is not available in a single source, the literature provides a clear qualitative and semi-quantitative hierarchy of stability.

Compound ClassGeneral StructureTypical Physical FormAir/Moisture Stability (Solid)Hydrolytic Stability (Neutral pH)Key Considerations
Aminomethyltrifluoroborates R₂NCH₂-BF₃KCrystalline SolidHigh[2][3]HighThe focus of this guide; expected to have excellent shelf-life.
Primary Alkyltrifluoroborates Alkyl-BF₃KCrystalline SolidHigh[4][9]High to Very HighServes as a benchmark for stability. Hydrolysis can be extremely slow.[7]
Aryltrifluoroborates Ar-BF₃KCrystalline SolidHigh[9]Moderate to HighHydrolysis rate is highly dependent on electronic factors of the aryl group.[7]
Boronic Acids R-B(OH)₂Solid / AmorphousLow to Moderate[1]Low (in equilibrium)Prone to dehydration to form boroxines, complicating stoichiometry and handling. Susceptible to protodeboronation and oxidation.[10]
Boronate Esters (e.g., Pinacol) R-B(O-CMe₂)₂Solid / LiquidModerate[12]ModerateMore stable than boronic acids but hydrolysis is a reversible equilibrium, which can be problematic during purification and reactions.[12]

Experimental Protocol: A Self-Validating System for Stability Assessment

To empirically determine the shelf-life and stability of this compound, a structured stability study is required. This protocol is designed to be a self-validating system, providing clear, quantifiable results. The principles are based on established guidelines for stability testing of chemical substances.[13][14]

Objective

To assess the stability of the target compound under accelerated (thermal and hydrolytic) and real-time storage conditions by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials & Equipment
  • This compound

  • Analogue compounds for comparison

  • HPLC system with UV detector

  • Analytical balance

  • Temperature and humidity-controlled stability chambers

  • Volumetric flasks and pipettes

  • HPLC-grade acetonitrile and water

  • Formic acid or other appropriate mobile phase modifier

  • Internal Standard (IS): A stable, unrelated compound with a distinct retention time (e.g., caffeine, acetophenone).

Step-by-Step Methodology
  • Preparation of Stock Solutions (Time Zero):

    • Causality: Establishing an accurate starting point is critical for all future comparisons. An internal standard is used to correct for variations in injection volume and sample preparation, ensuring trustworthiness of the data.

    • Accurately weigh approximately 10 mg of the test compound and 10 mg of the Internal Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is the Time Zero (T₀) analytical sample.

  • Sample Preparation for Stability Study:

    • Accurately weigh 20-30 mg of the solid compound into multiple vials for each storage condition.

    • For hydrolytic stress, prepare separate sealed vials containing a solution of the compound (e.g., 1 mg/mL) in a relevant buffered aqueous solution (e.g., pH 4, 7, and 9).

  • Storage Conditions:

    • Causality: Using a range of conditions, including stressed conditions, allows for the prediction of long-term stability more rapidly (accelerated testing) and confirms it under recommended conditions (real-time testing).[14][15]

    • Real-Time: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Thermal Stress (Solid): 60°C

    • Hydrolytic Stress (Solution): Vials stored at 25°C and 40°C.

  • Testing Schedule (Pull Points):

    • Define specific time points to pull samples from each condition for analysis.

    • Example Schedule: T₀, 1 week, 2 weeks, 1 month, 3 months, 6 months.

  • Analytical Method (HPLC):

    • Causality: A stability-indicating method is one that can separate the intact compound from its potential degradation products. Method validation would be required in a formal cGMP setting.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the compound.

    • Injection Volume: 10 µL

  • Sample Analysis at Each Pull Point:

    • For solid samples, accurately weigh the contents of one vial, add the same mass of Internal Standard as used at T₀, and dissolve in the same volume of solvent.

    • For solution samples, add a known amount of Internal Standard stock solution.

    • Analyze the T₀ sample and the samples from the stability chambers.

  • Data Analysis and Interpretation:

    • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Compound) / (Peak Area of Internal Standard).

    • Calculate the percent degradation at each time point (Tₓ) relative to the start (T₀): % Degradation = [1 - (PAR at Tₓ / PAR at T₀)] * 100.

    • The shelf-life is typically defined as the time at which the degradation reaches a specified limit (e.g., 5-10%).

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare T0 Stock Solution (Compound + Internal Standard) analyze_hplc Analyze by Stability- Indicating HPLC Method prep_stock->analyze_hplc T0 Analysis prep_solid Aliquot Solid Samples into Vials storage_real Real-Time Storage (25°C / 60% RH) prep_solid->storage_real storage_accel Accelerated Storage (40°C / 75% RH) prep_solid->storage_accel storage_stress Additional Stress (e.g., 60°C, pH solutions) prep_solid->storage_stress prep_solution Prepare Solution Samples for Hydrolytic Stress prep_solution->storage_stress pull_samples Pull Samples at Scheduled Time Points storage_real->pull_samples storage_accel->pull_samples storage_stress->pull_samples pull_samples->analyze_hplc calc_ratio Calculate Peak Area Ratio (Compound / IS) analyze_hplc->calc_ratio calc_degradation Calculate % Degradation vs. Time Zero calc_ratio->calc_degradation determine_shelf_life Determine Shelf-Life and Degradation Rate calc_degradation->determine_shelf_life

Caption: Workflow for the empirical stability testing of organotrifluoroborate salts.

Primary Degradation Pathway: Hydrolysis

Caption: The reversible hydrolysis pathway of potassium organotrifluoroborates.

Conclusion and Recommendations

This compound, like its alkyltrifluoroborate analogues, is expected to be a highly stable compound with an excellent shelf-life when stored as a solid under standard laboratory conditions (i.e., at room temperature in a sealed container). Its stability significantly surpasses that of the corresponding boronic acid or boronate esters, making it a superior choice for applications where reagent purity, accurate stoichiometry, and ease of handling are critical.

The primary factor that researchers must control is exposure to water, particularly under basic or acidic conditions, which will initiate hydrolysis to the boronic acid. While this is a necessary activation step for its use in synthesis, it is the main pathway for degradation during storage. For maximum shelf-life, the solid reagent should be stored in a tightly sealed container in a dry, cool environment. Following the detailed experimental protocol provided will allow any laboratory to generate robust, quantitative stability data to meet its specific research and quality control needs.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Chia, C. P., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Gómez-Pérez, V., et al. (2016). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]

  • Al-Zoubi, R. M. (2014). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

  • Wang, S., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. [Link]

  • Kim, G., et al. (2021). Recent advances in self-healing polymers based on boronic and boronate esters. Journal of Materials Chemistry A. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

  • Chia, C. P., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Akkad, J. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons, University of Pennsylvania. [Link]

  • Neopharm Labs. (n.d.). Stability Study Protocols and Reports. Neopharm. [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Egyptian Drug Authority. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]

  • Gràcia-Bara, S., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed. [Link]

  • Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Charles River Laboratories. [Link]

  • Armand Products. (n.d.). Potassium Bicarbonate Shelf Life, Retest and Storage Conditions. Armand Products. [Link]

  • Chemtrade. (2018). Potassium Chloride – USP / FCC / ACS / EP / BP / JP. Chemtrade Logistics. [Link]

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A Comparative Guide to Palladium Catalyst Performance in Suzuki-Miyaura Coupling with Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is paramount for the construction of novel pharmacophores and complex molecular architectures. Potassium organotrifluoroborates have emerged as exceptionally stable and versatile coupling partners in palladium-catalyzed cross-coupling reactions, offering significant advantages over their boronic acid counterparts in terms of handling and stability.[1][2] This guide provides an in-depth performance comparison of various palladium catalyst systems in Suzuki-Miyaura reactions involving Potassium ((cyclopentylamino)methyl)trifluoroborate, a key building block for introducing the valuable aminomethyl moiety.

The Ascendancy of Aminomethyltrifluoroborates in Synthesis

This compound and its analogues are increasingly utilized in medicinal chemistry for their ability to introduce secondary and tertiary aminomethyl groups, which are prevalent in a vast array of biologically active compounds. The Suzuki-Miyaura coupling of these reagents provides a powerful and direct method for the synthesis of benzylamine derivatives, circumventing multi-step procedures and expanding the accessible chemical space for drug discovery.[1][3] The stability of the trifluoroborate salt ensures stoichiometric precision and tolerance to a wider range of functional groups compared to more sensitive organometallic reagents.[1][4]

Performance Showdown: A Comparative Analysis of Palladium Catalysts

The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and broad substrate scope in the Suzuki-Miyaura coupling of aminomethyltrifluoroborates. Below is a comparative summary of leading catalyst systems, with performance data extrapolated from studies on structurally related aminomethyltrifluoroborates.

Catalyst System (Precatalyst + Ligand)Typical Loading (mol %)Key StrengthsLimitationsRepresentative Yields (%)
Pd(OAc)₂ / XPhos 2-5 Pd / 4-10 LigandExcellent for electron-rich, electron-poor, and sterically hindered aryl chlorides.[4][5]May require higher temperatures for less reactive substrates.85-95
Pd(OAc)₂ / SPhos 2-5 Pd / 4-10 LigandComplements XPhos, showing high efficacy with a broad range of aryl and heteroaryl chlorides.[4]Performance can be substrate-dependent, sometimes requiring screening against XPhos.80-90
PdCl₂(cod) / RuPhos 5 Pd / 10 LigandParticularly effective for couplings with aryl and heteroaryl mesylates, especially those with electron-neutral or electron-donating groups.[6]Higher catalyst loading may be required compared to other systems.70-85
PdCl₂(dppf) 2-5A robust and versatile catalyst for a variety of Suzuki-Miyaura couplings, including those with alkenyltrifluoroborates.[7][8]May be less effective for challenging substrates like aryl chlorides compared to more specialized ligand systems.60-80

Mechanistic Insights and Experimental Rationale

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. The choice of a sterically hindered and electron-rich phosphine ligand, such as those from the Buchwald biarylphosphine family (XPhos, SPhos, RuPhos), is crucial for promoting the key steps of oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L)₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd RBF3K R-BF₃K RBF3K->Transmetal Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The bulky biarylphosphine ligands facilitate the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of the aryl halide. Furthermore, their electron-rich nature enhances the rate of reductive elimination, leading to the formation of the desired product and regeneration of the active catalyst. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also critical for the transmetalation step, where the organic group is transferred from the trifluoroborate to the palladium center.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with an aminomethyltrifluoroborate, based on optimized conditions reported in the literature.[4]

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup To a reaction vessel, add: - Aryl chloride (1.0 equiv) - this compound (1.05 equiv) - Pd(OAc)₂ (5 mol %) - XPhos (10 mol %) - K₂CO₃ (3 equiv) Start->ReactionSetup SolventAddition Add toluene and water (4:1 mixture, 0.25 M) ReactionSetup->SolventAddition Degas Degas the reaction mixture (e.g., by bubbling with argon for 15-20 minutes) SolventAddition->Degas Heating Heat the reaction at 85 °C for 22 hours under an inert atmosphere Degas->Heating Workup Reaction Work-up: - Cool to room temperature - Dilute with an organic solvent (e.g., ethyl acetate) - Wash with water and brine Heating->Workup Purification Purify the crude product by column chromatography on silica gel Workup->Purification End End: Isolated Product Purification->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.05 mmol, 1.05 equiv), palladium(II) acetate (0.05 mmol, 5 mol %), XPhos (0.10 mmol, 10 mol %), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to achieve a final concentration of 0.25 M with respect to the aryl chloride.

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the vial in a preheated oil bath at 85 °C and stir for 22 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired aminomethylated arene.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable aminomethylated aromatic compounds. Catalyst systems employing sterically hindered, electron-rich biarylphosphine ligands, such as XPhos and SPhos, in conjunction with a palladium(II) precatalyst like Pd(OAc)₂, generally provide the highest yields and broadest substrate scope, particularly for challenging aryl chloride electrophiles. For couplings involving aryl mesylates, RuPhos has demonstrated superior performance. The choice of the optimal catalyst system may be substrate-dependent, and in some cases, a screening of different ligands may be necessary to achieve the best results. The provided experimental protocol serves as a robust starting point for researchers seeking to utilize this powerful synthetic transformation.

References

  • Molander, G. A., & Lee, C.-S. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. The Journal of Organic Chemistry, 77(11), 5845–5853. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Molander, G. A., & Lee, C.-S. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(13), 5733–5740. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 13(6), 1342–1345. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2011). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 76(16), 6657–6668. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddy, M. S., et al. (2017). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐6‐azaindole with boronic acids and boronate esters. Applied Organometallic Chemistry, 31(10), e3717. [Link]

  • Kukhta, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(23), 16428–16440. [Link]

  • Lee, C.-S. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Ito, T. (2005). Palladium-Catalyzed Suzuki—Miyaura Reactions of Potassium Aryl and Heteroaryltrifluoroborates with Aryl and Heteroaryl Triflates. Organic Letters, 7(21), 4685–4688. [Link]

  • Molander, G. A., & Yun, J.-Y. (2007). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 72(23), 8780–8785. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. The Journal of Organic Chemistry, 77(1), 442–453. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). A general palladium catalyst system for Suzuki-Miyaura coupling of potassium aryltrifluoroborates and aryl mesylates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Organic Chemistry Portal. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. Common Organic Chemistry. [Link]

  • Botella, L., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Kumar, A., et al. (2016). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 6(92), 89471–89481. [Link]

  • Gwarda, R., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8567. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of Potassium ((cyclopentylamino)methyl)trifluoroborate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, organotrifluoroborates have emerged as versatile and valuable reagents. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of potassium ((cyclopentylamino)methyl)trifluoroborate, moving beyond mere compliance to foster a culture of safety and best practices within the laboratory.

Understanding the Compound: A Safety-First Approach

This compound is a stable, solid organoboron compound. While its stability is an asset in synthesis, it is imperative to recognize its potential hazards to ensure safe handling and disposal. Based on data from analogous compounds and available safety information, this substance should be handled with care.[1][2]

Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral)Harmful if swallowed.[2]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
Skin IrritationCauses skin irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[2]
Eye IrritationCauses serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE):

A foundational principle of laboratory safety is the consistent and correct use of PPE. When handling this compound in any capacity—from weighing and transfer to the disposal process—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A lab coat must be worn to protect against skin contact.

  • Respiratory Protection: When handling the solid material outside of a fume hood, or if dust generation is likely, a NIOSH-approved respirator is recommended.

All handling of the solid compound and the subsequent disposal procedures should be performed in a well-ventilated laboratory fume hood to minimize inhalation exposure.

The Disposal Workflow: A Two-Stage Process for Enhanced Safety

Direct disposal of reactive organoboron compounds into waste streams is not a responsible practice. Instead, a two-stage approach involving neutralization followed by compliant disposal is the recommended best practice. This method mitigates the inherent hazards of the compound and ensures the final waste is in a more stable and less reactive state.

Disposal_Workflow cluster_0 Stage 1: Laboratory Neutralization cluster_1 Stage 2: Compliant Waste Disposal Start Start Weigh_Compound Weigh Compound in Fume Hood Start->Weigh_Compound Don PPE Prepare_Slurry Prepare Silica Gel Slurry Weigh_Compound->Prepare_Slurry Hydrolysis Hydrolysis Reaction Prepare_Slurry->Hydrolysis Combine Neutralization_Complete Neutralization Complete Hydrolysis->Neutralization_Complete Stir to completion Containerize Containerize Waste Neutralization_Complete->Containerize Transfer Neutralized Waste Label Label Waste Container Containerize->Label Store Store in SAA Label->Store Dispose Dispose via Licensed Facility Store->Dispose

Caption: The two-stage disposal workflow for this compound.

Stage 1: Laboratory Neutralization via Hydrolysis

The core of the pre-disposal treatment is the hydrolysis of the organotrifluoroborate to its corresponding, and generally less hazardous, boronic acid. This process effectively breaks down the trifluoroborate functional group. Research has demonstrated that silica gel in the presence of water is a mild and efficient method for this transformation, particularly for aminomethylated organotrifluoroborates.

Materials:

  • This compound waste

  • Silica gel (standard column chromatography grade)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Appropriate glass reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Graduated cylinders

Experimental Protocol:

  • Preparation: In a fume hood, carefully weigh the this compound waste to be neutralized. For every 1 gram of the compound, you will need approximately 1 gram of silica gel.

  • Reaction Setup: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, add the weighed this compound.

  • Solvent Addition: Due to the potential for low water solubility of amine-containing organotrifluoroborates, a co-solvent system is recommended. Add a mixture of deionized water and ethyl acetate in a 1:1 ratio. A sufficient volume should be used to create a stirrable slurry. A starting point is approximately 10 mL of the water/EtOAc mixture per gram of the organotrifluoroborate.

  • Silica Gel Addition: To the stirring suspension of the organotrifluoroborate, add the weighed silica gel.

  • Hydrolysis: Allow the mixture to stir at room temperature. The hydrolysis is typically complete within a few hours. For assurance of complete reaction, it is recommended to let the reaction proceed for at least 4 hours.

  • Completion: Once the hydrolysis is complete, the mixture will contain the corresponding boronic acid, potassium fluoride, and silica gel in the solvent mixture. This entire mixture is now considered the neutralized waste stream to be disposed of. Do not attempt to isolate the products.

Stage 2: Compliant Final Disposal

Following the neutralization step, the resulting waste mixture must be disposed of in accordance with all applicable federal, state, and local regulations. It is crucial to remember that laboratory personnel are responsible for the proper handling of chemical waste from its point of generation to its final disposal.[3][4]

Disposal Protocol:

  • Containerization:

    • Carefully transfer the entire neutralized slurry (silica gel, boronic acid, potassium fluoride, and solvents) into a designated and compatible hazardous waste container.[5]

    • Ensure the container is made of a material compatible with the waste. For this mixture, a high-density polyethylene (HDPE) container is suitable.[4]

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.[6]

    • Keep the waste container securely sealed when not in use.[5]

  • Labeling:

    • Properly label the waste container immediately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical names of the contents (e.g., "Hydrolyzed this compound waste, containing boronic acid derivative, potassium fluoride, silica gel, water, and ethyl acetate").

      • The approximate percentages of each component.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

    • Use clear and legible handwriting.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[3]

    • Ensure the SAA is a secondary containment unit (e.g., a spill tray) to prevent the spread of any potential leaks.

    • Store incompatible waste streams separately.[7]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never pour chemical waste down the drain or dispose of it in the regular trash.[6]

Disposal of Unused, Pure Compound:

If you have un-neutralized this compound to dispose of, it should be treated as hazardous waste.

  • Ensure it is in its original, sealed container or a compatible, tightly sealed container.

  • Label the container clearly as "Hazardous Waste" with the full chemical name.

  • Dispose of it through your institution's EHS-approved hazardous waste stream.

The Logic of Prudent Disposal: A Self-Validating System

The described two-stage disposal process is designed as a self-validating system rooted in the principles of chemical safety and environmental responsibility.

Self_Validating_System Input This compound Waste Process Stage 1: Neutralization (Hydrolysis) Reduces reactivity and potential for harmful interactions in consolidated waste streams. Converts organofluorine compound to inorganic fluoride. Input->Process:f0 Output Stage 2: Compliant Disposal Segregated and labeled waste prevents accidental mixing and ensures proper handling by disposal personnel. Final disposal by a licensed facility guarantees adherence to environmental regulations. Process:f0->Output:f0 Feedback Minimized Risk to Personnel and Environment Output->Feedback Verification of Safety

Caption: A logical diagram illustrating the self-validating nature of the two-stage disposal protocol.

By neutralizing the compound at the source, you are actively reducing its hazard profile before it enters a larger waste stream. This proactive approach minimizes the risk of unforeseen reactions with other chemicals in a consolidated waste drum. The second stage of compliant disposal ensures that the waste is handled, transported, and ultimately disposed of by professionals in a manner that protects both human health and the environment, adhering to strict regulatory standards.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of chemical waste is not a peripheral task but a core component of responsible scientific conduct. By adopting this detailed, two-stage disposal protocol for this compound, you are not only ensuring compliance with regulations but also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to best practices builds a foundation of trust and demonstrates a dedication to the principles of green chemistry, ensuring that our pursuit of scientific advancement does not come at the cost of a safe and healthy environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemtalk. (2022, April 29). Boric acid.
  • Benchchem. Proper Disposal of (5-Iodopent-1-en-1-yl)boronic acid: A Guide for Laboratory Professionals.
  • Apollo Scientific. Potassium (cyclopropylmethyl)trifluoroborate Safety Data Sheet.
  • U.S. Environmental Protection Agency. Treatment and Recovery of Fluoride Industrial Wastes.
  • Quora. (2025, April 3). What is the safest way to dispose of an old bottle containing fluoride crystals that has been sitting around for years?
  • Sigma-Aldrich. Potassium fluoride Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • National Institute of Standards and Technology. (2015, April 29). SAFETY DATA SHEET - Potassium Fluoride.
  • Wacławek, S., et al. (2017). Management of Solid Waste Containing Fluoride—A Review. PubMed Central.
  • CymitQuimica. (2024, December 19). Potassium (cyclopentylmethyl)trifluoroborate Safety Data Sheet.
  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • Zelko, F. (2018, March 28). Toxic Treatment: Fluoride's Transformation from Industrial Waste to Public Health Miracle. Origins: Current Events in Historical Perspective.
  • SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • Laboratory Waste Guide 2025. Laboratory Waste Guide 2025.
  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Alfred University. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium ((cyclopentylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development and chemical synthesis, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling of novel reagents like Potassium ((cyclopentylamino)methyl)trifluoroborate, a member of the versatile class of organotrifluoroborate salts, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that every step is a self-validating system of safety.

Hazard Identification: Understanding the Adversary

The primary threats posed by this class of reagents are significant and immediate upon contact. The GHS classifications found across similar potassium trifluoroborate compounds indicate a clear and consistent risk profile.[1][2][3][4][5]

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and irritation.[1][6]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious, potentially irreversible eye damage.[1][2][3][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation upon inhalation of dust.[1][2][3]

These hazards are not trivial. The corrosive nature of similar compounds means that contact can lead to immediate and severe damage to skin and eyes.[1] Therefore, the selection and use of Personal Protective Equipment (PPE) is not merely a recommendation but a critical necessity.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is imperative to underscore that PPE is the last line of defense. The foundation of a safe laboratory environment is built upon robust engineering and administrative controls.

  • Engineering Controls : All handling of this compound powder must be conducted within a certified chemical fume hood.[1] This primary containment measure is non-negotiable as it mitigates the risk of inhaling irritating dust particles.[2][4] An eyewash station and safety shower must be readily accessible and tested regularly.[1]

  • Administrative Controls : Adherence to standard operating procedures (SOPs), proper training, and maintaining a clean and uncluttered workspace are fundamental.[4] Never work alone when handling hazardous materials.

Core Protective Equipment: A Barrier Between You and the Hazard

The following PPE is mandatory when handling this compound. The rationale behind each selection is critical to understanding and ensuring compliance.

A. Eye and Face Protection

Due to the severe risk of eye damage, standard safety glasses are insufficient.[7]

  • Required : Chemical safety goggles that provide a complete seal around the eyes are essential.[1][8] They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Recommended : When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to sealed chemical goggles.[2][3]

B. Skin and Body Protection

This compound is known to cause skin irritation and potential burns.[1][6] Therefore, comprehensive skin protection is required.

  • Gloves : Wear nitrile gloves as a minimum standard.[9] Always inspect gloves for tears or pinholes before use. For prolonged operations, consider double-gloving. It is crucial to use proper glove removal technique to avoid contaminating your skin.[7] After handling, dispose of the gloves in the appropriate waste stream and wash hands thoroughly with soap and water.[2][4]

  • Lab Coat : A flame-resistant lab coat with full-length sleeves and a snug fit at the wrists is mandatory. This should be kept fully buttoned to provide a continuous barrier.[2]

C. Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • Required : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or during the cleanup of a large spill where dust generation is unavoidable.[1][2] A particulate filter (e.g., P95 or P1) is typically appropriate for solid dusts.[7][9]

Procedural Discipline: The Workflow of Safety

The effectiveness of PPE is directly tied to the discipline with which it is used. The following procedural steps are critical for ensuring your safety.

Donning and Doffing PPE: A Critical Sequence

The order of putting on and taking off PPE is designed to prevent cross-contamination. The following workflow must be adhered to without deviation.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (If used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Final Step

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Handling the Solid

  • Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles) is present.

  • Don PPE : Follow the donning sequence outlined in the diagram above.

  • Handling : Perform all manipulations, including weighing and transferring, deep within the fume hood. Avoid creating dust by handling the material gently.[1][2] If a small amount of material spills within the hood, clean it up immediately following your lab's spill procedures.[2]

  • Post-Handling : Securely seal the container.[2][4] Decontaminate any surfaces and equipment.

  • Doff PPE : Move to the designated doffing area. Follow the doffing sequence meticulously to avoid self-contamination.

  • Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1][4]

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][8]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[1][8] Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[1][8] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Completing the Lifecycle Safely

All waste, including empty containers, contaminated gloves, and weigh boats, must be treated as hazardous.

  • Waste Collection : Dispose of all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[1][2]

  • Regulatory Compliance : All disposal must be carried out in accordance with federal, state, and local regulations.[1][3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating this comprehensive understanding of the hazards with disciplined, procedural use of personal protective equipment, you build a resilient shield of safety. This allows for the confident handling of this compound, enabling you to focus on achieving your research objectives.

References

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Potassium tetrafluoroborate. [Link]

  • PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. [Link]

  • PubChem. (n.d.). Potassium (cyclopropylmethyl)trifluoroboranuide. [Link]

  • Loba Chemie. (2022, August 22). SAFETY DATA SHEET: POTASSIUM TETRAFLUOROBORATE EXTRA PURE. [Link]

  • National Institute of Standards and Technology. (2015, April 29). SAFETY DATA SHEET: Potassium Fluoride. [Link]

  • Capot Chemical. (2014, May 6). MSDS of Potassium cyclopropyltrifluoroborate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.